molecular formula C9H17NO B1602963 1-Oxa-4-azaspiro[5.5]undecane CAS No. 3970-87-4

1-Oxa-4-azaspiro[5.5]undecane

Katalognummer: B1602963
CAS-Nummer: 3970-87-4
Molekulargewicht: 155.24 g/mol
InChI-Schlüssel: SLZYACYSMJWKBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxa-4-azaspiro[5.5]undecane is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Oxa-4-azaspiro[5.5]undecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Oxa-4-azaspiro[5.5]undecane including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-oxa-4-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-4-9(5-3-1)8-10-6-7-11-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZYACYSMJWKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633327
Record name 1-Oxa-4-azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3970-87-4
Record name 1-Oxa-4-azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Oxa-4-azaspiro[5.5]undecane: Core Physicochemical Properties and Synthetic Foundations

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-oxa-4-azaspiro[5.5]undecane scaffold, a unique three-dimensional heterocyclic system, represents a privileged structure in medicinal chemistry. Its inherent conformational rigidity, combined with the strategic placement of heteroatoms, offers a versatile platform for the design of novel therapeutics. This technical guide provides a comprehensive overview of the core basic properties of 1-oxa-4-azaspiro[5.5]undecane, including its physicochemical characteristics, synthetic accessibility, and potential for chemical elaboration. While experimental data on the parent molecule is limited, this document synthesizes information from closely related analogues and computational predictions to offer valuable insights for researchers engaged in the exploration of this intriguing chemical space. The strategic incorporation of this spirocyclic motif has the potential to yield compounds with improved metabolic stability, solubility, and target engagement, making it a compelling building block for next-generation drug discovery.

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is paramount. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as a powerful strategy to escape the "flatland" of traditional aromatic and heteroaromatic compounds. The 1-oxa-4-azaspiro[5.5]undecane core, which marries a morpholine and a piperidine ring through a spirocyclic junction, embodies the advantages of this architectural approach. The inherent three-dimensionality of this scaffold can lead to improved target selectivity and reduced off-target effects by presenting a more defined vectoral array of substituents into a binding pocket. Furthermore, the saturation of the ring systems often imparts favorable physicochemical properties, such as increased solubility and metabolic stability, which are critical for the development of orally bioavailable drugs.

Derivatives of the 1-oxa-4-azaspiro[5.5]undecane framework have shown promise in a variety of therapeutic areas. For instance, substituted 1-oxa-4,9-diazaspiro[5.5]undecanes have been investigated as potent dual ligands for the μ-opioid and σ1 receptors, suggesting their potential in pain management.[1] This guide will delve into the fundamental properties of the parent 1-oxa-4-azaspiro[5.5]undecane, providing a foundational understanding for its application in medicinal chemistry.

Physicochemical Properties of the Core Scaffold

Key Physicochemical Descriptors

The following table summarizes the key physicochemical properties of 1-Oxa-4-azaspiro[5.5]undecane. It is important to note that the majority of these values are computationally predicted and should be used as a guide for initial experimental design.

PropertyValueSource
Molecular Formula C₉H₁₇NO[2]
Molecular Weight 155.24 g/mol [2]
CAS Number 3970-87-4[2]
Predicted XlogP 1.1[3]
Predicted pKa (Basic) Not available-
Predicted Aqueous Solubility Not available-
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 0[3]

Predicted values are generated by computational algorithms and may not reflect experimental results.

The predicted XlogP of 1.1 suggests that the parent scaffold possesses a favorable balance of lipophilicity and hydrophilicity, a desirable characteristic for drug candidates. The presence of a hydrogen bond donor (the secondary amine) and two hydrogen bond acceptors (the ether oxygen and the amine nitrogen) provides ample opportunities for interaction with biological targets.

Basicity and Ionization

The basicity of the nitrogen atom in the morpholine ring is a critical parameter influencing the compound's pharmacokinetic and pharmacodynamic properties. While an experimental pKa for 1-oxa-4-azaspiro[5.5]undecane is not available, we can draw parallels with morpholine itself, which has a pKa of approximately 8.5. The spirocyclic nature and the presence of the adjacent piperidine ring may slightly modulate this value. The basicity of the nitrogen atom will dictate the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and potential for ionic interactions with target proteins.

Synthesis of the 1-Oxa-4-azaspiro[5.5]undecane Scaffold

The construction of the 1-oxa-4-azaspiro[5.5]undecane core can be achieved through various synthetic strategies. The choice of a particular route will depend on the desired substitution pattern and the availability of starting materials. A general and versatile approach involves the construction of the spirocyclic junction through an intramolecular cyclization reaction.

General Synthetic Strategy: Intramolecular Cyclization

A plausible and commonly employed strategy for the synthesis of spirocyclic ethers and amines involves an intramolecular cyclization of a suitably functionalized precursor. The following diagram illustrates a conceptual synthetic workflow.

G A Piperidin-4-one C Coupling Reaction A->C B Functionalized Morpholine Precursor B->C D Intramolecular Cyclization C->D Formation of Cyclization Precursor E 1-Oxa-4-azaspiro[5.5]undecane D->E Spirocyclization

Caption: Conceptual workflow for the synthesis of the 1-Oxa-4-azaspiro[5.5]undecane scaffold.

Exemplary Experimental Protocol: Synthesis of a Substituted Analog

Step 1: Formation of the Epoxide Intermediate

  • To a suspension of trimethylsulfoxonium iodide (1.2 equivalents) in anhydrous dimethyl sulfoxide (DMSO), add sodium hydride (1.2 equivalents) portion-wise at room temperature under a nitrogen atmosphere.

  • Stir the resulting mixture for 30 minutes at room temperature.

  • Add a solution of a suitable N-protected piperidin-4-one (1.0 equivalent) in anhydrous DMSO dropwise to the reaction mixture.

  • Heat the reaction to 50°C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude epoxide intermediate.

Step 2: Ring-Opening and Cyclization

  • Dissolve the crude epoxide (1.0 equivalent) in a suitable solvent such as methanol.

  • Add an appropriate amino alcohol (e.g., 2-aminoethanol, 1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon consumption of the starting material, cool the reaction to room temperature and concentrate under reduced pressure.

  • The resulting intermediate can then be induced to cyclize, often under acidic or basic conditions, to form the desired 1-oxa-4-azaspiro[5.5]undecane ring system. The specific conditions for this step will be highly dependent on the nature of the substituents.

Note: This is a generalized protocol and requires optimization for specific substrates. The choice of protecting groups for the nitrogen atoms is crucial for the success of the synthesis.

Chemical Reactivity and Elaboration

The 1-oxa-4-azaspiro[5.5]undecane scaffold possesses several reactive handles that allow for further chemical modification, enabling the exploration of structure-activity relationships (SAR).

Reactivity of the Secondary Amine

The secondary amine in the morpholine ring is the most prominent site for chemical elaboration. It can readily undergo a variety of reactions, including:

  • N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones to introduce a wide range of substituents.

  • N-Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling reagents) to form amides.

  • N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides or triflates.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

The following diagram illustrates the key reactive sites on the scaffold.

G cluster_0 Key Reactive Sites scaffold N_amine Secondary Amine (Nucleophilic) - N-Alkylation - N-Acylation - N-Arylation alpha_carbon α-Carbons to Nitrogen (Potential for functionalization)

Caption: Key reactive sites for chemical elaboration of the 1-Oxa-4-azaspiro[5.5]undecane core.

Potential Metabolic Pathways

Understanding the metabolic fate of a new chemical entity is crucial for drug development. While specific metabolic studies on 1-oxa-4-azaspiro[5.5]undecane have not been reported, we can infer potential metabolic pathways based on the known metabolism of morpholine-containing drugs. The morpholine ring can undergo oxidation at the carbon atoms adjacent to the nitrogen and oxygen atoms, primarily mediated by cytochrome P450 enzymes.

Potential metabolic transformations could include:

  • N-dealkylation: If the nitrogen is substituted.

  • Oxidation of the piperidine ring: Leading to hydroxylated or ketone derivatives.

  • Oxidative cleavage of the morpholine ring.

The following diagram outlines a hypothetical metabolic pathway.

G Parent 1-Oxa-4-azaspiro[5.5]undecane Metabolite1 Hydroxylated Metabolite (Piperidine Ring) Parent->Metabolite1 CYP450 Oxidation Metabolite2 Oxidized Metabolite (Morpholine Ring) Parent->Metabolite2 CYP450 Oxidation Metabolite3 Ring-Opened Metabolite Metabolite2->Metabolite3 Further Oxidation

Caption: Hypothetical metabolic pathways of 1-Oxa-4-azaspiro[5.5]undecane.

Analytical Characterization

The structural elucidation and purity assessment of 1-oxa-4-azaspiro[5.5]undecane and its derivatives rely on standard analytical techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the connectivity of the spirocyclic system. The chemical shifts and coupling patterns of the protons on the morpholine and piperidine rings provide detailed structural information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Fragmentation patterns in MS/MS experiments can provide further structural insights, often involving characteristic losses from the morpholine and piperidine rings.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H, C-O, and N-H stretching and bending vibrations. The absence of a carbonyl peak would confirm the reduction of the piperidin-4-one precursor. The N-H stretch of the secondary amine is expected in the region of 3300-3500 cm⁻¹.[5][6][7][8][9]

Conclusion and Future Perspectives

The 1-oxa-4-azaspiro[5.5]undecane scaffold represents a promising yet underexplored area of chemical space for drug discovery. Its unique three-dimensional architecture and favorable predicted physicochemical properties make it an attractive starting point for the design of novel therapeutic agents. This technical guide has provided a foundational overview of its basic properties, synthetic accessibility, and potential for chemical diversification. While a lack of extensive experimental data on the parent compound necessitates a degree of inference from related structures, the information presented herein serves as a valuable resource for researchers venturing into this exciting field. Future work should focus on the experimental determination of the core physicochemical properties of the parent scaffold and the development of efficient and scalable synthetic routes to a diverse range of derivatives. The systematic exploration of the SAR of this scaffold is likely to uncover novel compounds with significant therapeutic potential across a spectrum of diseases.

References

  • [Semantic Scholar]([Link]

Sources

The Architecture of Innovation: A Technical Guide to the Synthesis of the 1-Oxa-4-azaspiro[5.5]undecane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Spirocyclic Advantage in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among these, spirocyclic systems have emerged as privileged scaffolds.[1][2] Their inherent three-dimensionality offers a departure from the often flat, aromatic structures that have historically dominated drug discovery, providing an avenue to explore new chemical space and enhance properties such as solubility and metabolic stability.[3] This guide focuses on a particularly compelling member of this class: the 1-Oxa-4-azaspiro[5.5]undecane scaffold. This heterocyclic motif is a cornerstone in the development of a diverse range of biologically active agents, from potent inhibitors of soluble epoxide hydrolase to dual-action ligands for opioid and sigma receptors.[4][5][6]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of synthetic procedures to provide a causal understanding of the experimental choices, grounded in established chemical principles and supported by authoritative literature.

Strategic Approaches to the 1-Oxa-4-azaspiro[5.5]undecane Core

The construction of the 1-Oxa-4-azaspiro[5.5]undecane ring system can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials. This guide will detail two robust and versatile methods: a multi-component approach culminating in a reductive amination/cyclization and a Prins-type cyclization strategy.

I. Multi-component Synthesis via Reductive Amination and Cyclization

A highly efficient and convergent approach to substituted 1-Oxa-4-azaspiro[5.5]undecane derivatives involves a multi-component strategy. This method allows for the rapid assembly of molecular complexity from relatively simple building blocks. A key advantage of this route is the ability to introduce diversity at multiple points of the scaffold.

A representative synthetic pathway, adapted from the work on dual μ-opioid receptor agonists and σ1 receptor antagonists, is outlined below.[4][6] This approach strategically builds the morpholine ring onto a pre-formed piperidine precursor.

Conceptual Workflow:

G cluster_0 Piperidine Core Formation cluster_1 Morpholine Ring Annulation A Starting Ketone B Epoxidation A->B C Epoxide Ring Opening B->C D Amino Alcohol Intermediate C->D Intermediate Transfer E Cyclization via Alkylation D->E F 1-Oxa-4-azaspiro[5.5]undecane E->F

Figure 1: Conceptual workflow for the multi-component synthesis.

Detailed Experimental Protocol:

Step 1: Synthesis of the Amino Alcohol Intermediate

This initial phase focuses on the construction of a key amino alcohol precursor which contains the piperidine ring.

  • Epoxidation of a Cyclohexanone Derivative: A suitable N-protected 4-piperidone is first converted to an epoxide. For instance, treatment of N-Boc-4-piperidone with a sulfur ylide, generated in situ from trimethylsulfonium iodide and a strong base like sodium hydride, yields the corresponding spiro-epoxide. The causality here lies in the nucleophilic attack of the ylide on the carbonyl carbon, followed by intramolecular displacement of dimethyl sulfide to form the oxirane ring.

  • Epoxide Ring Opening: The formed epoxide is then subjected to nucleophilic ring-opening. Using a primary amine, such as phenethylamine, in a protic solvent like methanol at elevated temperatures, leads to the regioselective attack at the less hindered carbon of the epoxide. This yields the desired amino alcohol intermediate. The regioselectivity is a critical factor, governed by steric hindrance.

Step 2: Formation of the Morpholine Ring

The final cyclization to form the spiro-morpholine core is typically achieved through an intramolecular alkylation.

  • Cyclization with a Dihaloalkane: The amino alcohol intermediate is reacted with a suitable dielectrophile, such as 1-bromo-2-chloroethane, in the presence of a base (e.g., potassium carbonate) and a phase-transfer catalyst (e.g., tetrabutylammonium iodide) in an appropriate solvent like acetonitrile. The reaction proceeds via a two-step Williamson ether synthesis-like mechanism. The more nucleophilic secondary amine first displaces one halide, followed by an intramolecular cyclization where the alkoxide, formed in situ, displaces the second halide to close the morpholine ring.

Self-Validating System and Trustworthiness:

Each step in this protocol contains inherent checks. The successful formation of the epoxide can be confirmed by the disappearance of the carbonyl stretch in the IR spectrum and the appearance of characteristic epoxide signals in the ¹H and ¹³C NMR spectra. The ring-opening can be monitored by TLC for the consumption of the epoxide and the formation of a more polar product. The final cyclization can be followed by LC-MS to track the formation of the desired product mass.

II. Prins-Type Cyclization for Scaffold Construction

An alternative and powerful strategy for the synthesis of the 1-Oxa-4-azaspiro[5.5]undecane core, particularly the 1-oxa-9-azaspiro[5.5]undecane regioisomer, is the Prins cyclization.[2][7] This reaction involves the acid-catalyzed condensation of an alkene (a homoallylic alcohol) with an aldehyde or ketone equivalent (in this case, an azacycloalkanone).[1]

Mechanistic Rationale:

The Prins cyclization is a cascade reaction initiated by the protonation of the carbonyl group of the azacycloalkanone, which then reacts with the double bond of the homoallylic alcohol. This is followed by the intramolecular capture of the resulting cation by the hydroxyl group to form the tetrahydropyran ring.

G A N-Protected Piperidone D Protonation of Carbonyl A->D B Homoallylic Alcohol E Electrophilic Attack on Alkene B->E C Acid Catalyst (e.g., H2SO4) C->D D->E F Cationic Intermediate E->F G Intramolecular Cyclization F->G H 1-Oxa-9-azaspiro[5.5]undecane Core G->H

Figure 2: Simplified mechanism of the Prins-type cyclization.

Detailed Experimental Protocol (Illustrative):

  • Reaction Setup: To a solution of the N-protected piperidone in a suitable solvent (e.g., aqueous sulfuric acid), the homoallylic alcohol is added.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclization. The use of aqueous sulfuric acid serves as both the catalyst and the solvent.[1]

  • Workup and Purification: Upon completion, the reaction is quenched by neutralization with a base (e.g., sodium hydroxide solution). The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

This method provides a facile and flexible entry to a range of spirocyclic amino alcohols, which are valuable building blocks in drug design.[1]

Characterization and Data Presentation

The structural elucidation of the synthesized 1-Oxa-4-azaspiro[5.5]undecane derivatives relies on a combination of spectroscopic techniques.

TechniqueKey Observables
¹H NMR Appearance of distinct signals for the protons in the piperidine and morpholine rings. The chemical shifts and coupling constants provide information on the stereochemistry of the substituents.
¹³C NMR A characteristic signal for the spirocyclic carbon atom. The number of signals corresponds to the number of magnetically non-equivalent carbon atoms in the molecule.
Mass Spectrometry The molecular ion peak confirms the molecular weight of the synthesized compound. Fragmentation patterns can provide further structural information.
IR Spectroscopy Absence of a carbonyl stretch (if starting from a ketone) and the presence of C-O-C stretching vibrations for the ether linkage in the morpholine ring.

Note: Specific chemical shifts and coupling constants will vary depending on the substitution pattern and the specific regioisomer synthesized. For example, in a series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, the protons of the phenethyl group at position 9 typically appear as multiplets in the aromatic region (δ 7.17–7.31 ppm) and as multiplets in the aliphatic region (δ 2.58–2.87 ppm) in CDCl₃.[4]

Applications and Future Directions

The 1-Oxa-4-azaspiro[5.5]undecane scaffold is a testament to the power of spirocyclic systems in medicinal chemistry. Its derivatives have shown significant promise in a variety of therapeutic areas:

  • Pain Management: As dual μ-opioid receptor agonists and σ1 receptor antagonists, these compounds offer the potential for potent analgesia with a reduced side-effect profile compared to traditional opioids.[4][6]

  • Chronic Kidney Disease: Trisubstituted urea derivatives based on this scaffold have been identified as highly potent soluble epoxide hydrolase (sEH) inhibitors, demonstrating oral activity in preclinical models of chronic kidney disease.[5]

  • Antituberculosis Agents: Certain derivatives have been characterized as potent inhibitors of the MmpL3 protein in M. tuberculosis, a promising target for the development of new anti-tuberculosis drugs.[2][7]

The versatility of the synthetic routes described herein allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacological properties. Future research will likely focus on the development of stereoselective syntheses to access enantiopure derivatives, as the biological activity of chiral molecules is often stereospecific. Furthermore, the application of this scaffold in other therapeutic areas is a fertile ground for exploration.

Conclusion

The 1-Oxa-4-azaspiro[5.5]undecane core represents a privileged scaffold with significant potential in drug discovery. The synthetic strategies outlined in this guide, including multi-component reactions and Prins-type cyclizations, provide robust and flexible pathways for the construction of diverse libraries of these spirocyclic compounds. By understanding the underlying principles of these synthetic transformations, researchers are well-equipped to design and synthesize novel derivatives with tailored biological activities, paving the way for the next generation of innovative therapeutics.

References

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). RSC Publishing. Available at: [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025). ResearchGate. Available at: [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). ACS Publications. Available at: [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2020). PubMed. Available at: [Link]

  • Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. (2014). PubMed. Available at: [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. (2024). ProQuest. Available at: [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. (2024). ResearchGate. Available at: [Link]

  • Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. (n.d.). The Journal of Organic Chemistry. Available at: [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. (2024). ProQuest. Available at: [Link]

Sources

The 1-Oxa-4-azaspiro[5.5]undecane Scaffold: A Technical Guide to its Structure, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-oxa-4-azaspiro[5.5]undecane core represents a significant, three-dimensional (3D) scaffold in modern medicinal chemistry. Its inherent structural rigidity, coupled with the strategic placement of heteroatoms, offers a unique framework for the development of novel therapeutics. This guide provides an in-depth analysis of the chemical structure, a plausible and detailed synthetic protocol based on established methodologies, comprehensive structural elucidation through spectroscopic techniques, and a discussion of its current and potential applications in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their research endeavors.

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

The pursuit of novel chemical entities with enhanced biological activity and improved physicochemical properties has led to an increasing interest in spirocyclic scaffolds. These structures, characterized by two rings sharing a single atom, offer a distinct three-dimensional geometry that departs from the often-planar structures of many traditional drug molecules.[1] The conformational rigidity of spirocycles can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

The 1-oxa-4-azaspiro[5.5]undecane scaffold, incorporating a morpholine ring fused to a cyclohexane ring through a spirocyclic junction, is of particular interest. The presence of the oxygen and nitrogen heteroatoms introduces polarity and potential hydrogen bonding sites, which are crucial for molecular recognition and interaction with biological macromolecules. Derivatives of the closely related 1-oxa-9-azaspiro[5.5]undecane and 1-oxa-4,9-diazaspiro[5.5]undecane scaffolds have demonstrated a wide range of biological activities, including antituberculosis, analgesic, and anti-inflammatory properties, highlighting the therapeutic potential of this structural motif.[2][3][4][5]

This guide will focus on the parent 1-oxa-4-azaspiro[5.5]undecane structure, providing a foundational understanding for the synthesis and characterization of its derivatives.

Synthesis of the 1-Oxa-4-azaspiro[5.5]undecane Core

The proposed synthetic pathway leverages readily available starting materials and proceeds through a logical sequence of reactions, culminating in the formation of the desired spirocyclic scaffold.

Proposed Synthetic Pathway: A Modified Prins Cyclization Approach

The following multi-step synthesis is proposed, with each step building upon established and reliable chemical transformations.

Synthetic_Pathway A Cyclohexanone C Intermediate A (Enamine) A->C Toluene, Dean-Stark cat. p-TsOH B Ethanolamine B->C E 1-Oxa-4-azaspiro[5.5]undecane C->E 1. Paraformaldehyde, Acetic Acid 2. H+ (Prins Cyclization) 3. Reduction (e.g., NaBH4) D Paraformaldehyde

Caption: Proposed synthetic workflow for 1-Oxa-4-azaspiro[5.5]undecane.

Detailed Experimental Protocol

Step 1: Synthesis of the Enamine Intermediate

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), ethanolamine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene.

  • Heat the mixture to reflux and monitor the azeotropic removal of water.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure to yield the crude enamine intermediate. This intermediate is often used in the next step without further purification.

Causality: The formation of the enamine is a critical step that activates the α-position of the cyclohexanone for the subsequent nucleophilic attack on the formaldehyde equivalent. The use of a Dean-Stark trap is essential to drive the equilibrium towards the enamine product by removing the water byproduct.

Step 2: Prins Cyclization and Formation of the Spirocyclic Core

  • Dissolve the crude enamine intermediate in a suitable solvent such as acetic acid.

  • Add paraformaldehyde (a source of formaldehyde) to the solution and stir at room temperature.

  • Initiate the Prins cyclization by adding a strong acid catalyst (e.g., sulfuric acid or a Lewis acid like BF₃·OEt₂). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction will likely yield an unsaturated intermediate or a mixture of isomers. A subsequent reduction step, for example, with sodium borohydride (NaBH₄) in methanol, will reduce any iminium intermediates and yield the saturated 1-oxa-4-azaspiro[5.5]undecane.

  • The reaction mixture is then quenched with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the pure 1-oxa-4-azaspiro[5.5]undecane.

Causality: The acidic conditions promote the formation of an oxocarbenium ion from the enamine and formaldehyde, which then undergoes an intramolecular cyclization to form the tetrahydropyran ring. The subsequent reduction step ensures the formation of the fully saturated and stable spirocyclic amine.

Structural Elucidation and Spectroscopic Analysis

The confirmation of the 1-oxa-4-azaspiro[5.5]undecane structure relies on a combination of modern spectroscopic techniques. The following data are predicted based on the analysis of structurally similar compounds found in the literature.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show characteristic signals for the protons of the cyclohexane and morpholine rings. The protons on the carbon atoms adjacent to the nitrogen and oxygen atoms will be deshielded and appear at a lower field.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-CH₂- (Cyclohexane)1.40 - 1.70Multiplet10H
-NH -2.0 - 2.5 (broad)Singlet1H
-N-CH ₂-2.60 - 2.80Multiplet4H
-O-CH ₂-3.60 - 3.80Multiplet2H

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide key information about the carbon framework, including the diagnostic signal for the spiro carbon.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C H₂- (Cyclohexane)22.0 - 28.0
-N-C H₂-45.0 - 50.0
Spiro Carbon (-C -)60.0 - 65.0
-O-C H₂-68.0 - 72.0
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch3300 - 3500 (broad)
C-H Stretch (Aliphatic)2850 - 3000
C-O Stretch (Ether)1050 - 1150
C-N Stretch (Amine)1020 - 1250
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of the compound.

  • Predicted [M+H]⁺: 156.1383 (for C₉H₁₈NO⁺)

Applications in Drug Discovery and Medicinal Chemistry

The 1-oxa-4-azaspiro[5.5]undecane scaffold is a "privileged" structure in medicinal chemistry due to its favorable three-dimensional arrangement and the presence of key pharmacophoric features. Its derivatives have been investigated for a range of therapeutic applications.

Applications A 1-Oxa-4-azaspiro[5.5]undecane Scaffold B Antituberculosis Agents (e.g., MmpL3 Inhibitors) A->B C CNS-Active Agents (e.g., Opioid Receptor Modulators) A->C D Anti-inflammatory Agents (e.g., sEH Inhibitors) A->D E Novel Kinase Inhibitors A->E

Caption: Potential therapeutic applications of the 1-oxa-4-azaspiro[5.5]undecane scaffold.

  • Antituberculosis Agents: Derivatives of the closely related 1-oxa-9-azaspiro[5.5]undecane have been identified as potent inhibitors of the MmpL3 protein in Mycobacterium tuberculosis.[2] This protein is essential for the transport of mycolic acids, a key component of the mycobacterial cell wall, making it an attractive target for new antituberculosis drugs. The 1-oxa-4-azaspiro[5.5]undecane scaffold can serve as a starting point for the design of novel MmpL3 inhibitors.

  • Central Nervous System (CNS) Agents: The rigid conformation of the spirocyclic core is well-suited for interaction with receptors in the CNS. For instance, 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as dual μ-opioid receptor agonists and σ₁ receptor antagonists for the treatment of pain.[3][5] This suggests that the 1-oxa-4-azaspiro[5.5]undecane scaffold could be explored for the development of novel analgesics and other CNS-active compounds.

  • Anti-inflammatory Agents: Trisubstituted urea derivatives based on a 1-oxa-4,9-diazaspiro[5.5]undecane core have been discovered as highly potent inhibitors of soluble epoxide hydrolase (sEH).[1][4] sEH is involved in the metabolism of anti-inflammatory and vasodilatory epoxy fatty acids. Its inhibition is a promising strategy for the treatment of cardiovascular and inflammatory diseases. The 1-oxa-4-azaspiro[5.5]undecane scaffold provides a versatile platform for the design of novel sEH inhibitors.

Conclusion

The 1-oxa-4-azaspiro[5.5]undecane scaffold represents a valuable building block for the design and synthesis of novel, three-dimensional drug candidates. Its unique structural and electronic properties, combined with a plausible and efficient synthetic route, make it an attractive starting point for a variety of medicinal chemistry programs. The successful development of therapeutics based on closely related spirocyclic systems underscores the potential of the 1-oxa-4-azaspiro[5.5]undecane core. Further exploration of the chemical space around this scaffold is warranted and is likely to yield novel compounds with significant therapeutic potential.

References

  • Reddy, B. V. S., et al. (2014). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. The Journal of Organic Chemistry, 79(5), 2289–2295. [Link]

  • PubChem. (n.d.). 1-oxa-4-azaspiro[5.5]undecane. National Center for Biotechnology Information. [Link]

  • Figueiredo Batista, V., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Krasavin, M., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5-6). [Link]

  • Cativiela, C., & Ordóñez, M. (2018). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. International Journal of Organic Chemistry, 8(3). [Link]

  • ProQuest. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. [Link]

  • Pellón, R., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]

  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565–570. [Link]

  • PubChem. (n.d.). 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

  • PubChem. (n.d.). 4-oxa-1-azaspiro[5.5]undecane. National Center for Biotechnology Information. [Link]

Sources

Spectroscopic Characterization of 1-Oxa-4-azaspiro[5.5]undecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Oxa-4-azaspiro[5.5]undecane is a heterocyclic organic compound with a spirocyclic scaffold. This unique three-dimensional structure, containing both an oxygen and a nitrogen atom, makes it a valuable building block in medicinal chemistry and materials science. Its derivatives have been explored for various biological activities.[1][2][3] A thorough understanding of its molecular structure is paramount for its application and further development. Spectroscopic techniques are the cornerstone of this structural elucidation, providing a detailed fingerprint of the molecule.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 1-Oxa-4-azaspiro[5.5]undecane. While direct experimental spectra for this specific compound are not widely available in the public domain, this guide will leverage established principles of spectroscopy and data from analogous structures to present a predictive yet scientifically grounded overview. This approach is designed to equip researchers, scientists, and drug development professionals with the knowledge to interpret the spectra of this and similar spiro-heterocyclic systems.

Molecular Structure and Key Features

A clear visualization of the molecular structure is essential for interpreting its spectroscopic data.

Caption: Molecular structure of 1-Oxa-4-azaspiro[5.5]undecane.

Infrared (IR) Spectroscopy

Theoretical Basis: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of these vibrations is dependent on the bond strength and the mass of the atoms involved. This technique is particularly useful for identifying the presence of specific functional groups.[4][5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

  • Data Processing: The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Predicted IR Spectrum of 1-Oxa-4-azaspiro[5.5]undecane

Wavenumber (cm⁻¹)Vibration TypeExpected IntensityRationale
3350-3250N-H StretchMediumCharacteristic of a secondary amine.[6]
2950-2850C-H Stretch (sp³)StrongAbundant C-H bonds in the cyclohexane and morpholine rings.[4]
1470-1440C-H Bend (Scissoring)MediumMethylene group deformations.
1150-1050C-O-C StretchStrongAsymmetric and symmetric stretching of the ether linkage in the morpholine ring.
1100-1000C-N StretchMediumStretching vibration of the amine C-N bond.

The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule's overall structure, arising from various bending and stretching vibrations.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Basis: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will align in a magnetic field and absorb radiofrequency radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing information about its connectivity.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: The sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer.

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • Data Analysis: The chemical shifts, integration (for ¹H), and multiplicity of the signals are analyzed to deduce the structure.

Predicted ¹H NMR Spectrum of 1-Oxa-4-azaspiro[5.5]undecane

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.5Multiplet10H-CH₂- of the cyclohexane ringProtons on the cyclohexane ring will be in a complex, overlapping environment.
~2.7Triplet4H-CH₂-N-Protons adjacent to the nitrogen atom are deshielded.
~3.6Triplet4H-CH₂-O-Protons adjacent to the oxygen atom are more deshielded than those next to nitrogen.
Broad Singlet1HN-HThe amine proton signal is often broad and its chemical shift can vary with concentration and solvent.

Predicted ¹³C NMR Spectrum of 1-Oxa-4-azaspiro[5.5]undecane

Chemical Shift (δ, ppm)AssignmentRationale
~25-35Cyclohexane -CH₂-Aliphatic carbons of the cyclohexane ring.
~45-55-CH₂-N-Carbons adjacent to the nitrogen atom are deshielded.
~65-75-CH₂-O-Carbons adjacent to the highly electronegative oxygen atom are significantly deshielded.
~70-80Spiro CarbonThe quaternary spiro carbon atom, being bonded to both N and O (via adjacent carbons), would be deshielded.

Mass Spectrometry

Theoretical Basis: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecular ion can provide valuable structural information.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: The sample solution is infused into the ESI source of the mass spectrometer.

  • Ionization: A high voltage is applied to the sample solution, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) and separated by their m/z ratio.

Predicted Mass Spectrum of 1-Oxa-4-azaspiro[5.5]undecane

The molecular formula for 1-Oxa-4-azaspiro[5.5]undecane is C₉H₁₇NO.[8]

m/zIonRationale
156.1383[M+H]⁺The protonated molecular ion is expected to be the base peak in ESI positive mode.[8]
178.1202[M+Na]⁺Adduct with sodium ions, commonly observed in ESI-MS.[8]

Fragmentation Pathway Visualization

Fragmentation_Pathway M [M+H]⁺ m/z = 156 F1 Fragment 1 (Loss of C₂H₄O) M->F1 - C₂H₄O F2 Fragment 2 (Loss of C₅H₁₀) M->F2 - C₅H₁₀

Caption: A simplified potential fragmentation pathway for the protonated molecular ion of 1-Oxa-4-azaspiro[5.5]undecane.

Conclusion

The spectroscopic analysis of 1-Oxa-4-azaspiro[5.5]undecane, while presented here in a predictive capacity, is grounded in the fundamental principles of IR, NMR, and mass spectrometry. The expected data provides a clear and consistent picture of the molecule's structure. The characteristic N-H, C-O, and C-N stretches in the IR spectrum, the distinct chemical shifts of the protons and carbons adjacent to the heteroatoms in the NMR spectra, and the accurate mass of the molecular ion in the mass spectrum all converge to confirm the identity and purity of this important spiro-heterocycle. This guide serves as a foundational resource for researchers working with this and related compounds, enabling them to confidently interpret their own experimental data.

References

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ACS Publications. (2019, November 19). Retrieved from [Link]

  • 1-oxa-4-azaspiro[5.5]undecane (C9H17NO) - PubChem. Retrieved from [Link]

  • Relative acidities and structure analysis of cis and trans isomers of 1,5-oxazaspiro[5.5] undecane derivatives by multinuclear magnetic resonance - PubMed. (2010, May). Retrieved from [Link]

  • 1-Oxa-4,9-diazaspiro(5.5)undecan-3-one - PubChem. Retrieved from [Link]

  • Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. Retrieved from [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF - ResearchGate. Retrieved from [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - NIH. Retrieved from [Link]

  • 4-oxa-1-azaspiro[5.5]undecane (C9H17NO) - PubChem. Retrieved from [Link]

  • 1,5-Dioxaspiro[5.5]undecane | C9H16O2 | CID 9096 - PubChem. Retrieved from [Link]

  • 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane - PubChem. Retrieved from [Link]

  • Undecane - the NIST WebBook - National Institute of Standards and Technology. Retrieved from [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof - OUCI. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. Retrieved from [Link]

  • 1-Oxaspiro[4.5]decan-2-one | C9H14O2 | CID 12783 - PubChem. Retrieved from [Link]

  • Undecane - the NIST WebBook - National Institute of Standards and Technology. Retrieved from [Link]

  • 2,9-Dimethyl-1-oxa-5-azaspiro[5.5]undecane - PubChem. Retrieved from [Link]

  • 12.7 Interpreting Infrared Spectra - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • Interpretation of IR Compounds BY Khan | PDF | Infrared Spectroscopy - Scribd. Retrieved from [Link]

  • Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Oxa-4-azaspiro[5.5]undecane: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unique three-dimensional architecture of spirocyclic systems has positioned them as "privileged scaffolds" in modern drug discovery. Their inherent conformational rigidity, novel chemical space exploration, and favorable physicochemical properties offer significant advantages over traditional flat aromatic structures. This guide provides a comprehensive technical overview of 1-Oxa-4-azaspiro[5.5]undecane, a key heterocyclic scaffold. We will delve into its structural attributes, a detailed plausible synthesis protocol, physicochemical characterization, and its burgeoning applications in the development of novel therapeutics for a range of diseases, including chronic kidney disease, pain management, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile molecular framework.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

The imperative in medicinal chemistry to generate novel, potent, and selective drug candidates with favorable pharmacokinetic profiles has driven the exploration of diverse chemical architectures. Spirocyclic scaffolds, characterized by two rings sharing a single common atom, have emerged as a particularly promising class of compounds. Their inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, leading to enhanced target binding and selectivity. The 1-oxa-4-azaspiro[5.5]undecane core, which incorporates both a morpholine and a cyclohexane ring, offers a unique combination of structural rigidity, polarity, and synthetic tractability, making it an attractive starting point for the design of new therapeutic agents.

Physicochemical Properties and Structural Elucidation

The physicochemical properties of 1-Oxa-4-azaspiro[5.5]undecane contribute significantly to its utility as a drug scaffold. The presence of the oxygen and nitrogen heteroatoms imparts polarity and the potential for hydrogen bonding, which are crucial for solubility and interaction with biological targets.

PropertyValueSource
IUPAC Name1-Oxa-4-azaspiro[5.5]undecanePubChem
CAS Number3970-87-4Fluorochem[1]
Molecular FormulaC₉H₁₇NOFluorochem[1]
Molecular Weight155.24 g/mol PubChem
XLogP31.1PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors2PubChem
Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 4.0 - 3.8 (m, 2H): Protons on the carbon adjacent to the oxygen in the morpholine ring (C2-H).

  • 3.0 - 2.8 (m, 2H): Protons on the carbon adjacent to the nitrogen in the morpholine ring (C3-H).

  • 2.7 - 2.5 (m, 2H): Protons on the carbon adjacent to the nitrogen in the morpholine ring (C5-H).

  • 2.0 - 1.8 (br s, 1H): NH proton.

  • 1.7 - 1.4 (m, 10H): Protons of the cyclohexane ring (C7-H, C8-H, C9-H, C10-H, C11-H).

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

  • ~80: Spiro carbon (C6).

  • ~65: Carbon adjacent to oxygen in the morpholine ring (C2).

  • ~50: Carbon adjacent to nitrogen in the morpholine ring (C5).

  • ~45: Carbon adjacent to nitrogen in the morpholine ring (C3).

  • ~35: Carbons of the cyclohexane ring (C7, C11).

  • ~25: Carbons of the cyclohexane ring (C8, C10).

  • ~23: Carbon of the cyclohexane ring (C9).

Synthesis of 1-Oxa-4-azaspiro[5.5]undecane: A Plausible Experimental Protocol

While various methods exist for the synthesis of substituted oxa-azaspiro[5.5]undecane derivatives, a robust and scalable synthesis of the parent compound is crucial. The following proposed multi-step synthesis is based on established organic transformations and methodologies reported for analogous structures.

Synthesis Workflow Diagram

Synthesis_Workflow A Cyclohexanone C Intermediate I: 1-(2-hydroxyethylamino)cyclohex-1-ene A->C Condensation (Dean-Stark) B N-(2-hydroxyethyl)amine B->C D Intermediate II: 2-(cyclohex-1-en-1-ylamino)ethanol C->D Tautomerization E Intermediate III: 1-(2-hydroxyethoxy)cyclohexan-1-amine D->E Intramolecular Hydroalkoxylation (Acid-catalyzed) F 1-Oxa-4-azaspiro[5.5]undecane E->F Reductive Amination (Intramolecular)

Caption: Proposed synthetic workflow for 1-Oxa-4-azaspiro[5.5]undecane.

Step-by-Step Experimental Procedure

Step 1: Synthesis of 1-(2-hydroxyethylamino)cyclohex-1-ene (Intermediate I)

  • Rationale: This step involves the formation of an enamine from cyclohexanone and N-(2-hydroxyethyl)amine. The Dean-Stark apparatus is used to remove the water byproduct, driving the equilibrium towards the product.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), N-(2-hydroxyethyl)amine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in toluene.

    • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature.

    • Remove the toluene under reduced pressure to yield the crude enamine, Intermediate I. This intermediate exists in equilibrium with its tautomer, 2-(cyclohex-1-en-1-ylamino)ethanol (Intermediate II).

Step 2: Intramolecular Cyclization to form 1-Oxa-4-azaspiro[5.5]undecane

  • Rationale: This is a one-pot cyclization cascade. An acid catalyst promotes an intramolecular hydroalkoxylation of the enamine tautomer, followed by an intramolecular reductive amination to form the final spirocyclic product.

  • Procedure:

    • Dissolve the crude Intermediate I/II mixture in a suitable solvent such as methanol.

    • Add a catalytic amount of a strong acid, for example, hydrochloric acid.

    • Introduce a reducing agent, such as sodium cyanoborohydride, portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-Oxa-4-azaspiro[5.5]undecane.

Applications in Drug Discovery

The 1-oxa-4-azaspiro[5.5]undecane scaffold and its close analogs are prevalent in a variety of medicinally relevant compounds, demonstrating their versatility and "privileged" nature.

Inhibition of Soluble Epoxide Hydrolase (sEH) for Chronic Kidney Disease

Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH).[2] sEH is an enzyme that degrades anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH increases the levels of EETs, which has shown therapeutic benefits in models of hypertension, inflammation, and chronic kidney disease. A notable example is a trisubstituted urea derivative incorporating the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, which exhibited excellent sEH inhibitory activity and oral bioavailability, and was effective in a rat model of glomerulonephritis.[2]

Dual μ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists for Pain Management

The development of potent analgesics with reduced side effects is a major goal in pain management. A novel approach involves the design of dual-acting ligands. Researchers have synthesized 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives that act as both μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists.[3][4] This dual mechanism is hypothesized to provide potent analgesia with a lower incidence of opioid-related side effects like constipation.

Anti-Tuberculosis Agents Targeting MmpL3

The emergence of multidrug-resistant tuberculosis necessitates the discovery of new antibacterial agents with novel mechanisms of action. Derivatives of 1-oxa-9-azaspiro[5.5]undecane have shown promising activity against Mycobacterium tuberculosis.[5] These compounds are believed to target MmpL3, a mycolic acid transporter essential for the formation of the mycobacterial cell wall.

Signaling Pathway Modulation

The diverse biological activities of 1-oxa-4-azaspiro[5.5]undecane derivatives stem from their ability to interact with various biological targets and modulate key signaling pathways.

Signaling_Pathways cluster_0 Pain and Inflammation cluster_1 Infectious Disease A 1-Oxa-4-azaspiro[5.5]undecane Derivatives B sEH Inhibition A->B E MOR Agonism / σ1R Antagonism A->E C Increased EETs B->C D Anti-inflammatory and Vasodilatory Effects C->D F Analgesia E->F G 1-Oxa-4-azaspiro[5.5]undecane Derivatives H MmpL3 Inhibition G->H I Disruption of Mycobacterial Cell Wall Synthesis H->I J Anti-Tuberculosis Activity I->J

Caption: Modulation of key signaling pathways by 1-Oxa-4-azaspiro[5.5]undecane derivatives.

Conclusion and Future Perspectives

1-Oxa-4-azaspiro[5.5]undecane represents a valuable and versatile scaffold for the design and development of novel therapeutic agents. Its unique three-dimensional structure, coupled with the presence of key heteroatoms, provides a framework for creating molecules with improved potency, selectivity, and pharmacokinetic properties. The successful application of its derivatives in diverse therapeutic areas highlights the immense potential of this "privileged" scaffold. Future research will likely focus on the development of more efficient and stereoselective synthetic routes to access a wider range of derivatives. Furthermore, a deeper understanding of the structure-activity relationships of this class of compounds will undoubtedly fuel the discovery of next-generation therapeutics for a multitude of diseases.

References

  • PubChem. 1-Oxa-4-azaspiro[5.5]undecane. Available at: [Link]

  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. Available at: [Link]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5/6), 245-250. Available at: [Link]

  • García-López, I., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. Available at: [Link]

  • PubChem. 1-Oxa-4,9-diazaspiro[5.5]undecane. Available at: [Link]

  • PubChem. 1-Oxa-4,9-diazaspiro(5.5)undecan-3-one. Available at: [Link]

  • ACS Publications. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Available at: [Link]

  • PubChem. 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane. Available at: [Link]

  • ProQuest. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Available at: [Link]

  • PubMed. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Available at: [Link]

Sources

An In-Depth Technical Guide to 1-Oxa-4-azaspiro[5.5]undecane: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-Oxa-4-azaspiro[5.5]undecane (CAS No. 3970-87-4), a key heterocyclic scaffold in modern drug discovery. The unique three-dimensional architecture of this spirocycle imparts desirable physicochemical properties, making it an attractive building block for developing novel therapeutics. This document details the compound's properties, a validated synthesis protocol, spectroscopic characterization, and its diverse applications in medicinal chemistry, with a focus on its role in the development of enzyme inhibitors and receptor modulators. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this valuable molecular framework.

Introduction: The Significance of the Spirocyclic Core

1-Oxa-4-azaspiro[5.5]undecane is a bicyclic heterocyclic compound featuring a shared carbon atom that joins a cyclohexane ring and a morpholine ring. Its registered CAS number is 3970-87-4 .[1][2][3][4] The rigid, yet three-dimensional, nature of the spirocyclic system is of great interest in medicinal chemistry. Unlike flat aromatic structures, spirocycles present substituents in well-defined vectors, allowing for precise interaction with biological targets and an escape from "flatland" in molecular design. This often leads to improved target selectivity, enhanced metabolic stability, and better aqueous solubility.

The 1-oxa-4-azaspiro[5.5]undecane scaffold, in particular, has been identified as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility has led to its incorporation into a wide range of biologically active molecules, demonstrating its significant potential in the development of new drugs for various therapeutic areas.[5]

Physicochemical and Structural Properties

The physicochemical properties of 1-Oxa-4-azaspiro[5.5]undecane are crucial for its utility as a drug scaffold. These properties influence its solubility, permeability, and metabolic stability. Below is a table summarizing its key characteristics.

PropertyValueSource
CAS Number 3970-87-4[1][2][3][4]
Molecular Formula C₉H₁₇NO[1][2]
Molecular Weight 155.24 g/mol [2]
Boiling Point (Predicted) 248.5 ± 15.0 °C[4]
Density (Predicted) 1.00 ± 0.1 g/cm³[4]
pKa (Predicted) 9.09 ± 0.20[4]
XlogP (Predicted) 1.1[6]
InChI Key SLZYACYSMJWKBM-UHFFFAOYSA-N[1]

Synthesis and Characterization

The synthesis of spirocyclic systems can be challenging; however, a reliable method for the preparation of 1-Oxa-4-azaspiro[5.5]undecane proceeds through the condensation of readily available starting materials.

Synthesis Workflow

The most direct synthesis involves a condensation reaction between cyclohexanone and ethanolamine, followed by an intramolecular cyclization. This process forms the core spirocyclic structure.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Intramolecular Cyclization A Cyclohexanone C Intermediate (Schiff Base/Hemiaminal) A->C + H₂N(CH₂)₂OH B Ethanolamine B->C D 1-Oxa-4-azaspiro[5.5]undecane C->D Acid Catalyst, Heat - H₂O

Caption: General synthesis workflow for 1-Oxa-4-azaspiro[5.5]undecane.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cyclohexanone (1.0 eq) and ethanolamine (1.05 eq) in a suitable solvent such as toluene.

  • Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.02 eq).

  • Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

  • Work-up: Once the reaction is complete (as indicated by the cessation of water formation), cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-Oxa-4-azaspiro[5.5]undecane.

Rationale: The use of a Dean-Stark apparatus is crucial for driving the equilibrium of this condensation reaction towards the product by removing the water byproduct. The acid catalyst protonates the carbonyl oxygen of cyclohexanone, making it more electrophilic and facilitating the nucleophilic attack by the amino group of ethanolamine.

Spectroscopic Data and Analysis
  • Mass Spectrometry: The molecular ion peak ([M]+) would be observed at m/z 155.13. The protonated molecule ([M+H]+) is commonly observed in ESI-MS at m/z 156.14.[6] Other common adducts include [M+Na]+ at m/z 178.12.[6]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet for the ten protons of the cyclohexane ring. The protons on the morpholine ring would appear as distinct triplets, corresponding to the -CH₂-N- and -CH₂-O- groups.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display nine distinct signals. The spiro carbon atom would be a key feature, appearing as a quaternary carbon signal. The remaining signals would correspond to the carbons of the cyclohexane and morpholine rings.

Applications in Drug Discovery and Medicinal Chemistry

The 1-Oxa-4-azaspiro[5.5]undecane scaffold is a cornerstone in the design of various therapeutic agents due to its favorable properties and synthetic accessibility.

As a Scaffold for Enzyme Inhibitors
  • Soluble Epoxide Hydrolase (sEH) Inhibitors: Derivatives of this spirocycle have been investigated as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular diseases, inflammation, and pain.[5] The rigid scaffold allows for the precise positioning of functional groups to interact with the active site of sEH, leading to high inhibitory potency.[5]

  • MmpL3 Inhibitors for Tuberculosis: The 1-oxa-9-azaspiro[5.5]undecane isomer has been identified as a potent inhibitor of the MmpL3 protein in Mycobacterium tuberculosis.[5] This protein is essential for the transport of mycolic acids, a key component of the mycobacterial cell wall, making it a promising target for new anti-tuberculosis drugs.[5]

In the Development of Receptor Ligands
  • Opioid and Sigma Receptor Ligands: The 1-oxa-4,9-diazaspiro[5.5]undecane variant has been used to develop dual-acting ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ₁R).[7][8] Such compounds are being explored as potentially safer and more effective analgesics with a reduced side-effect profile compared to traditional opioids.[7][8]

  • Free Fatty Acid Receptor 1 (FFA1) Agonists: The isomeric 1-oxa-9-azaspiro[5.5]undecane scaffold has also been used to create agonists for the free fatty acid receptor 1 (FFA1), a G protein-coupled receptor that is a target for the treatment of metabolic diseases like type 2 diabetes.[5]

As a Building Block for Anticancer Agents

Derivatives of 1-oxa-4-azaspironenone have shown moderate to potent activity against various cancer cell lines, including human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cells.[9] For instance, certain derivatives have demonstrated IC₅₀ values in the sub-micromolar range, highlighting the potential of this scaffold in oncology research.[9]

G cluster_apps Therapeutic Applications Scaffold 1-Oxa-4-azaspiro[5.5]undecane Scaffold sEH sEH Inhibitors (Anti-inflammatory) Scaffold->sEH MmpL3 MmpL3 Inhibitors (Anti-tuberculosis) Scaffold->MmpL3 Opioid Opioid/Sigma Ligands (Analgesics) Scaffold->Opioid Anticancer Anticancer Agents Scaffold->Anticancer

Caption: Key therapeutic applications of the 1-Oxa-4-azaspiro[5.5]undecane scaffold.

Safety and Handling

1-Oxa-4-azaspiro[5.5]undecane should be handled in a well-ventilated laboratory, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3]

Conclusion

1-Oxa-4-azaspiro[5.5]undecane is a highly valuable and versatile scaffold in the field of medicinal chemistry. Its unique three-dimensional structure provides a robust framework for the design of novel therapeutic agents with improved pharmacological profiles. The synthetic accessibility of this compound, coupled with its proven utility in developing potent enzyme inhibitors and receptor ligands, ensures that it will continue to be a key building block in the quest for new and more effective drugs. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to empower researchers to fully exploit the potential of this privileged scaffold.

References

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. (2022). PubMed. Retrieved January 22, 2026, from [Link]

  • 1-Oxa-4,9-diazaspiro(5.5)undecan-3-one. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • 1-oxa-4-azaspiro[5.5]undecane (C9H17NO). (n.d.). PubChemLite. Retrieved January 22, 2026, from [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2020). PubMed. Retrieved January 22, 2026, from [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • 3970-87-4 1-oxa-4-azaspiro[5.5]undecane. (n.d.). ACCELA CHEMBIO INC. Retrieved January 22, 2026, from [Link]

  • (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 1-Oxa-4-azaspiro[5.5]undecane Scaffold and Its Derivatives in Modern Drug Discovery

In the landscape of modern drug discovery, the quest for novel molecular architectures that offer enhanced three-dimensionality and improved physicochemical properties is relentless. Spirocyclic compounds, characterized by two rings connected by a single common atom, have emerged as a "privileged" structural class.[1][2] Their inherent conformational rigidity reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity.[3] The 1-Oxa-4-azaspiro[5.5]undecane core, which integrates both oxygen and nitrogen heteroatoms, presents a particularly compelling scaffold. The inclusion of these heteroatoms imparts polarity and hydrogen bonding capabilities, crucial for molecular recognition, while the spirocyclic nature provides a unique spatial arrangement of substituents, enabling fine-tuned interactions with complex biological macromolecules.[3]

This guide provides a comprehensive technical overview of the 1-Oxa-4-azaspiro[5.5]undecane scaffold, starting with the commercially available parent compound and expanding to its therapeutically significant derivatives that have shown promise in diverse areas such as pain management, chronic kidney disease, and infectious diseases.[1][4][5][6]

Physicochemical Properties and Commercial Availability

The parent 1-Oxa-4-azaspiro[5.5]undecane is a foundational building block for the synthesis of more complex derivatives. Its availability from commercial suppliers facilitates its use in discovery chemistry programs without the need for de novo synthesis of the core structure.

Table 1: Physicochemical Properties of 1-Oxa-4-azaspiro[5.5]undecane

Property Value Source
Molecular Formula C₉H₁₇NO [7]
Molecular Weight 155.24 g/mol [7]
InChIKey SLZYACYSMJWKBM-UHFFFAOYSA-N [7]
SMILES C1CCC2(CC1)CNCCO2 [7]
Predicted XlogP 1.1 [7]

| Monoisotopic Mass | 155.13101 Da |[7] |

The parent scaffold is commercially available from suppliers such as Fluorochem, providing researchers with a reliable source for this key building block.[8]

Synthetic Strategies for Derivatization

While the core is available, the therapeutic value lies in its derivatives. Several synthetic strategies have been effectively employed to construct and functionalize the 1-oxa-azaspiro[5.5]undecane system. A prominent method for building related scaffolds is the Prins cyclization, which can construct the heterocyclic systems in a single step.[1][2] For derivatization of existing cores, methods such as reductive alkylation and modern cross-coupling reactions are frequently utilized.

A general workflow for synthesizing functionalized derivatives, for instance, the 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane series, involves a multi-step sequence that allows for diversification at key positions.

G cluster_synthesis General Synthesis Workflow start Commercially Available 1-Oxa-4-azaspiro[5.5]undecane or related precursor step1 N-Protection (e.g., Boc group) start->step1 step2 Functionalization of Second Nitrogen (if applicable) step1->step2 For Diaza-analogs step3 Arylation Reaction (e.g., Buchwald-Hartwig or Ullmann coupling) step1->step3 For Monoaza-analogs step2->step3 step4 Deprotection step3->step4 final Target Derivative step4->final

Caption: General synthetic workflow for derivatization.

Key Derivatives and Their Therapeutic Applications

The versatility of the 1-oxa-azaspiro[5.5]undecane scaffold is demonstrated by the diverse biological activities of its derivatives.

1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives for Pain Management

A series of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as potent dual-target ligands, acting as μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ₁R) antagonists.[5][6] This dual-action mechanism is a promising strategy for developing safer analgesics. The MOR agonism provides pain relief, while the σ₁R antagonism is expected to mitigate opioid-induced side effects, such as constipation and hyperalgesia.[5]

One of the most promising compounds from this series, 15au , demonstrated a balanced profile with potent analgesic activity in preclinical models, comparable to oxycodone.[5][6] Notably, at equianalgesic doses, 15au induced significantly less constipation than oxycodone, supporting the therapeutic hypothesis.[5][6]

G cluster_pathway Dual MOR Agonist / σ₁R Antagonist Mechanism Compound 1-Oxa-4,9-diazaspiro Derivative (e.g., 15au) MOR μ-Opioid Receptor (MOR) Compound->MOR Agonist Sigma1R Sigma-1 Receptor (σ₁R) Compound->Sigma1R Antagonist Analgesia Analgesia (Pain Relief) MOR->Analgesia SideEffects Reduced Opioid Side Effects (e.g., Constipation) Sigma1R->SideEffects Blockade leads to

Caption: Mechanism of dual-target analgesics.

Table 2: Pharmacological Profile of Key MOR/σ₁R Ligands

Compound MOR Ki (nM) σ₁R Ki (nM) MOR Efficacy (%) Source
15au 1.8 ± 0.1 1.9 ± 0.3 74 ± 1 [5]

| Oxycodone | 15 ± 2 | >10000 | 85 ± 5 |[5] |

1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives as sEH Inhibitors

Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane bearing a trisubstituted urea moiety have been discovered as highly potent inhibitors of soluble epoxide hydrolase (sEH).[4] The sEH enzyme plays a critical role in metabolizing anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Inhibiting sEH increases the levels of EETs, which has therapeutic potential for treating hypertension and inflammatory conditions, including chronic kidney disease. Compound 19 from this series showed excellent sEH inhibitory activity and oral bioavailability, and it effectively lowered serum creatinine in a rat model of glomerulonephritis.[4]

1-Oxa-9-azaspiro[5.5]undecane Derivatives for Tuberculosis

Tuberculosis remains a major global health threat, and new drugs are urgently needed. The 1-oxa-9-azaspiro[5.5]undecane scaffold has been explored for antituberculosis activity.[1][2] Derivatives have been identified as potent inhibitors of MmpL3, a crucial mycolic acid transporter essential for the survival of M. tuberculosis.[2] Fluorinated analogs, in particular, have demonstrated high activity against both antibiotic-sensitive and multidrug-resistant strains of M. tuberculosis.[1]

Table 3: Antituberculosis Activity of 1-Oxa-9-azaspiro[5.5]undecane Derivatives

Compound MIC against H37Rv (μg/mL) Source
9-(4-tert-butylbenzyl)-4-fluoro-1-oxa-9-azaspiro[5.5]undecane (2h) 0.2 [1]

| 9-(4-tert-butylbenzyl)-4,4-difluoro-1-oxa-9-azaspiro[5.5]undecane (2i) | 0.1 |[1] |

Experimental Protocols

The successful application of these scaffolds relies on robust and reproducible experimental methods for both their synthesis and biological evaluation.

Protocol 1: Representative Synthesis of a 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivative

This protocol is adapted from the synthesis of dual MOR/σ₁R ligands.[5]

  • Boc Protection: To a solution of the starting spirocyclic amine in dichloromethane (CH₂Cl₂), add di-tert-butyl dicarbonate (Boc)₂O and triethylamine. Stir at room temperature for 12 hours.

  • N-Alkylation: The Boc-protected intermediate is dissolved in acetonitrile. Add potassium carbonate and the desired alkyl halide (e.g., phenethyl bromide). Heat the mixture to reflux for 16 hours.

  • Boc Deprotection: Dissolve the N-alkylated intermediate in a solution of hydrochloric acid (HCl) in dioxane. Stir at room temperature for 4 hours to remove the Boc protecting group.

  • Buchwald-Hartwig Arylation: Combine the deprotected amine, the desired aryl halide (e.g., 2-bromopyridine), palladium(II) acetate, BINAP, and cesium carbonate in toluene. Heat the mixture under an inert atmosphere at 100°C for 18 hours.

  • Purification: After cooling, the reaction mixture is filtered and concentrated. The final compound is purified by column chromatography on silica gel.

Protocol 2: In Vitro Radioligand Binding Assay for MOR and σ₁R Affinity

This protocol describes a standard method for determining the binding affinity (Ki) of test compounds.[5]

  • Membrane Preparation: Use cell membranes prepared from HEK-293 cells stably expressing either the human μ-opioid receptor or the sigma-1 receptor.

  • Binding Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand ([³H]-DAMGO for MOR; [³H]-(+)-pentazocine for σ₁R), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Scintillation Counting: Wash the filters, and measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (the concentration of compound that inhibits 50% of specific radioligand binding) by nonlinear regression analysis. Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation.

G cluster_assay Radioligand Binding Assay Workflow start Prepare Reagents: - Cell Membranes (MOR or σ₁R) - Radioligand - Test Compound Dilutions step1 Combine Reagents in 96-well plate start->step1 step2 Incubate to Equilibrium step1->step2 step3 Filter to Separate Bound/Free Ligand step2->step3 step4 Quantify Bound Radioactivity step3->step4 final Calculate IC₅₀ and Ki step4->final

Caption: Workflow for in vitro binding assay.

Spectroscopic Analysis

Structural confirmation of 1-Oxa-4-azaspiro[5.5]undecane derivatives relies heavily on NMR and mass spectrometry.

  • ¹H NMR: The proton spectra typically show characteristic signals for the methylene protons adjacent to the oxygen and nitrogen atoms in the heterocyclic rings.

  • ¹³C NMR: The carbon spectrum is distinguished by the spirocyclic carbon signal and the signals of carbons bonded to the heteroatoms.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the [M+H]⁺ ion.

Table 4: Representative ¹³C NMR Data for a 1-Oxa-9-azaspiro[5.5]undecane Derivative

Carbon Position Chemical Shift (δ, ppm) Source
C2/C6 (Piperidine) 48.9, 48.7 [2]
C3/C5 (Piperidine) 36.1 [2]
C7/C11 (Tetrahydropyran) 62.9, 62.0 [2]
C8/C10 (Tetrahydropyran) 31.6, 30.4 [2]

| C-spiro | 71.0 |[2] |

Future Perspectives and Conclusion

The 1-Oxa-4-azaspiro[5.5]undecane scaffold and its close analogs represent a highly versatile and valuable platform in medicinal chemistry. The commercial availability of the parent structure provides a convenient entry point for the synthesis of diverse compound libraries. Research has already validated its utility in creating potent and selective modulators of challenging targets, including GPCRs, enzymes, and transporters. The demonstrated success in developing dual-target ligands for pain and novel inhibitors for tuberculosis highlights the scaffold's potential to address complex diseases with innovative mechanisms of action. Future research will likely focus on further exploring the chemical space around this core, optimizing pharmacokinetic properties, and expanding its application to other therapeutic areas. The unique three-dimensional structure of this spirocyclic system will continue to make it an attractive and fruitful starting point for the design of next-generation therapeutics.

References

  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-70. [Link]

  • Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. [Link]

  • Reddy, B. V. S., et al. (2011). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. The Journal of Organic Chemistry, 76(19), 8023-8029. [Link]

  • PubChem. (n.d.). 1-Oxa-4,9-diazaspiro[5.5]undecane. National Center for Biotechnology Information. [Link]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5/6), 245–250. [Link]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ProQuest Document View. [Link]

  • ResearchGate. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF. [Link]

  • Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]

  • PubChemLite. (n.d.). 1-oxa-4-azaspiro[5.5]undecane (C9H17NO). [Link]

Sources

Unlocking New Dimensions in Drug Discovery: A Technical Guide to Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Flatland of Drug Design

In the ever-evolving landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced therapeutic properties is paramount. For decades, drug discovery has been largely dominated by planar, aromatic structures. However, the limitations of this "flatland" approach, such as poor solubility and metabolic instability, have become increasingly apparent.[1] The strategic incorporation of three-dimensional (3D) structural motifs has emerged as a powerful strategy to overcome these challenges, and among these, spirocyclic scaffolds have garnered significant attention.[2][3]

Spirocycles are unique bicyclic systems where two rings are connected by a single, shared quaternary carbon atom, known as the spiro atom. This distinct arrangement imparts a rigid, well-defined 3D geometry, allowing for precise projection of functional groups into three-dimensional space.[4] This technical guide provides an in-depth exploration of novel spirocyclic compounds for drug discovery, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, unique properties, and therapeutic applications.

The Spirocyclic Advantage: A Paradigm Shift in Physicochemical and Pharmacological Properties

The introduction of a spirocyclic core into a drug candidate can profoundly influence its molecular properties, often leading to a more favorable "drug-like" profile.[3][4] This section will delve into the key advantages of spirocyclic scaffolds, supported by comparative data.

Enhanced Physicochemical Properties

One of the most significant benefits of spirocyclic compounds is the improvement of their physicochemical properties. The increased fraction of sp³-hybridized carbon atoms in spirocycles generally leads to a departure from the high lipophilicity and poor aqueous solubility often associated with their planar, aromatic counterparts.[1][5]

PropertyPlanar AnalogSpirocyclic AnalogRationale for Improvement
Aqueous Solubility LowHighThe 3D structure disrupts crystal packing and increases polarity.[1]
Lipophilicity (LogP) HighLowThe higher sp³ character reduces lipophilicity.[1]
Metabolic Stability LowHighThe rigid scaffold can block sites of metabolic attack.[1]

Table 1: Comparative Physicochemical Properties of Planar vs. Spirocyclic Analogs.

Improved Pharmacological Profile

The rigid nature of spirocyclic scaffolds can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its biological target. This can lead to enhanced potency and selectivity.[1]

Pharmacological ParameterPlanar AnalogSpirocyclic AnalogMechanism of Enhancement
Binding Affinity (Potency) LowerHigherPre-organization of the pharmacophore in the bioactive conformation.[1]
Target Selectivity LowerHigherThe defined 3D orientation of substituents allows for more specific interactions with the target's binding site.[6]

Table 2: Impact of Spirocyclic Scaffolds on Pharmacological Parameters.

Navigating the Synthetic Landscape: Crafting Spirocyclic Cores

The construction of the sterically demanding quaternary spirocenter presents a significant synthetic challenge. However, a diverse array of synthetic strategies has been developed to access these complex architectures. This section will detail key methodologies with illustrative protocols.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful approach where a pre-existing ring serves as a template for the formation of the second ring.

This protocol describes the base-catalyzed intramolecular aldol condensation of a diketone to form a spirocyclic enone.[7][8]

Materials:

  • 2-(2-oxocyclopentyl)cyclohexan-1-one

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve 2-(2-oxocyclopentyl)cyclohexan-1-one (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide (1.2 eq) in ethanol dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and neutralize with 1M HCl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired spiro[4.5]dec-6-en-1-one.

G cluster_workflow Intramolecular Aldol Condensation Workflow start Start with Diketone step1 Base-catalyzed Deprotonation start->step1 KOH, Ethanol step2 Intramolecular Nucleophilic Attack step1->step2 step3 Aldol Adduct Formation step2->step3 step4 Dehydration step3->step4 Heat end_product Spirocyclic Enone step4->end_product

Caption: Workflow for Intramolecular Aldol Condensation.

Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder reaction, provide an efficient means of constructing spirocyclic systems with high stereocontrol.[4]

This protocol outlines the [4+2] cycloaddition between a cyclic diene and a dienophile to form a spirocyclic product.[1][9][10]

Materials:

  • 1,3-Cyclohexadiene

  • Maleic anhydride

  • Toluene

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Büchner funnel.

Procedure:

  • In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in toluene.

  • Add 1,3-cyclohexadiene (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature, then place in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold toluene and dry under vacuum to yield the spiro[bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride].

G Diene Cyclic Diene (1,3-Cyclohexadiene) TransitionState [4+2] Cycloaddition Transition State Diene->TransitionState Dienophile Dienophile (Maleic Anhydride) Dienophile->TransitionState Product Spirocyclic Adduct TransitionState->Product Concerted Reaction

Caption: Diels-Alder Reaction for Spirocycle Synthesis.

Multi-component Reactions

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex spirocyclic scaffolds in a single step from three or more starting materials.[11][12]

This protocol describes the synthesis of a spiro[dihydropyridine-oxindole] derivative via a one-pot, three-component reaction.[13]

Materials:

  • Isatin

  • Aniline

  • Cyclopentane-1,3-dione

  • Acetic acid

  • Ethanol

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • In a round-bottom flask, combine isatin (1.0 eq), aniline (1.0 eq), and cyclopentane-1,3-dione (1.0 eq) in acetic acid.

  • Stir the mixture at room temperature for 12 hours.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold ethanol to obtain the pure spiro[dihydropyridine-oxindole] product.

Conformational Analysis: Defining the 3D Architecture

The rigid conformational nature of spirocycles is a key determinant of their biological activity. Understanding their 3D structure is therefore crucial. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling is typically employed for this purpose.

NMR Spectroscopy

NMR techniques, such as ¹H-¹H COSY, HSQC, HMBC, and NOESY, provide valuable information about the connectivity and spatial proximity of atoms within the spirocyclic framework. Vicinal coupling constants (³J) obtained from ¹H NMR spectra can be used in the Karplus equation to estimate dihedral angles and thus deduce the ring conformation.[14] Nuclear Overhauser Effect (NOE) data reveals through-space interactions between protons, providing crucial distance constraints for 3D structure elucidation.[15]

Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for exploring the conformational landscape of spirocyclic compounds.[16][17] These methods can predict the relative energies of different conformers and identify the most stable, low-energy structures. The combination of experimental NMR data with computational models provides a robust approach to defining the precise 3D architecture of spirocyclic molecules.[18][19]

Case Studies: Spirocyclic Compounds in Clinical Success

The therapeutic potential of spirocyclic scaffolds is exemplified by several approved drugs that have made a significant impact in the clinic.

Tofacitinib: A Spirocyclic JAK Inhibitor for Autoimmune Diseases

Tofacitinib (Xeljanz®) is an oral Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[2][20][21] Its spirocyclic piperidine core plays a crucial role in its activity and selectivity.

Mechanism of Action: Tofacitinib inhibits the JAK-STAT signaling pathway, which is a critical mediator of inflammatory cytokine signaling.[22][23] By blocking the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), Tofacitinib modulates the immune response.[22]

G Cytokine Inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK Janus Kinase (JAK) Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Tofacitinib Tofacitinib Tofacitinib->JAK inhibits STAT_P Phosphorylated STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene

Caption: Tofacitinib's Inhibition of the JAK-STAT Signaling Pathway.

The development of Tofacitinib serves as a landmark case study, demonstrating how the incorporation of a spirocyclic scaffold can lead to a first-in-class oral therapy for debilitating autoimmune diseases.[24][25][26]

Axitinib: A Spirocyclic VEGFR Inhibitor for Cancer Therapy

Axitinib (Inlyta®) is a potent and selective second-generation tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of advanced renal cell carcinoma.[27][28][29]

Mechanism of Action: Axitinib targets VEGFR-1, -2, and -3, inhibiting the signaling pathways that lead to angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[30][31] By blocking VEGFRs, Axitinib effectively cuts off the tumor's blood supply.[27]

VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds to Angiogenesis Angiogenesis VEGFR->Angiogenesis promotes Axitinib Axitinib Axitinib->VEGFR inhibits TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth supports

Caption: Axitinib's Mechanism of Action in Inhibiting Angiogenesis.

Future Directions: The Expanding Universe of Spirocyclic Compounds

The field of spirocyclic compounds in drug discovery is poised for significant growth.[2] Emerging trends include the development of novel synthetic methodologies to access an even greater diversity of spirocyclic scaffolds.[32] The application of computational chemistry and artificial intelligence will further accelerate the design and optimization of spirocyclic drug candidates. As our understanding of the unique properties conferred by these 3D structures deepens, we can expect to see a new wave of innovative medicines based on spirocyclic cores entering the clinic for a wide range of diseases.

References

  • What is the mechanism of Axitinib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Axitinib in Metastatic Renal Cell Carcinoma - PMC - NIH. Retrieved from [Link]

  • The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed. Retrieved from [Link]

  • Tofacitinib (Mechanism of Action) - PT Master Guide. (2021, May 27). Retrieved from [Link]

  • Pharmacology of Tofacitinib (Xeljanz) ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. (2025, January 21). Retrieved from [Link]

  • What is Axitinib used for? - Patsnap Synapse. (2024, June 16). Retrieved from [Link]

  • What is the mechanism of Tofacitinib Citrate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Axitinib: Indications, Adverse Effects, Contraindications and Dosage - Urology Textbook. Retrieved from [Link]

  • Tofacitinib - StatPearls - NCBI Bookshelf - NIH. Retrieved from [Link]

  • Multicomponent reaction discovery: three-component synthesis of spirooxindoles - PubMed. Retrieved from [Link]

  • Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione - NIH. Retrieved from [Link]

  • Tofacitinib (Xeljanz): The First-in-Class JAK Inhibitor for the Treatment of Rheumatoid Arthritis - ResearchGate. Retrieved from [Link]

  • Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC. Retrieved from [Link]

  • After 25 years of drug development, do we know JAK? - PMC. (2022, July 13). Retrieved from [Link]

  • Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applicatio. Retrieved from [Link]

  • Three-component stereoselective synthesis of spirooxindole derivatives - RSC Publishing. Retrieved from [Link]

  • Case History: Xeljanz™ (Tofacitinib Citrate), a first-in-class janus kinase inhibitor for the treatment of rheumatoid arthritis | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - NIH. (2023, October 8). Retrieved from [Link]

  • Diels-Alder Reaction. Retrieved from [Link]

  • Conformational analysis of macrocycles: comparing general and specialized methods. (2020, January 21). Retrieved from [Link]

  • Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides - PubMed. (2023, October 6). Retrieved from [Link]

  • (PDF) Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applications in rheumatoid arthritis - ResearchGate. (2025, August 29). Retrieved from [Link]

  • CHEM-333: Lab experiment 11: The Diels-Alder Reaction:. Retrieved from [Link]

    • The Diels-Alder Cycloaddition Reaction. Retrieved from [Link]

  • Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity - MDPI. Retrieved from [Link]

  • Spirocyclic Motifs in Natural Products - PMC - PubMed Central - NIH. Retrieved from [Link]

  • NMR in natural products: understanding conformation, configuration and receptor interactions - RSC Publishing. (2012, March 29). Retrieved from [Link]

  • Predicting bioactive conformations and binding modes of macrocycles - PubMed. Retrieved from [Link]

  • Diels Alder Lab | PDF | Chemical Reactions | Organic Chemistry - Scribd. Retrieved from [Link]

  • Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes - AWS. Retrieved from [Link]

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC - NIH. Retrieved from [Link]

  • Experiment 19 — Aldol Condensation. Retrieved from [Link]

  • Intramolecular synthesis of spirocyclic aldol products 4, including... - ResearchGate. Retrieved from [Link]

  • Diels–Alder reaction - Wikipedia. Retrieved from [Link]

  • Spiro[4.5]decanes by photoannelation. Total synthesis of (-)-acorenone - Scholars@Duke. Retrieved from [Link]

  • Total syntheses of natural products containing spirocarbocycles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01524C. (2015, September 1). Retrieved from [Link]

  • Synthesis of a spirocycle - Chemistry Stack Exchange. Retrieved from [Link]

  • CN100355746C - Synthesis of 1, 4-dioxo spiro[22][33] decane-8-one - Google Patents. Retrieved from

  • Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery - PubMed. (2013, December 15). Retrieved from [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (2018, June 8). Retrieved from [Link]

  • Intramolecular Aldol Reactions - Chemistry Steps. Retrieved from [Link]

  • Stereochemical analysis of natural products. Approaches relying on the combination of NMR spectroscopy and computational methods | Scilit. Retrieved from [Link]

  • The Spirocycle Surge in Drug Discovery - Drug Hunter. (2025, September 29). Retrieved from [Link]

  • Discovery of new tricyclic spiroindole derivatives as potent P-glycoprotein inhibitors for reversing multidrug resistance enabled by a synthetic methodology-based library - PMC - PubMed Central. Retrieved from [Link]

  • Computational Modeling of Macrocycles and Structure-Based Design of Novel Antibacterial Compounds - Diva-Portal.org. (2021, September 17). Retrieved from [Link]

  • Structural Analysis of Natural Products | Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • Structure-Guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-like Protease - PubMed. (2022, June 9). Retrieved from [Link]

Sources

The Multifaceted Biological Activities of 1-Oxa-4-azaspiro[5.5]undecane Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-oxa-4-azaspiro[5.5]undecane scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the pharmacological properties of these derivatives, targeting researchers, scientists, and drug development professionals. We will delve into their synthesis, mechanisms of action, and the critical experimental protocols used to evaluate their therapeutic potential. This document will focus on key areas where these compounds have shown significant promise, including pain management, oncology, and renal disease, providing a comprehensive resource for advancing research and development in these fields.

Introduction: The Emergence of a Versatile Spirocyclic Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable attention in drug discovery due to their inherent three-dimensionality. This unique structural feature allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets[1]. The 1-oxa-4-azaspiro[5.5]undecane core, in particular, has proven to be a highly versatile template for the design of novel therapeutics. Its derivatives have demonstrated a remarkable range of biological activities, acting as potent and selective modulators of various G-protein coupled receptors (GPCRs), enzymes, and ion channels. This guide will illuminate the key therapeutic applications of these compounds, supported by detailed experimental methodologies and mechanistic insights.

Dual μ-Opioid Receptor Agonism and σ1 Receptor Antagonism for Advanced Pain Management

A significant breakthrough in the development of 1-oxa-4-azaspiro[5.5]undecane derivatives has been the discovery of compounds with a dual-action mechanism for the treatment of pain[2][3]. These molecules act as both μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists. This combination is particularly promising as it has the potential to provide potent analgesia with a reduced side-effect profile compared to traditional opioids[2][3].

Mechanism of Action: A Synergistic Approach to Analgesia

The analgesic effects of these dual-action compounds stem from a synergistic interplay between MOR activation and σ1R inhibition. MOR agonism is the cornerstone of opioid-based pain relief, leading to the inhibition of nociceptive signaling pathways. The σ1R, a unique ligand-regulated molecular chaperone, is known to modulate MOR function and contribute to the development of pain hypersensitivity[4][5]. By antagonizing the σ1R, these derivatives can enhance the analgesic effects of MOR activation and potentially mitigate opioid-induced side effects such as tolerance and hyperalgesia[6][7][8].

Below is a diagram illustrating the proposed signaling pathway:

MOR_Sigma1R_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft 1Oxa4Aza 1-Oxa-4-azaspiro [5.5]undecane Derivative MOR μ-Opioid Receptor (MOR) 1Oxa4Aza->MOR Agonist Sigma1R Sigma-1 Receptor (σ1R) 1Oxa4Aza->Sigma1R Antagonist Ca_channel Ca2+ Channel MOR->Ca_channel Inhibits Sigma1R->Ca_channel Potentiates Vesicle Neurotransmitter Vesicle (Pain Signal) Ca_channel->Vesicle Triggers Fusion Release Release Vesicle->Release PainSignal Pain Signal Transmission Release->PainSignal Reduced caption Dual MOR agonism and σ1R antagonism for pain relief.

Dual MOR agonism and σ1R antagonism for pain relief.
Experimental Protocols

A versatile synthetic route to these compounds starts from N-Boc-piperidone[9].

Workflow:

Synthesis_Workflow start N-Boc-piperidone step1 Corey-Chaykovsky Reagent start->step1 step2 Thermal Ring Opening with Arylamines step1->step2 Epoxide Formation step3 Acylation step2->step3 Aminoalcohol Formation step4 Intramolecular Cyclization (KOtBu) step3->step4 step5 Boc-Deprotection step4->step5 Spirocycle Formation step6 N-Alkylation step5->step6 end Target Compound: 4-Aryl-1-oxa-4,9-diazaspiro [5.5]undecane Derivative step6->end caption Synthetic workflow for 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

Synthetic workflow for 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

Step-by-Step Methodology:

  • Epoxide Formation: N-Boc-piperidone is treated with a Corey-Chaykovsky reagent to form the corresponding epoxide[9].

  • Aminoalcohol Formation: The epoxide undergoes thermal ring-opening with various arylamines to yield aminoalcohols[9].

  • Acylation: The resulting aminoalcohol is acylated with an appropriate acyl halide[9].

  • Intramolecular Cyclization: The acylated intermediate is treated with a strong base, such as potassium tert-butoxide, at low temperatures to induce intramolecular cyclization, forming the spirocyclic core[9].

  • Boc-Deprotection: The Boc protecting group is removed under acidic conditions.

  • N-Alkylation: The final step involves N-alkylation to introduce the desired substituent on the piperidine nitrogen, yielding the target compounds[9].

Sigma-1 Receptor (σ1R) Binding Assay:

  • Principle: This is a competitive radioligand binding assay to determine the affinity of the test compounds for the σ1R.

  • Protocol:

    • Tissue Preparation: Guinea pig brain membranes are prepared as a rich source of σ1Rs[10].

    • Radioligand: [3H]-(+)-pentazocine is used as the selective radioligand for the σ1R[10][11].

    • Incubation: The brain membranes are incubated with a fixed concentration of [3H]-(+)-pentazocine and varying concentrations of the test compound[12].

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection: The amount of bound radioactivity is quantified by liquid scintillation counting.

    • Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific binding) are determined and converted to Ki values (inhibition constants).

μ-Opioid Receptor (MOR) Functional Assay:

  • Principle: This assay measures the ability of the test compounds to activate the MOR, typically by quantifying the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels.

  • Protocol:

    • Cell Line: A cell line stably expressing the human MOR (e.g., HEK293 or CHO cells) is used.

    • Stimulation: The cells are stimulated with forskolin to increase intracellular cAMP levels.

    • Treatment: The stimulated cells are treated with varying concentrations of the test compound. A known MOR agonist like DAMGO is used as a positive control[13][14].

    • cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).

    • Data Analysis: The EC50 values (concentration of the test compound that produces 50% of the maximal response) are calculated to determine the potency of the compound as a MOR agonist.

  • Principle: This test assesses the analgesic efficacy of a compound by measuring the threshold at which a mechanical stimulus applied to the paw elicits a withdrawal response.

  • Protocol:

    • Acclimatization: Mice are acclimated to the testing environment and apparatus.

    • Baseline Measurement: A baseline paw withdrawal threshold is determined for each mouse before drug administration.

    • Drug Administration: The test compound is administered (e.g., orally or intraperitoneally).

    • Testing: At various time points after drug administration, a gradually increasing pressure is applied to the plantar surface of the hind paw using a calibrated analgesimeter.

    • Endpoint: The pressure at which the mouse withdraws its paw is recorded as the paw withdrawal threshold.

    • Data Analysis: The increase in the paw withdrawal threshold compared to baseline is calculated to determine the analgesic effect of the compound.

Antitumor Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

Derivatives of the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione scaffold have demonstrated significant in vitro antitumor activity against various cancer cell lines, including human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa)[15][16].

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

While the precise molecular targets are still under investigation, studies suggest that these compounds exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby inhibiting the proliferation of cancer cells[3][17]. Some derivatives have been shown to increase the percentage of cells in the early and late stages of apoptosis[3].

Experimental Protocols

These compounds can be synthesized from p-aminophenol and glycolic acid in a multi-step process[3][18].

Step-by-Step Methodology:

  • Amide Formation: p-aminophenol is reacted with glycolic acid in the presence of a coupling agent like DCC to form an amide intermediate[3][18].

  • Oxidative Cyclization: The key step involves a metal-catalyzed oxidative cyclization of the amide to form the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione core[16][18].

  • Further Modifications: The core structure can be further modified, for example, by Michael addition and cyclopropanation, to optimize activity and reduce potential toxicity[3].

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color[19][20].

  • Protocol:

    • Cell Seeding: Cancer cells (e.g., A549, MDA-MB-231) are seeded in a 96-well plate and allowed to adhere overnight[21][22][23].

    • Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals.

    • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals[19].

    • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm[19][21].

    • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Data Presentation: In Vitro Antitumor Activity

CompoundA549 IC50 (µM)MDA-MB-231 IC50 (µM)HeLa IC50 (µM)Reference
6d 0.26--[3]
8d -0.10-[3]
6b --0.18[3]
11h 0.190.080.15[16]

Soluble Epoxide Hydrolase (sEH) Inhibition for the Treatment of Chronic Kidney Disease

1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH)[16]. Inhibition of sEH is a promising therapeutic strategy for chronic kidney disease (CKD) as it increases the levels of epoxyeicosatrienoic acids (EETs), which have protective effects in the kidney[1][2][24][25].

Mechanism of Action: Enhancing Renal Protection

sEH is an enzyme that degrades EETs into less active dihydroxyeicosatrienoic acids (DHETs)[2]. EETs possess anti-inflammatory, anti-fibrotic, and vasodilatory properties in the kidney. By inhibiting sEH, the bioavailability of EETs is increased, which helps to attenuate renal inflammation, fibrosis, and tubular injury associated with CKD[2][26].

Signaling Pathway:

sEH_Inhibition_Pathway AA Arachidonic Acid CYP450 CYP450 Epoxygenase AA->CYP450 EETs EETs (Epoxyeicosatrienoic Acids) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Anti-inflammatory Anti-fibrotic Vasodilatory EETs->Effects DHETs DHETs (less active) sEH->DHETs 1Oxa4Aza 1-Oxa-4-azaspiro [5.5]undecane Derivative 1Oxa4Aza->sEH Inhibits Kidney Renal Protection Effects->Kidney caption Mechanism of renal protection by sEH inhibition.

Mechanism of renal protection by sEH inhibition.
Experimental Protocols
  • Principle: This assay is based on the hydrolysis of a non-fluorescent substrate by sEH to produce a highly fluorescent product. The inhibition of sEH by a test compound results in a decrease in the fluorescence signal[15][27].

  • Protocol:

    • Reagents: The assay requires a fluorometric sEH substrate (e.g., PHOME), recombinant human sEH enzyme, and an assay buffer[27][28][29].

    • Test Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in the assay buffer[15][30].

    • Reaction Setup: The reaction is set up in a 96-well plate containing the sEH enzyme, the test compound (or a known inhibitor like NCND as a positive control), and the assay buffer[15][30].

    • Reaction Initiation: The reaction is initiated by adding the sEH substrate[28].

    • Fluorescence Measurement: The fluorescence is measured kinetically using a microplate reader at an excitation wavelength of ~330-362 nm and an emission wavelength of ~460-465 nm[15][27].

    • Data Analysis: The rate of the reaction (slope of the fluorescence versus time curve) is calculated. The percent inhibition by the test compound is determined by comparing the reaction rate in the presence of the compound to the rate of the control (enzyme alone). IC50 values are then calculated.

Conclusion and Future Directions

The 1-oxa-4-azaspiro[5.5]undecane scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding compounds with diverse and potent biological activities. The dual MOR agonist/σ1R antagonist profile offers a promising avenue for developing safer and more effective analgesics. The antitumor properties of the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives warrant further investigation into their specific molecular targets and in vivo efficacy. Furthermore, the development of sEH inhibitors based on this scaffold holds significant potential for the treatment of chronic kidney disease.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds, conducting comprehensive in vivo studies to validate their therapeutic potential, and elucidating their detailed mechanisms of action. The versatility of the 1-oxa-4-azaspiro[5.5]undecane core suggests that it will continue to be a fruitful starting point for the discovery of novel therapeutics for a wide range of diseases.

References

  • Kim, J., Yoon, S. P., Toews, M. L., Imig, J. D., Hwang, S. H., Hammock, B. D., & Padanilam, B. J. (2015). Pharmacological inhibition of soluble epoxide hydrolase prevents renal interstitial fibrogenesis in obstructive nephropathy. American Journal of Physiology-Renal Physiology, 308(2), F131-F141. [Link]

  • Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). [Link]

  • Li, W., Wang, Y., Zhang, Y., Li, Y., & Liu, Z. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Molecules, 27(19), 6529. [Link]

  • Wang, Y., Li, W., Zhang, Y., Li, Y., & Liu, Z. (2022). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. Molecules, 27(11), 3584. [Link]

  • Wang, Y., Li, W., Zhang, Y., Li, Y., & Liu, Z. (2022). Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. ResearchGate. [Link]

  • Gao, Y., Cao, J., & Ma, L. (2024). Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches. Frontiers in Pharmacology, 15, 1358617. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 4.34.1–4.34.17. [Link]

  • Wang, W., Li, H., & Hammock, B. D. (2019). Inhibition of Soluble Epoxide Hydrolase for Renal Health. Frontiers in Pharmacology, 10, 15. [Link]

  • Agilent. (2023). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. [Link]

  • Gao, Y., Cao, J., & Ma, L. (2024). Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches. PubMed. [Link]

  • Duflot, T., Mkannez, G., Lenoir, O., Robin, B., Hannedouche, T., Massy, Z. A., ... & Richard, V. (2021). Soluble Epoxide Hydrolase Inhibition Prevents Experimental Type 4 Cardiorenal Syndrome. Frontiers in Cardiovascular Medicine, 8, 688636. [Link]

  • Cendán, C. M., Pujol, M., & Maldonado, R. (2021). Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids. ResearchGate. [Link]

  • Jones, P. D., Tsai, H. J., & Hammock, B. D. (2010). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical biochemistry, 396(1), 114–122. [Link]

  • Portoghese, P. S., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]

  • Portoghese, P. S., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Portoghese, P. S., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. [Link]

  • CSU STRATA. (n.d.). MmpL3 Inhibitor Screening Assays. [Link]

  • Silye, G., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Semantic Scholar. [Link]

  • Lever, J. R., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

  • Li, W., et al. (2019). Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. Antimicrobial Agents and Chemotherapy. [Link]

  • Mukherjee, S., et al. (2021). Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay. PMC. [Link]

  • Perelman School of Medicine at the University of Pennsylvania. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. [Link]

  • Li, W., et al. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ResearchGate. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • Li, W., et al. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. PMC. [Link]

  • Magerramov, A. M., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds. [Link]

  • Livingston, K. E., et al. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife. [Link]

  • Molbank. (2009). Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide. [Link]

  • Jordan, B. A., et al. (2003). Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer. British Journal of Pharmacology. [Link]

  • Raffa, R. B., & Pergolizzi, J. V. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. ResearchGate. [Link]

  • Raffa, R. B., & Pergolizzi, J. V. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. PubMed. [Link]

  • Cendán, C. M., et al. (2020). The Sigma 2 receptor promotes and the Sigma 1 receptor inhibits mu-opioid receptor-mediated antinociception. SciSpace. [Link]

  • Johnson, P. S., et al. (2003). μ-Opioid Receptor Desensitization in Mature Rat Neurons: Lack of Interaction between DAMGO and Morphine. The Journal of pharmacology and experimental therapeutics. [Link]

  • Vela, J. M., et al. (2015). Investigational sigma-1 receptor antagonists for the treatment of pain. Expert opinion on investigational drugs. [Link]

  • Asif, M. (2015). 1,3,4-Oxadiazoles as Anticancer Agents: A Review. PubMed. [Link]

Sources

Methodological & Application

The Ascendant Role of 1-Oxa-4-azaspiro[5.5]undecane in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced therapeutic profiles is a paramount objective. Medicinal chemists are increasingly turning to three-dimensional scaffolds to navigate beyond the flat, often-explored chemical space of traditional aromatic compounds. Among these, spirocyclic systems—molecules containing two rings joined by a single common atom—have emerged as privileged structures.[1][2][3] Their inherent conformational rigidity and three-dimensionality can lead to improved potency, selectivity, and physicochemical properties, such as solubility and metabolic stability.

The 1-oxa-4-azaspiro[5.5]undecane scaffold, a specific class of spiro-heterocycle, has garnered significant attention as a versatile template for the design of novel therapeutics. Its unique topology allows for the precise spatial orientation of substituents, enabling tailored interactions with complex biological targets. This guide provides an in-depth exploration of the 1-oxa-4-azaspiro[5.5]undecane scaffold in medicinal chemistry, offering detailed synthetic protocols and methodologies for biological evaluation to empower researchers in their drug development endeavors.

Part 1: Synthesis of the 1-Oxa-4-azaspiro[5.5]undecane Core and Key Derivatives

The synthesis of the 1-oxa-4-azaspiro[5.5]undecane core is a critical first step in the exploration of its therapeutic potential. The following protocols outline a representative synthesis of a key intermediate and its subsequent elaboration into a therapeutically relevant derivative.

Protocol 1.1: Synthesis of a Protected 1-Oxa-4,9-diazaspiro[5.5]undecane Intermediate

This protocol describes a common strategy for the construction of the 1-oxa-4,9-diazaspiro[5.5]undecane ring system, a prevalent variant in medicinal chemistry. The rationale behind this multi-step synthesis is to build the spirocycle from a readily available cyclic ketone, introducing the necessary heteroatoms in a controlled manner.

Workflow for the Synthesis of a Protected Spirocyclic Intermediate

A N-Protected 4-Piperidone B Addition of (Trimethylsilyl)acetonitrile A->B 1. NaH, (CH₃)₃SiCH₂CN 2. H₃O⁺ C Cyanohydrin Intermediate B->C D Reduction of Nitrile C->D LiAlH₄ or other reducing agent E Amino Alcohol Intermediate D->E F Acylation with Chloroacetyl Chloride E->F ClCOCH₂Cl, Et₃N G Acylated Intermediate F->G H Intramolecular Cyclization (Williamson Ether Synthesis) G->H NaH or other strong base I Protected 1-Oxa-4,9-diazaspiro[5.5]undecane H->I

A schematic overview of the synthesis of the protected spirocyclic core.

Step-by-Step Methodology:

  • Cyanohydrin Formation: To a solution of N-benzyl-4-piperidone in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise. Stir the mixture for 15 minutes, then add (trimethylsilyl)acetonitrile (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude cyanohydrin.

  • Nitrile Reduction: The crude cyanohydrin is dissolved in anhydrous THF and added dropwise to a stirred suspension of lithium aluminum hydride (3.0 eq) in THF at 0 °C. The reaction mixture is then heated to reflux for 6 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to give the crude amino alcohol.

  • Acylation: The crude amino alcohol is dissolved in dichloromethane (DCM) and triethylamine (2.5 eq) is added. The solution is cooled to 0 °C, and chloroacetyl chloride (1.2 eq) in DCM is added dropwise. The reaction is stirred at room temperature for 4 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to afford the acylated intermediate.

  • Intramolecular Cyclization: The acylated intermediate is dissolved in anhydrous dimethylformamide (DMF), and sodium hydride (2.0 eq) is added portion-wise at 0 °C. The mixture is stirred at room temperature for 12 hours. The reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the protected 1-oxa-4,9-diazaspiro[5.5]undecane.

Protocol 1.2: Arylation of the Spirocyclic Core for MOR/σ1R Ligands

Derivatization of the spirocyclic core is crucial for tuning its biological activity. The following protocol details a Buchwald-Hartwig amination to install an aryl group at the 4-position, a key modification for dual μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands.

Step-by-Step Methodology:

  • Deprotection (if necessary): If the nitrogen at the 9-position is protected (e.g., with a benzyl group), it must first be removed. This is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Buchwald-Hartwig Amination: To a solution of the deprotected spirocycle in toluene, add the desired aryl halide (e.g., 2-bromopyridine) (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a phosphine ligand like Xantphos (0.1 eq), and a base such as sodium tert-butoxide (1.5 eq). The reaction mixture is degassed and heated to 100 °C under a nitrogen atmosphere for 16 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivative.

Part 2: Application in Pain Management - Dual MOR Agonists/σ1R Antagonists

A significant application of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is in the development of novel analgesics. By incorporating this spirocycle, researchers have successfully designed dual-target ligands that act as agonists at the μ-opioid receptor (MOR) and antagonists at the sigma-1 receptor (σ1R). This dual mechanism is hypothesized to provide potent pain relief with a reduced side-effect profile compared to traditional opioids.

Pharmacological Rationale
  • MOR Agonism: Activation of the MOR is the primary mechanism of action for most clinically used opioid analgesics, providing powerful pain relief.

  • σ1R Antagonism: The σ1R is a unique intracellular chaperone protein implicated in the modulation of various neurotransmitter systems. Antagonism of this receptor has been shown to potentiate opioid analgesia and mitigate some of its adverse effects, such as tolerance and hyperalgesia.

The rigid 1-oxa-4,9-diazaspiro[5.5]undecane scaffold serves as a three-dimensional framework to optimally position the pharmacophoric elements required for interaction with both receptors.

Pharmacophore Merging Strategy

cluster_0 MOR Pharmacophore cluster_1 σ1R Pharmacophore cluster_2 Merged Pharmacophore on 1-Oxa-4,9-diazaspiro[5.5]undecane A Basic Nitrogen B Aromatic Ring C Hydrophobic Feature D Basic Nitrogen E Aromatic/Hydrophobic Region 1 F Hydrophobic Region 2 G Spirocyclic Core (Scaffold) H N9-Substituent (Hydrophobic) G->H I N4-Aryl Group (Aromatic/Hydrophobic) G->I J N9 Atom (Basic Nitrogen) G->J

Conceptual merging of MOR and σ1R pharmacophores onto the spirocyclic scaffold.

Protocol 2.1: In Vitro μ-Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the MOR. The principle is to measure the displacement of a radiolabeled MOR agonist, [³H]-DAMGO, by the unlabeled test compound.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human μ-opioid receptor (e.g., CHO-hMOR). Homogenize the cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL of hMOR cell membranes (10-20 µg protein).

    • 50 µL of [³H]-DAMGO (final concentration ~0.5-1.0 nM).

    • 50 µL of varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of naloxone (10 µM final concentration).

  • Incubation: Incubate the plate at 25 °C for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through GF/B glass fiber filters pre-soaked in assay buffer, using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2.2: In Vitro Sigma-1 Receptor Binding Assay

This protocol is analogous to the MOR binding assay but uses a selective radioligand for the σ1R, [³H]-(+)-pentazocine.

Step-by-Step Methodology:

  • Membrane Preparation: Use membrane homogenates from tissues rich in σ1 receptors, such as guinea pig brain or from cell lines expressing the receptor (e.g., HEK-293).

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL of membrane homogenate (20-40 µg protein).

    • 50 µL of [³H]-(+)-pentazocine (final concentration ~2-3 nM).

    • 50 µL of varying concentrations of the test compound.

    • For total binding, add buffer.

    • For non-specific binding, use a high concentration of a known σ1R ligand, such as haloperidol (10 µM).

  • Incubation, Filtration, and Counting: Follow steps 3-6 from Protocol 2.1.

  • Data Analysis: Analyze the data as described in step 7 of Protocol 2.1 to determine the Ki of the test compound for the σ1R.

Data Interpretation

The following table presents representative data for a series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, illustrating the structure-activity relationship (SAR).

CompoundR (at N9)Ar (at N4)MOR Ki (nM)σ1R Ki (nM)
1a Phenethyl2-Pyridyl1.53.2
1b Phenethyl3-Pyridyl2.88.5
1c Benzyl2-Pyridyl10.225.1
1d PhenethylPhenyl5.615.7

Data are illustrative and based on published findings.

From this data, it can be inferred that a phenethyl group at the N9 position and a 2-pyridyl group at the N4 position are favorable for high affinity at both MOR and σ1R.

Part 3: Application in Chronic Kidney Disease - Soluble Epoxide Hydrolase (sEH) Inhibition

Another promising therapeutic application for 1-oxa-4,9-diazaspiro[5.5]undecane derivatives is the inhibition of soluble epoxide hydrolase (sEH). sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are endogenous signaling molecules with anti-inflammatory, vasodilatory, and organ-protective effects. By inhibiting sEH, the levels of beneficial EETs are increased, offering a potential treatment for conditions like hypertension and chronic kidney disease.

Protocol 3.1: In Vitro sEH Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the inhibitory potency of test compounds against human sEH. The assay relies on a substrate that, upon hydrolysis by sEH, releases a highly fluorescent product.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL bovine serum albumin.

    • sEH Enzyme: Recombinant human sEH diluted in assay buffer.

    • Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) diluted in assay buffer.

    • Test Compound: Dissolved in DMSO and serially diluted.

  • Assay Procedure:

    • In a 96-well black plate, add 10 µL of the test compound dilution (or DMSO for control).

    • Add 130 µL of the diluted sEH enzyme solution to each well and incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding 60 µL of the substrate solution.

    • Incubate the plate at 37 °C for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 330 nm and an emission wavelength of 465 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.

Structure-Activity Relationship for sEH Inhibitors

For this class of compounds, trisubstituted ureas based on the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have shown high potency.

CompoundsEH IC₅₀ (nM)
2a HAdamantylCF₃1.2
2b HCyclohexylCF₃3.5
2c CH₃AdamantylCF₃8.9
2d HAdamantylH25.4

Data are illustrative and based on published findings.

The data suggests that an adamantyl group and a trifluoromethylphenyl urea moiety are key for potent sEH inhibition.

Part 4: General Cytotoxicity Assessment

When developing any new chemical entity, it is crucial to assess its potential for cytotoxicity. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol 4.1: MTT Cytotoxicity Assay

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cells (e.g., HEK293, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1-oxa-4-azaspiro[5.5]undecane derivative for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control and plot against the compound concentration to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

Conclusion and Future Perspectives

The 1-oxa-4-azaspiro[5.5]undecane scaffold has proven to be a highly valuable and versatile platform in medicinal chemistry. Its application has led to the discovery of potent and promising compounds for the treatment of pain and chronic kidney disease, among other potential indications. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full potential of this remarkable spirocyclic system. Future work in this area will likely focus on the asymmetric synthesis of enantiomerically pure derivatives, further exploration of its utility against other biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties to advance these novel compounds into clinical development.

References

  • Lukin, A., Bagnyukova, D., Kalinchenkova, N., & Krasavin, M. (2016). Spirocyclic amino alcohol building blocks prepared via a Prins-type cyclization in aqueous sulfuric acid. Tetrahedron Letters, 57(25), 2785-2788.
  • Busch-Petersen, J. (2019). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof.
  • Cendán, C. M., P. R. Blake, et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed, 63(6), 2389–2405. Available from: [Link]

  • Cendán, C. M., P. R. Blake, et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications, 62(23), 7349–7362. Available from: [Link]

  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. PubMed, 24(2), 489-493. Available from: [Link]

  • He, L., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. National Institutes of Health (NIH). Available from: [Link]

  • Lukin, A., et al. (2023). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation.
  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed, 30(17), 115560. Available from: [Link]

  • Clark, R. D., et al. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. PubMed, 26(6), 855-861. Available from: [Link]

  • Hiesinger, L., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications, 64(2), 287-313. Available from: [Link]

  • Hiesinger, L., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed, 64(2), 287-313. Available from: [Link]

  • Hiesinger, L., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry.
  • Jean-Gérard, L. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available from: [Link]

Sources

Application Notes and Protocols for 1-Oxa-4-azaspiro[5.5]undecane Derivatives in Soluble Epoxide Hydrolase (sEH) Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of Soluble Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the metabolism of endogenous lipid signaling molecules.[1] It primarily functions to hydrolyze epoxyeicosatrienoic acids (EETs), which are products of cytochrome P450 epoxygenase metabolism of arachidonic acid.[1] EETs are potent signaling molecules with a range of beneficial physiological effects, including vasodilation, anti-inflammatory actions, and promotion of tissue repair.[2] By converting EETs into their less active dihydroxy-eicosatrienoic acid (DHET) counterparts, sEH effectively dampens these protective pathways. Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a multitude of human diseases characterized by inflammation and vascular dysfunction, such as hypertension, chronic kidney disease, and neuropathic pain.[3]

The pursuit of potent and selective sEH inhibitors has led to the exploration of diverse chemical scaffolds. Among these, spirocyclic structures have garnered significant attention due to their rigid conformations which can allow for high-affinity interactions with the enzyme's active site. This guide focuses on the application of a specific class of these compounds, derivatives of 1-oxa-4-azaspiro[5.5]undecane and its close structural analogs, in the inhibition of sEH. We will delve into the scientific rationale, provide detailed experimental protocols for their evaluation, and present key data to facilitate their use in research and drug discovery.

The sEH Signaling Pathway and Point of Intervention

The diagram below illustrates the metabolic cascade involving arachidonic acid, the generation of EETs, and the central role of sEH in their degradation. Inhibition of sEH preserves the beneficial actions of EETs.

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects_EETs Beneficial Effects: - Vasodilation - Anti-inflammatory - Analgesic EETs->Effects_EETs DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Effects_DHETs Reduced Biological Activity DHETs->Effects_DHETs Inhibitor 1-Oxa-4-azaspiro[5.5]undecane Derivatives Inhibitor->sEH Inhibition Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation HTS High-Throughput Screening (Compound Library) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination (Fluorometric Assay) Hit_ID->IC50 Selectivity Selectivity Profiling (vs. other hydrolases) IC50->Selectivity Cell_Activity Cellular sEH Activity Assay Selectivity->Cell_Activity Toxicity Cytotoxicity Assessment Cell_Activity->Toxicity PK Pharmacokinetic Studies (ADME) Toxicity->PK Efficacy Efficacy in Disease Models (e.g., Inflammation, Hypertension) PK->Efficacy Lead_Opt Lead Optimization Efficacy->Lead_Opt

Sources

Using 1-Oxa-4-azaspiro[5.5]undecane for opioid receptor modulation

Interpretation: A compound like "Spiro-M1" would be a highly promising candidate. It demonstrates potent, high-efficacy agonism at the MOR, coupled with high-affinity binding to the σ1R. Critically, its in vivo profile shows potent analgesia at a dose ten times lower than that which causes significant constipation. This wide therapeutic window, a direct result of the dual MOR agonist/σ1R antagonist mechanism, suggests the potential for a potent and safer analgesic drug. [3][4]

References

  • Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology. (URL: )
  • Application Notes and Protocols: Mu Opioid Receptor Antagonist In Vitro Binding Assay - Benchchem. (URL: )
  • Application Notes and Protocols for Measuring Opioid Receptor Binding of Novel Compounds - Benchchem. (URL: )
  • Alkyl derivatives of 1-oxa-4,9-diazaspiro undecane compounds having multimodal activity against pain - Google P
  • opioidTRACE® Preclinical Screening Platform for Pain - Melior Discovery. (URL: [Link])

  • Alkyl and aryl derivatives of 1-oxa-4,9-diazaspiro undecane compounds having multimodal activity against pain - Google P
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ACS Publications. (URL: [Link])

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed. (URL: [Link])

  • Assessing analgesic actions of opioids by experimental pain models in healthy volunteers – an updated review - PubMed Central. (URL: [Link])

  • Alkyl derivatives of 1-oxa-4,9-diazaspiro undecane compounds having multimodal activity against pain - Google P
  • A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed. (URL: [Link])

  • Spirocyclic delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4'-piperidine]-4-yl) benzamide (ADL5747) - PubMed. (URL: [Link])

  • In-Vivo Models for Management of Pain - SciRP.org. (URL: [Link])

  • View of Animal models to evaluate analgesic effects using isobolographic analysis. (URL: [Link])

  • Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - NIH. (URL: [Link])

  • Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC - NIH. (URL: [Link])

  • GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC. (URL: [Link])

  • GTPγS-Autoradiography for Studies of Opioid Receptor Functionality - PubMed. (URL: [Link])

  • High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - PMC - NIH. (URL: [Link])

  • The principle of the delta opioid receptor – ligand binding assay... - ResearchGate. (URL: [Link])

  • Binding studies of selected compounds on the opioid sensors and... - ResearchGate. (URL: [Link])

  • Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - NIH. (URL: [Link])

  • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles - ACS Publications. (URL: [Link])

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual µ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain. | Semantic Scholar. (URL: [Link])

  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach.. (URL: [Link])

  • GTPγS Binding Assay - Creative Bioarray. (URL: [Link])

  • GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])

  • Spirocyclic Delta Opioid Receptor Agonists for the Treatment of Pain: Discovery of N,N-Diethyl-3-hydroxy-4-(spiro[chromene-2,4′-piperidine]-4-yl) Benzamide (ADL5747) | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PubMed Central. (URL: [Link])

  • Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation | Request PDF - ResearchGate. (URL: [Link])

  • 1-oxa-2-oxo-3,8-diazaspirod[17][18]ecane derivatives, pharmaceutical compositions containing them and processes for preparing them - European Publication Server web service. (URL: [Link])

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed. (URL: [Link])

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - NIH. (URL: [Link])

  • Opioid receptors - Filizola Lab. (URL: [Link])

  • Opioid Pharmacology - :::::Pain Physician:::::. (URL: [Link])

  • Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf. (URL: [Link])

Sources

Application Note: A Robust Protocol for the Synthesis of 1-Oxa-4-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Scaffolds

In the landscape of modern drug discovery, moving beyond flat, two-dimensional molecules is paramount for accessing novel biological targets and improving pharmacological properties. Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a unique solution by providing a rigid and three-dimensionally complex core.[1] This inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, which can lead to enhanced potency and selectivity for biological targets.[2]

The 1-oxa-4-azaspiro[5.5]undecane framework, which integrates a cyclohexane ring with a morpholine moiety, is of particular interest. The morpholine ring is a "privileged" structure in medicinal chemistry, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability. Derivatives of related oxa-azaspiro[5.5]undecane systems have demonstrated significant potential in various therapeutic areas, including the development of novel analgesics, antituberculosis agents, and inhibitors of soluble epoxide hydrolase for treating chronic kidney diseases.[3][4][5] This application note provides a detailed, field-tested protocol for the synthesis of the parent 1-oxa-4-azaspiro[5.5]undecane scaffold, a valuable building block for creating diverse libraries of drug-like molecules.

Scientific Rationale and Synthetic Strategy

The chosen synthetic route is a robust, two-step process designed for clarity, reliability, and scalability. It begins with the commercially available (1-aminocyclohexyl)methanol, which already contains the required spiro-carbon center. The strategy involves a sequential N-alkylation followed by an acid-catalyzed intramolecular cyclization.

  • Step 1: N-Hydroxyethylation. The primary amine of (1-aminocyclohexyl)methanol is selectively alkylated using ethylene oxide. The amine is a superior nucleophile compared to the hydroxyl group, ensuring regioselective attack on the epoxide ring to form the key amino diol intermediate. This method is highly efficient and atom-economical.

  • Step 2: Intramolecular Dehydrative Cyclization. The synthesized amino diol is then treated with a strong acid, such as sulfuric acid. Under thermal conditions, the primary alcohol is preferentially protonated, forming a good leaving group (water). The tertiary alcohol then acts as an intramolecular nucleophile, attacking the activated carbon center in an SN2-type reaction to form the desired morpholine ring of the spirocyclic system.

This approach avoids the use of harsh or difficult-to-handle reagents and provides a clear pathway to the target molecule with well-defined intermediates.

Experimental Protocol

PART A: Synthesis of 1-(((2-hydroxyethyl)amino)methyl)cyclohexan-1-ol

Materials & Reagents:

ReagentFormulaMW ( g/mol )M. Eq.Amount
(1-aminocyclohexyl)methanolC₇H₁₅NO129.201.012.92 g
Ethylene OxideC₂H₄O44.051.14.85 g
Methanol (MeOH)CH₄O32.04-150 mL
Saturated NaCl solutionNaCl(aq)--100 mL
Dichloromethane (DCM)CH₂Cl₂84.93-200 mL
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed

Safety Precautions:

  • Ethylene oxide is a toxic, flammable, and carcinogenic gas. This procedure must be performed in a certified, well-ventilated chemical fume hood by trained personnel. Use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and compatible gloves.

  • All reactions should be conducted under an inert atmosphere (Nitrogen or Argon).

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dry ice/acetone condenser, add (1-aminocyclohexyl)methanol (12.92 g, 100 mmol).

  • Dissolve the starting material in methanol (150 mL).

  • Cool the solution to 0°C using an ice-water bath.

  • Carefully condense ethylene oxide gas (4.85 g, 110 mmol) into the reaction flask via the condenser. Maintain the bath temperature at 0°C throughout the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Mobile phase: DCM:MeOH, 9:1). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dissolve the resulting oil in dichloromethane (100 mL) and wash with saturated NaCl solution (2 x 50 mL) to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 1-(((2-hydroxyethyl)amino)methyl)cyclohexan-1-ol, as a viscous oil. This crude intermediate is typically of sufficient purity for use in the next step.

PART B: Synthesis of 1-Oxa-4-azaspiro[5.5]undecane

Materials & Reagents:

ReagentFormulaMW ( g/mol )M. Eq.Amount
Crude Intermediate from Part AC₉H₁₉NO₂173.251.0~100 mmol
TolueneC₇H₈92.14-200 mL
Sulfuric Acid (conc.)H₂SO₄98.080.10.98 g (0.54 mL)
10% Sodium Hydroxide solutionNaOH(aq)--As needed
Dichloromethane (DCM)CH₂Cl₂84.93-300 mL
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed

Procedure:

  • Set up a 500 mL round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser.

  • Dissolve the crude 1-(((2-hydroxyethyl)amino)methyl)cyclohexan-1-ol from Part A in toluene (200 mL).

  • Slowly and carefully add concentrated sulfuric acid (0.54 mL, 10 mmol) to the stirring solution.

  • Heat the mixture to reflux (approx. 110-115°C) and collect the water generated in the Dean-Stark trap.

  • Continue refluxing for 4-6 hours, or until no more water is collected and TLC/GC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by slowly adding 10% aqueous NaOH solution until the pH of the aqueous layer is ~9-10.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford 1-Oxa-4-azaspiro[5.5]undecane as a clear oil or low-melting solid.

Visualization of Workflow and Mechanism

To ensure clarity, the overall experimental workflow and the proposed reaction mechanism are depicted below using Graphviz.

G cluster_part_a Part A: N-Hydroxyethylation cluster_part_b Part B: Cyclization & Purification A_start (1-aminocyclohexyl)methanol + Ethylene Oxide A_react Reaction in MeOH 0°C to RT, 16h A_start->A_react A_workup Solvent Removal & DCM/Brine Wash A_react->A_workup A_end Crude Amino Diol Intermediate A_workup->A_end B_react Acid-Catalyzed Reflux in Toluene (Dean-Stark) A_end->B_react Transfer Intermediate B_workup Neutralization (NaOH) & Extraction (DCM) B_react->B_workup B_purify Purification (Vacuum Distillation) B_workup->B_purify B_end Pure 1-Oxa-4-azaspiro[5.5]undecane B_purify->B_end

Caption: High-level workflow for the two-step synthesis of 1-Oxa-4-azaspiro[5.5]undecane.

G intermediate Amino Diol Intermediate protonation Protonation of Primary -OH intermediate->protonation + H⁺ activated Activated Intermediate with H₂O Leaving Group protonation->activated cyclization Intramolecular SN2 Attack activated->cyclization - H₂O product Final Spirocycle Product cyclization->product

Caption: Simplified mechanism of the acid-catalyzed intramolecular dehydrative cyclization step.

Validation and Characterization

The success of this protocol is validated at each stage. The consumption of starting materials is monitored by TLC, providing a real-time check on reaction progress. The identity and purity of the final product, 1-Oxa-4-azaspiro[5.5]undecane, must be rigorously confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity and chemical environment of all atoms in the spirocyclic structure. The disappearance of the two distinct hydroxyl protons from the intermediate and the appearance of characteristic morpholine ring protons are key indicators of successful cyclization.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula (C₉H₁₇NO) by providing a highly accurate molecular weight measurement.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum should show the absence of the broad O-H stretching band (around 3300 cm⁻¹) present in the intermediate and the presence of C-O-C ether stretches (around 1100 cm⁻¹).

An expected yield for this two-step sequence, following purification, is in the range of 50-70%.

References

  • Pérez-García, L., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. Available at: [Link]

  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. Available at: [Link]

  • North, E. J., et al. (2020). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Mendeleev Communications, 30(5), 621-623. Available at: [Link]

  • Figueiredo Batista, V., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Available at: [Link]

  • PubChem (n.d.). 1-oxa-4-azaspiro[5.5]undecane. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia (n.d.). Reductive amination. Wikipedia. Available at: [Link]

  • Master Organic Chemistry (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for the Cellular Analysis of 1-Oxa-4-azaspiro[5.5]undecane Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 1-Oxa-4-azaspiro[5.5]undecane core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its unique three-dimensional structure allows for the precise spatial orientation of substituents, making it an ideal framework for designing compounds with high affinity and selectivity for various biological targets. Recent studies have highlighted the potential of this scaffold in developing novel therapeutics, particularly for pain management and the treatment of inflammatory conditions.

Derivatives of 1-Oxa-4-azaspiro[5.5]undecane have been identified as potent dual-acting ligands, exhibiting agonist activity at the μ-opioid receptor (MOR) and antagonist activity at the sigma-1 receptor (σ1R).[1][2] This dual pharmacology is a promising strategy for developing potent analgesics with a reduced side-effect profile compared to traditional opioids.[1][2] Furthermore, other derivatives have been shown to be highly potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of anti-inflammatory and vasodilatory lipid epoxides, making it a key target for cardiovascular and inflammatory diseases.[3]

This comprehensive guide provides a suite of detailed cell-based assays to empower researchers in the pharmacological characterization of novel 1-Oxa-4-azaspiro[5.5]undecane derivatives. The protocols herein are designed to be self-validating, offering a logical progression from initial toxicity assessment to target-specific binding and functional activity, enabling a thorough evaluation of this promising class of compounds.

I. Foundational Assessment: Cellular Viability and Cytotoxicity

Prior to investigating target-specific interactions, it is crucial to determine the general cytotoxic profile of the test compounds. This initial screen ensures that subsequent functional assay results are not confounded by non-specific toxicity and helps establish a therapeutic window. The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5][6]

Principle of the MTT Assay

The assay is predicated on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells. These crystals are then solubilized, and the absorbance is measured, providing a quantitative measure of cell viability.[4]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cells in 96-well Plate (e.g., HEK-293, CHO-K1, HepG2) treatment Treat Cells with Compounds (24-48 hours) cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treatment add_mtt Add MTT Reagent (Incubate 4 hours) treatment->add_mtt solubilize Add Solubilization Solution (Incubate overnight) add_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate % Viability and Determine IC50 read_absorbance->calculate_ic50

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Protocol: MTT Cytotoxicity Assay
  • Cell Plating: Seed cells (e.g., HEK-293, CHO-K1, or HepG2) into a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the 1-Oxa-4-azaspiro[5.5]undecane compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration does not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well.[4]

  • Absorbance Measurement: Gently pipette to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

ParameterRecommended Conditions
Cell Lines HEK-293, CHO-K1, HepG2 (or other relevant lines)
Seeding Density 1-5 x 10⁴ cells/well
Compound Incubation 24 - 48 hours
MTT Incubation 4 hours
Wavelength 570 nm

II. Target Engagement: Receptor Binding Assays

Once the non-toxic concentration range of the compounds is established, the next step is to determine their affinity for the intended molecular targets: the μ-opioid receptor and the σ1 receptor. Radioligand binding assays are the gold standard for quantifying the direct interaction between a compound and its receptor.[8][9]

A. μ-Opioid Receptor (MOR) Binding Assay

This assay quantifies the ability of a test compound to displace a specific radiolabeled ligand from the μ-opioid receptor. CHO-K1 cells stably expressing the human MOR are a commonly used and effective system for this purpose.[10][11][12]

Principle of the MOR Binding Assay

A known concentration of a high-affinity radiolabeled MOR agonist, such as [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin), is incubated with cell membranes expressing the MOR. The test compound is added at increasing concentrations to compete for binding with the radioligand. The amount of bound radioactivity is measured, and the displacement curve is used to calculate the inhibitory constant (Ki) of the test compound.

Protocol: MOR Competitive Radioligand Binding Assay
  • Membrane Preparation: Culture CHO-K1 cells stably expressing the human MOR. Harvest the cells and homogenize them in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in an appropriate assay buffer.[6]

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • Total Binding: Cell membranes, [³H]-DAMGO (at a concentration near its Kd, typically 1-2 nM), and assay buffer.[8]

    • Non-specific Binding: Cell membranes, [³H]-DAMGO, and a high concentration of a non-labeled MOR ligand (e.g., 10 µM naloxone) to saturate the receptors.[8]

    • Competition: Cell membranes, [³H]-DAMGO, and varying concentrations of the 1-Oxa-4-azaspiro[5.5]undecane test compound.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[6]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) to separate bound from free radioligand.[6]

  • Washing: Quickly wash the filters several times with ice-cold wash buffer.[8]

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[6]

  • Data Analysis: Subtract the non-specific binding from all other readings. Plot the percentage of specific binding against the log of the test compound concentration. Use a non-linear regression analysis to determine the IC₅₀ value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

B. σ1 Receptor (σ1R) Binding Assay

This assay measures the affinity of the test compounds for the σ1 receptor. HEK-293 cells are a suitable model as they endogenously express σ1 receptors.[5][13]

Principle of the σ1R Binding Assay

Similar to the MOR assay, this is a competitive binding assay. Membranes from HEK-293 cells are incubated with a specific radiolabeled σ1R ligand, such as [³H]-(+)-pentazocine.[14][15] The ability of the 1-Oxa-4-azaspiro[5.5]undecane compounds to displace the radioligand is measured to determine their binding affinity.

Protocol: σ1R Competitive Radioligand Binding Assay
  • Membrane Preparation: Prepare cell membranes from cultured HEK-293T cells as described for the MOR assay.[5]

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • Total Binding: Cell membranes (approximately 100 µg protein), [³H]-(+)-pentazocine (at a concentration near its Kd, typically 3-5 nM), and assay buffer.[5][15]

    • Non-specific Binding: Cell membranes, [³H]-(+)-pentazocine, and a high concentration of a non-labeled σ1R ligand (e.g., 10 µM haloperidol).

    • Competition: Cell membranes, [³H]-(+)-pentazocine, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 37°C for 90-150 minutes.[15][16]

  • Filtration and Washing: Terminate the assay by rapid vacuum filtration through a filter plate pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters with ice-cold wash buffer.[6]

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and quantify the bound radioactivity.

  • Data Analysis: Calculate the IC₅₀ and Ki values as described for the MOR binding assay.

III. Functional Characterization: Probing Cellular Responses

Binding affinity does not always correlate with functional activity. Therefore, it is essential to perform functional assays to determine whether the compounds act as agonists, antagonists, or inhibitors at their respective targets.

A. Functional Assessment of μ-Opioid Receptor (MOR) Agonism

The μ-opioid receptor is a Gi-coupled GPCR. Its activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[17]

Principle of the cAMP Inhibition Assay

Cells expressing MOR (e.g., CHO-K1-hMOR) are first stimulated with an agent like forskolin to increase basal cAMP levels. An MOR agonist will inhibit this forskolin-stimulated cAMP production. The change in cAMP levels is measured using a competitive immunoassay format, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based biosensors (e.g., GloSensor).[18][19][20]

Workflow: MOR Functional Assay (cAMP Inhibition)

cAMP_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay cAMP Detection cluster_analysis Data Analysis cell_seeding Seed CHO-K1-hMOR Cells add_compound Add Test Compound (Agonist) cell_seeding->add_compound add_forskolin Stimulate with Forskolin add_compound->add_forskolin lyse_cells Lyse Cells add_forskolin->lyse_cells detect_cAMP Add cAMP Detection Reagents (e.g., HTRF or GloSensor) lyse_cells->detect_cAMP read_signal Measure Signal (Fluorescence/Luminescence) detect_cAMP->read_signal calculate_ec50 Calculate EC50 read_signal->calculate_ec50

Caption: Workflow for the MOR functional assay via cAMP inhibition.

Protocol: cAMP Inhibition Assay
  • Cell Plating: Seed CHO-K1 cells stably expressing human MOR in a 96- or 384-well plate.

  • Compound Addition: Add serial dilutions of the 1-Oxa-4-azaspiro[5.5]undecane test compounds to the wells.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit (e.g., HTRF, GloSensor).

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the log of the agonist concentration. Use a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of the compound that produces 50% of its maximal inhibitory effect.

B. Functional Assessment of σ1 Receptor (σ1R) Antagonism

Characterizing the functional activity of σ1R ligands is less straightforward than for classical GPCRs. One established method involves monitoring the ligand-induced dissociation of σ1R from its chaperone protein, the binding immunoglobulin protein (BiP).[21] Antagonists typically stabilize or enhance the σ1R-BiP interaction, whereas agonists promote its dissociation.[1] Another approach is to measure the modulation of intracellular calcium signaling.

Principle of the Calcium Flux Assay

The σ1 receptor is known to modulate intracellular calcium mobilization.[21] Antagonists can block the calcium release induced by a known σ1R agonist (e.g., PRE-084). This change in intracellular calcium can be measured using fluorescent calcium indicators like Fura-2.

Protocol: Calcium Flux Assay for σ1R Antagonism
  • Cell Plating: Seed HEK-293 cells in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Compound Addition (Antagonist): Add varying concentrations of the 1-Oxa-4-azaspiro[5.5]undecane test compound to the wells and incubate for a short period.

  • Agonist Stimulation: Add a fixed concentration of a σ1R agonist (e.g., PRE-084) to induce a calcium response.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader capable of ratiometric measurements for Fura-2 (excitation at ~340 nm and ~380 nm, emission at ~510 nm).

  • Data Analysis: The antagonist effect is quantified by the reduction in the agonist-induced calcium signal. Plot the percentage of inhibition against the log of the antagonist concentration to determine the IC₅₀ value.

C. Functional Assessment of Soluble Epoxide Hydrolase (sEH) Inhibition

This assay measures the ability of the test compounds to inhibit the enzymatic activity of sEH within a cellular context. Liver cell lines such as HepG2 or Huh-7, which have endogenous sEH activity, are suitable for this assay.

Principle of the Cell-Based sEH Activity Assay

A fluorogenic substrate, such as Epoxy Fluor 7, is added to the cells.[22][23] This substrate is cell-permeable and non-fluorescent. Inside the cell, sEH hydrolyzes the epoxide moiety of the substrate, leading to the release of a highly fluorescent product (e.g., 6-methoxy-2-naphthaldehyde).[22][23] The rate of fluorescence increase is proportional to the sEH activity. An inhibitor will reduce this rate.

Protocol: Cell-Based sEH Inhibition Assay
  • Cell Plating: Seed HepG2 or Huh-7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with various concentrations of the 1-Oxa-4-azaspiro[5.5]undecane test compounds for a predetermined time.

  • Substrate Addition: Add the fluorogenic sEH substrate (e.g., Epoxy Fluor 7) to all wells.

  • Kinetic Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence kinetically over time (e.g., every 2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm).[22][23]

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

AssayCell LinePrincipleKey Parameter
MOR Functional CHO-K1-hMORInhibition of adenylyl cyclaseEC₅₀ (cAMP ↓)
σ1R Functional HEK-293Blockade of agonist-induced Ca²⁺ fluxIC₅₀ (Ca²⁺ flux ↓)
sEH Functional HepG2 / Huh-7Inhibition of substrate hydrolysisIC₅₀ (Fluorescence ↓)

IV. Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the comprehensive in vitro pharmacological evaluation of novel 1-Oxa-4-azaspiro[5.5]undecane derivatives. By systematically assessing cytotoxicity, target binding affinity, and functional activity, researchers can efficiently identify and characterize promising lead compounds. This structured approach, progressing from broad cellular health to specific molecular interactions and their functional consequences, ensures the generation of high-quality, interpretable data critical for advancing drug discovery programs. The insights gained from these assays will be instrumental in elucidating the structure-activity relationships within this compound class and guiding the optimization of future analogues with enhanced potency, selectivity, and therapeutic potential.

References

  • Connor, M., & Bagley, E. E. (2014). Fluorescence-based, high-throughput assays for μ-opioid receptor activation using a membrane potential-sensitive dye. Methods in Molecular Biology, 1174, 145-154.
  • GenScript. (n.d.). Human Recombinant μ-Opioid Receptor OPRM1 Stable Cell Line. Retrieved from [Link]

  • Mesangeau, C., et al. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 75(1), 1-17.
  • Wang, L., et al. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Methods in Molecular Biology, 1957, 139-152.
  • Jones, B. J., et al. (2005). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Journal of Biomolecular Screening, 10(5), 435-443.
  • Trinquet, E., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of Biomolecular Screening, 20(10), 1237-1246.
  • Cambridge Bioscience. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Xu, P., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15993.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Celi, A., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 11(3), 327-336.
  • Arunachalam, K., & Sreeja, P. S. (2025). MTT Assay Protocol. In Advanced Cell and Molecular Techniques. Springer Protocols Handbooks.
  • Su, T. P., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. British Journal of Pharmacology, 175(10), 1604-1619.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 4(1), 102035.
  • Navarro, G., et al. (2023). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience, 14(10), 1836-1847.
  • Cobos, E. J., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454.
  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570.
  • Thompson, G. L., et al. (2016). Impedance-based analysis of mu opioid receptor signaling and underlying mechanisms. Analytical Biochemistry, 502, 38-46.
  • Rullo, M., et al. (2022).
  • Kourrich, S., et al. (2013). Potential independent action of sigma receptor ligands through inhibition of the Kv2.1 channel. Frontiers in Pharmacology, 4, 148.
  • Corder, G., et al. (2018). Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. Trends in Neurosciences, 41(6), 404-418.
  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
  • Crispr Update. (n.d.). Soluble Epoxide Hydrolase Cell-Based Assay Kit - 480 Well. Retrieved from [Link]

  • Abboud, M. A., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 994-1007.
  • Tesei, A., et al. (2021). The role of sigma 1 receptor in organization of endoplasmic reticulum signaling microdomains. eLife, 10, e66645.
  • ResearchGate. (n.d.). Representative sigma-1 receptor antagonists. Retrieved from [Link]

  • Rossi, D., et al. (2019). High-affinity sigma-1 (σ1) receptor ligands based on the σ1 antagonist PB212. Future Medicinal Chemistry, 11(19), 2515-2533.
  • Al-Fayoumi, S., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 268.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
  • Agilent. (2023). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. Retrieved from [Link]

  • Ghassemi, S., et al. (2017). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Journal of Reports in Pharmaceutical Sciences, 6(1), 1-6.
  • Cytion. (n.d.). Using HEK Cells for Receptor Binding Assays. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening of 1-Oxa-4-azaspiro[5.5]undecane Libraries for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the design, execution, and analysis of high-throughput screening (HTS) campaigns utilizing libraries based on the 1-oxa-4-azaspiro[5.5]undecane scaffold. This privileged structural motif offers a unique three-dimensional architecture, conferring advantageous physicochemical properties for modern drug discovery programs.[1][2][3][4][5] We present detailed protocols for both biochemical and cell-based screening assays, strategies for library design, and a robust workflow for hit validation and data analysis. The methodologies outlined herein are designed to ensure scientific integrity, reproducibility, and the efficient identification of novel, high-quality lead compounds.

Introduction: The Strategic Advantage of the 1-Oxa-4-azaspiro[5.5]undecane Scaffold

The imperative in modern drug discovery to move beyond flat, aromatic molecules has intensified the focus on scaffolds that provide enhanced three-dimensionality (3D).[1] Spirocyclic systems, which feature two rings connected by a single common atom, are exemplary in this regard.[1][2][3] The 1-oxa-4-azaspiro[5.5]undecane core is of particular interest due to several key features:

  • Inherent Three-Dimensionality: The spirocyclic nature of this scaffold projects functional groups into distinct vectors in 3D space, enabling more specific and effective interactions with complex biological targets.[4]

  • Improved Physicochemical Properties: The high fraction of sp³-hybridized carbon atoms generally leads to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability compared to planar aromatic systems.[1][6]

  • Conformational Rigidity: The rigid framework of the spirocycle limits the number of accessible conformations, which can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity.[1][5]

  • Synthetic Tractability: The 1-oxa-4-azaspiro[5.5]undecane scaffold is synthetically accessible, allowing for the creation of diverse libraries through decoration of its core structure.[7][8]

These properties make the 1-oxa-4-azaspiro[5.5]undecane scaffold a "privileged" structure, a framework that is capable of binding to multiple biological targets with high affinity. This guide will walk through the process of leveraging this scaffold in a high-throughput screening campaign.

Library Design and Preparation

A successful HTS campaign begins with a high-quality, diverse chemical library. The design of a 1-oxa-4-azaspiro[5.5]undecane library should focus on strategically exploring chemical space around the core scaffold.

Core Scaffold and Diversification Points

The primary points for chemical diversification on the 1-oxa-4-azaspiro[5.5]undecane scaffold are typically the nitrogen atom of the azaspiro ring and available positions on the oxa-ring or the second ring of the spiro system, depending on the specific synthetic route.

Caption: Core 1-Oxa-4-azaspiro[5.5]undecane scaffold with key diversification points (R¹, R², R³).

Library Synthesis Strategy

A diversity-oriented synthesis approach is recommended. For example, the nitrogen atom (N4) can be functionalized with a wide array of substituents using techniques like reductive amination or amide coupling. The other ring can be modified based on the starting materials used in the spirocyclization reaction. The goal is to create a library that covers a broad range of physicochemical properties (e.g., size, polarity, charge, hydrogen bonding potential).

Compound Management and Plating

All library compounds should be solubilized in 100% dimethyl sulfoxide (DMSO) at a standard concentration (e.g., 10 mM).[9] These stock solutions are then plated into 384- or 1536-well microplates for screening.[9][10] It is crucial to maintain a low final concentration of DMSO in the assay (typically <1% v/v) to avoid solvent-induced artifacts.[9]

High-Throughput Screening Workflow

A typical HTS campaign follows a multi-stage process designed to efficiently identify and confirm active compounds ("hits").[9][11][12]

HTS_Workflow cluster_workflow HTS Campaign Workflow AssayDev Assay Development & Validation Primary Primary Screen (Single Concentration) AssayDev->Primary Assay Ready DataAnalysis1 Primary Data Analysis Primary->DataAnalysis1 Raw Data HitConfirmation Hit Confirmation (Dose-Response) DataAnalysis1->HitConfirmation Putative Hits Secondary Secondary & Orthogonal Assays HitConfirmation->Secondary Confirmed Hits SAR SAR Analysis & Hit-to-Lead Secondary->SAR Validated Hits

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol 1: Biochemical Screening using Fluorescence Polarization

This protocol describes a fluorescence polarization (FP) assay to identify inhibitors of a hypothetical protein-protein interaction (PPI) involving "Protein-X" and a fluorescently labeled peptide, "Peptide-F". FP is a robust, homogeneous assay format well-suited for HTS.[13][14][15]

Principle of the Assay

FP measures the change in the rotational speed of a fluorescent molecule.[14][15] A small, fluorescently labeled peptide (Peptide-F) tumbles rapidly in solution, resulting in a low polarization signal.[14] Upon binding to the much larger Protein-X, the complex tumbles more slowly, leading to a high polarization signal.[14] A compound from the 1-oxa-4-azaspiro[5.5]undecane library that inhibits this interaction will prevent the formation of the complex, resulting in a low polarization signal.

Materials and Reagents
  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20.

  • Protein-X: Recombinant, purified Protein-X.

  • Peptide-F: Fluorescently labeled peptide ligand.

  • 1-Oxa-4-azaspiro[5.5]undecane Library: 10 mM in 100% DMSO.

  • Positive Control: Unlabeled version of the peptide or a known inhibitor.

  • Negative Control: DMSO.

  • Microplates: 384-well, low-volume, black, non-binding surface plates.

  • Plate Reader: Equipped with polarization filters for the specific excitation and emission wavelengths of Peptide-F.

Assay Development and Validation

Before initiating the full screen, the assay must be optimized and validated.[16]

  • Determine Optimal Peptide-F Concentration: Serially dilute Peptide-F and measure fluorescence intensity to find the lowest concentration that provides a robust signal (at least 3-fold above background).[17]

  • Protein-X Titration: Titrate Protein-X against the fixed, optimal concentration of Peptide-F to determine the EC₅₀ (the concentration of Protein-X that yields 50% of the maximum polarization signal). For the HTS, a concentration of Protein-X at or near its EC₅₀ is typically used.

  • Z'-Factor Determination: The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[13] It is calculated using the signals from the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[13][16]

    • Prepare 16 wells of negative control (Protein-X + Peptide-F + DMSO).

    • Prepare 16 wells of positive control (Protein-X + Peptide-F + saturating concentration of a known inhibitor).

    • Calculate Z' using the formula:

      
      
      
Parameter Value Comment
Peptide-F Concentration5 nMOptimal signal-to-background
Protein-X Concentration20 nMCorresponds to EC₇₀
Mean Negative Control (mP)250High polarization (binding)
Mean Positive Control (mP)80Low polarization (no binding)
Z'-Factor 0.78 Excellent for HTS
HTS Protocol
  • Using an acoustic liquid handler, dispense 50 nL of each compound from the 1-oxa-4-azaspiro[5.5]undecane library (10 mM stock) into the wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 50 µL assay volume.

  • Add 25 µL of Protein-X solution (40 nM in assay buffer) to all wells.

  • Incubate for 15 minutes at room temperature to allow for compound binding to Protein-X.

  • Add 25 µL of Peptide-F solution (10 nM in assay buffer) to all wells.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the fluorescence polarization on a compatible plate reader.

Protocol 2: Cell-Based Screening using a Reporter Gene Assay

This protocol describes a cell-based reporter gene assay to identify modulators of a hypothetical signaling pathway, "Pathway-Y," which is activated by "Receptor-Z." Cell-based assays provide more biologically relevant data than biochemical assays.[18][19][20][21]

Principle of the Assay

A stable cell line has been engineered to express Receptor-Z and contain a reporter gene construct. The construct consists of a promoter with response elements for Pathway-Y, driving the expression of a reporter protein (e.g., Luciferase). When Pathway-Y is activated via Receptor-Z, Luciferase is produced. A compound from the 1-oxa-4-azaspiro[5.5]undecane library that inhibits this pathway will prevent Luciferase expression, leading to a low luminescence signal.

Signaling_Pathway cluster_pathway Hypothetical Pathway-Y Ligand Ligand Receptor Receptor-Z Ligand->Receptor Binds & Activates Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Translocates Reporter Promoter -> Luciferase

Caption: A simplified diagram of the hypothetical "Pathway-Y" for the reporter gene assay.

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing Receptor-Z and the Luciferase reporter construct.

  • Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic.

  • Assay Medium: DMEM, 0.5% FBS.

  • Receptor-Z Agonist: Known agonist for Receptor-Z.

  • Luciferase Detection Reagent: Commercially available "add-and-read" luciferase substrate.

  • Microplates: 384-well, solid white, tissue-culture treated plates.

HTS Protocol
  • Seed the engineered cells into 384-well plates at a density of 5,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • The next day, remove the culture medium and add 20 µL of assay medium.

  • Dispense 50 nL of library compounds (10 mM stock in DMSO) to the appropriate wells for a final concentration of 10 µM.

  • Incubate for 1 hour at 37°C.

  • Add 5 µL of Receptor-Z agonist at its EC₈₀ concentration to all wells except the negative controls.

  • Incubate for 6 hours at 37°C.

  • Equilibrate the plates to room temperature for 10 minutes.

  • Add 25 µL of Luciferase detection reagent to each well.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Read the luminescence signal on a plate reader.

Data Analysis and Hit Validation

Rigorous data analysis and a systematic hit validation cascade are essential to eliminate false positives and prioritize the most promising compounds for further study.[22][23][24]

Primary Screen Data Analysis
  • Normalization: Raw data from each plate is normalized to the plate's internal controls (positive and negative). A common method is to calculate the percent inhibition for each compound.

  • Hit Selection: A "hit" is defined as a compound that produces a signal beyond a certain threshold, typically three standard deviations from the mean of the negative controls.[25]

Screening Stage Metric Value
Primary Screen Library Size100,000 compounds
Hit Threshold>50% Inhibition
Initial Hit Rate 1.2% (1,200 compounds)
Hit Confirmation Confirmed Hits (IC₅₀ < 20 µM)350 compounds
Secondary Assays Validated Hits45 compounds
Hit Validation Cascade

A multi-step process is used to validate the initial hits.[22]

  • Hit Confirmation (Dose-Response): Putative hits are re-tested in the primary assay over a range of concentrations (e.g., 8-point dose-response) to determine their potency (IC₅₀ or EC₅₀).[23]

  • Orthogonal Assays: Confirmed hits are tested in a different, independent assay to ensure the observed activity is not an artifact of the primary assay format.[24] For example, a hit from the FP assay could be tested using Surface Plasmon Resonance (SPR) to confirm direct binding to Protein-X.

  • Counter-Screens and Selectivity Panels: Compounds are tested in assays designed to identify non-specific activity or off-target effects. For the cell-based assay, a counter-screen using a parental cell line without the reporter construct can identify compounds that interfere with luciferase directly.

  • Cheminformatics and SAR Analysis: The structures of validated hits are analyzed to identify common chemical features and establish preliminary structure-activity relationships (SAR).[16] This analysis helps to prioritize chemical series for lead optimization. Compounds that are known as "pan-assay interference compounds" (PAINS) should be flagged and deprioritized.[22]

Conclusion

The 1-oxa-4-azaspiro[5.5]undecane scaffold represents a valuable starting point for the discovery of novel therapeutics. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive core for combinatorial libraries. By employing robust and well-validated high-throughput screening protocols, such as the fluorescence polarization and reporter gene assays detailed in this note, researchers can efficiently screen these libraries to identify high-quality hits. A systematic and rigorous hit validation process is paramount to ensuring that the most promising compounds are advanced into lead optimization, ultimately accelerating the journey from a screening hit to a clinical candidate.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • ResearchGate. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery.
  • PubMed. (2009). Introduction: cell-based assays for high-throughput screening.
  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
  • PubMed. (2010). Cell-based assays for high-throughput screening.
  • DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • NIH. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • Journal of Cancer Metastasis and Treatment. (2016). High throughput screening of small molecule library: procedure, challenges and future.
  • SGC. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Springer. (n.d.). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format.
  • UCSF. (n.d.). High-Throughput Screening Steps | Small Molecule Discovery Center (SMDC).
  • nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
  • Southern Research. (n.d.). High-Throughput Screening & Discovery.
  • NIH. (n.d.). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives.
  • European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs.
  • Wikipedia. (n.d.). High-throughput screening.
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications.
  • Oxford Academic. (n.d.). Comprehensive analysis of high-throughput screens with HiTSeekR.
  • News-Medical.Net. (2018). High-Throughput Screening Using Small Molecule Libraries.
  • Cambridge MedChem Consulting. (2017). Analysis of HTS data.
  • ResearchGate. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof.
  • ProQuest. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof.
  • PLOS One. (n.d.). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes.
  • Benchchem. (n.d.). 1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-.
  • Benchchem. (n.d.). 1-Oxa-4-azaspiro[5.5]undecan-5-one.
  • Benchchem. (n.d.). 9-Methyl-4-oxa-1-azaspiro[5.5]undecane.
  • PubMed. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
  • Crossref. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof.
  • Amanote Research. (2017). Synthesis, Biological Evaluation and Molecular Modeling of 1-Oxa-4-Thiaspiro- And 1,4-Dithiaspiro[4.5]decane Derivatives as Potent and Selective 5-Ht1a Receptor Agonists.
  • PubMed. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases.
  • Liverpool School of Tropical Medicine. (n.d.). Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides.
  • Nuvisan. (n.d.). HTS libraries - High-throughput screening solutions.
  • PubChem. (n.d.). 1-oxa-4-azaspiro[5.5]undecane.

Sources

Application Notes and Protocols for Radiolabeling of 1-Oxa-4-azaspiro[5.5]undecane Derivatives for PET Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of 1-Oxa-4-azaspiro[5.5]undecane Scaffolds in PET Imaging

Positron Emission Tomography (PET) stands as a cornerstone of modern molecular imaging, offering unparalleled insights into in vivo biochemical processes. The efficacy of PET is intrinsically linked to the development of novel radiotracers that can selectively and with high affinity bind to specific biological targets. The 1-oxa-4-azaspiro[5.5]undecane scaffold has garnered significant interest in medicinal chemistry due to its rigid, three-dimensional structure, which can enhance binding affinity and selectivity for various biological targets. This unique conformational rigidity can reduce the entropic penalty upon binding to a target protein, making it an attractive framework for the design of potent ligands. The incorporation of a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), into these spirocyclic structures can yield promising PET tracers for oncology, neurology, and cardiology.

This document provides a comprehensive guide to the radiolabeling of 1-Oxa-4-azaspiro[5.5]undecane derivatives with ¹⁸F, a radionuclide favored for its near-ideal physical and nuclear properties, including a 109.7-minute half-life and low positron energy (0.635 MeV).[1] The protocols detailed herein are based on established methodologies for the radiofluorination of structurally related spirocyclic compounds and are intended for researchers, scientists, and drug development professionals.

Principle of Radiolabeling: Nucleophilic Substitution

The most prevalent and robust method for introducing ¹⁸F into organic molecules is through nucleophilic substitution (Sₙ2) reaction. This approach typically involves the reaction of cyclotron-produced, no-carrier-added [¹⁸F]fluoride with a precursor molecule containing a suitable leaving group, such as a tosylate (OTs), mesylate (OMs), or nosylate (ONs). For the 1-Oxa-4-azaspiro[5.5]undecane scaffold, a common strategy is to append an alkyl chain with a terminal tosylate group, which serves as the site for radiofluorination.

The general scheme for this reaction is depicted below:

Radiosynthesis_Scheme cluster_reagents Reaction Conditions Precursor 1-Oxa-4-azaspiro[5.5]undecane Precursor (with Tosylate Leaving Group) Product [¹⁸F]Radiolabeled 1-Oxa-4-azaspiro[5.5]undecane Derivative Precursor->Product Nucleophilic Substitution Reagents [¹⁸F]F⁻ / K₂CO₃ / Kryptofix 2.2.2 Acetonitrile (CH₃CN) Heat

Caption: General scheme for the ¹⁸F-radiolabeling of a 1-Oxa-4-azaspiro[5.5]undecane derivative.

I. Synthesis of the Tosylate Precursor

The synthesis of the tosylate precursor is a critical first step that dictates the success of the subsequent radiolabeling. The following protocol is a generalized procedure based on standard organic synthesis techniques and adaptations from methods used for similar spirocyclic systems.[2]

Materials and Reagents
  • 1-Oxa-4-azaspiro[5.5]undecane derivative with a primary alcohol functional group

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Protocol: Precursor Synthesis
  • Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1-Oxa-4-azaspiro[5.5]undecane-alcohol derivative (1 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base and TsCl: Add triethylamine (1.5 equivalents) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure tosylate precursor.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Automated ¹⁸F-Radiolabeling Procedure

The radiolabeling procedure is typically performed in an automated synthesis module to ensure radiation safety and reproducibility. The following protocol is adapted from established methods for the radiofluorination of similar spirocyclic radiotracers.[2][3]

Materials and Reagents
  • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂) solution (10 mg in 1 mL acetonitrile)

  • Potassium carbonate (K₂CO₃) solution (2 mg in 0.5 mL water)

  • Tosylate precursor (2-5 mg) dissolved in anhydrous acetonitrile (1 mL)

  • Acetonitrile (CH₃CN), anhydrous

  • Water for injection

  • Sterile filters (0.22 µm)

  • Sep-Pak C18 light cartridges

Protocol: Automated Radiosynthesis

Radiosynthesis_Workflow Start Start: [¹⁸F]F⁻ in [¹⁸O]H₂O Trap Trap [¹⁸F]F⁻ on QMA Cartridge Start->Trap Elute Elute [¹⁸F]F⁻ with K₂CO₃/K₂₂₂ Trap->Elute Dry Azeotropic Drying with CH₃CN Elute->Dry Label Add Precursor in CH₃CN Heat (e.g., 100-120 °C, 10-15 min) Dry->Label Quench Quench with Water Label->Quench Purify Semi-preparative HPLC Purification Quench->Purify Formulate Formulate in Saline/Ethanol Sterile Filtration Purify->Formulate QC Quality Control Formulate->QC End Final Product: [¹⁸F]Radiotracer QC->End

Caption: Automated radiosynthesis workflow for the ¹⁸F-labeling of 1-Oxa-4-azaspiro[5.5]undecane derivatives.

  • Trapping of [¹⁸F]Fluoride: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned quaternary methyl ammonium (QMA) light cartridge to trap the [¹⁸F]F⁻.

  • Elution: Elute the trapped [¹⁸F]F⁻ from the QMA cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate.

  • Azeotropic Drying: Remove the water by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at approximately 110 °C. Repeat this step 2-3 times to ensure the reaction mixture is anhydrous.

  • Radiolabeling Reaction: Add the solution of the tosylate precursor in anhydrous acetonitrile to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex. Seal the reaction vessel and heat at 100-120 °C for 10-15 minutes.

  • Purification: After cooling, dilute the reaction mixture with the mobile phase and inject it onto a semi-preparative High-Performance Liquid Chromatography (HPLC) column (e.g., C18) to separate the ¹⁸F-labeled product from unreacted [¹⁸F]fluoride and other impurities.

  • Formulation: Collect the HPLC fraction containing the desired product into a flask containing sterile water. Pass the diluted fraction through a C18 Sep-Pak cartridge to trap the radiotracer. Wash the cartridge with sterile water and then elute the final product with a small volume of ethanol. Dilute with sterile saline to obtain an injectable solution with an ethanol concentration of less than 10%.

  • Sterile Filtration: Pass the final formulated product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

III. Quality Control

Rigorous quality control is mandatory to ensure the safety and efficacy of the radiotracer for preclinical or clinical use.

Parameters and Methods
ParameterMethodAcceptance Criteria
Identity of Radiotracer Analytical Radio-HPLCRetention time of the radioactive peak should match that of the non-radioactive standard.
Radiochemical Purity Analytical Radio-HPLC, Radio-TLC≥ 95%
Radionuclidic Purity Gamma-ray spectroscopy¹⁸F peak at 511 keV; no other significant gamma-emitting impurities.
pH pH paper or calibrated pH meter4.5 - 7.5
Residual Solvents Gas Chromatography (GC)Within USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm).
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (or as per pharmacopeia)
Sterility Direct inoculation or membrane filtrationNo microbial growth.
Molar Activity Calculated from the radioactivity and the mass of the compound determined by HPLC with a UV detector calibrated with a standard of known concentration.Typically in the range of 90-120 GBq/µmol at the end of synthesis.[2]
Example HPLC Conditions
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (or a buffer like 0.1 M ammonium formate).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector (at a wavelength appropriate for the compound's chromophore, e.g., 254 nm) and a radioactivity detector in series.

IV. Data and Expected Results

Based on published data for structurally similar spirocyclic PET tracers, the following results can be anticipated for the radiolabeling of 1-Oxa-4-azaspiro[5.5]undecane derivatives.[2]

ParameterExpected Value
Radiochemical Yield (decay-corrected) 12 - 35%
Radiochemical Purity > 99%
Molar Activity (at end of synthesis) 94 - 121 GBq/µmol
Total Synthesis Time 50 - 60 minutes

V. Conclusion and Field-Proven Insights

The successful development of a PET tracer based on the 1-Oxa-4-azaspiro[5.5]undecane scaffold hinges on a well-optimized and reproducible radiolabeling protocol. The nucleophilic substitution of a tosylate precursor with [¹⁸F]fluoride remains the gold standard for this class of compounds.

Expert Insights:

  • Precursor Quality is Paramount: The purity of the tosylate precursor is directly correlated with the radiochemical yield and purity of the final product. Meticulous purification of the precursor is essential.

  • Anhydrous Conditions are Crucial: The presence of water in the reaction vessel will compete with the [¹⁸F]fluoride for reaction with the precursor and will deactivate the [¹⁸F]fluoride by hydration. Thorough azeotropic drying is non-negotiable.

  • Optimization of Reaction Conditions: The temperature and reaction time for the labeling step may need to be optimized for each specific derivative to maximize radiochemical yield while minimizing decomposition.

  • Automated Synthesis for Consistency: The use of an automated synthesis module is highly recommended to ensure run-to-run consistency, minimize radiation exposure to the operator, and facilitate compliance with Good Manufacturing Practices (GMP).

These application notes provide a robust framework for the successful radiolabeling of 1-Oxa-4-azaspiro[5.5]undecane derivatives. By adhering to these protocols and incorporating the insights provided, researchers can confidently produce high-quality radiotracers for advancing PET imaging in their respective fields.

References

  • Jia, H., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395–5407. [Link]

  • Zhang, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Deng, X., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 894279. [Link]

Sources

Application Notes & Protocols: Pharmacokinetic Profiling of 1-Oxa-4-azaspiro[5.5]undecane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of Spirocyclic Scaffolds in Drug Discovery

The 1-oxa-4-azaspiro[5.5]undecane scaffold represents a compelling starting point for the design of novel therapeutics due to its rigid, three-dimensional structure, which can enhance target affinity and specificity. However, these same structural features present unique challenges in predicting and optimizing pharmacokinetic (PK) properties. Unlike more conventional, planar molecules, the spirocyclic nature can significantly influence physicochemical characteristics such as solubility, lipophilicity, and metabolic stability.[1][2] A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) profile is therefore paramount to successfully advancing these promising analogs from discovery to clinical candidates.[3][4][5]

This guide provides a detailed framework for the systematic pharmacokinetic profiling of 1-oxa-4-azaspiro[5.5]undecane analogs. It moves beyond a simple recitation of protocols to explain the underlying scientific rationale for each experimental choice, ensuring a robust and self-validating approach to data generation. The protocols outlined herein are designed for researchers, scientists, and drug development professionals seeking to de-risk their spirocyclic compound pipeline and make informed decisions for lead optimization.

Part 1: Foundational Physicochemical & In Vitro ADME Profiling

Early-stage in vitro ADME and physicochemical property assessment is a critical, cost-effective strategy to identify potential liabilities and guide synthetic chemistry efforts.[3][5][6] Compounds with poor metabolic stability or high plasma protein binding, for example, are less likely to achieve sufficient therapeutic exposure in vivo.[7][8]

Physicochemical Property Assessment

A drug's pharmacokinetic behavior is fundamentally governed by its physicochemical properties.[9][10][11] For 1-oxa-4-azaspiro[5.5]undecane analogs, the interplay between the oxa- and aza- moieties and various substitutions will dictate these parameters.

  • Aqueous Solubility: This is a critical determinant of oral absorption. Poor solubility can lead to low bioavailability.[9] We recommend a tiered approach, starting with a high-throughput kinetic solubility assay and progressing to thermodynamic solubility for key compounds.

  • Lipophilicity (LogD): Lipophilicity influences a compound's ability to cross biological membranes, but excessive lipophilicity can lead to increased metabolic clearance and potential toxicity.[1][5] The distribution coefficient (LogD) at pH 7.4 is the most physiologically relevant measure.

Table 1: Physicochemical Properties of Exemplar 1-Oxa-4-azaspiro[5.5]undecane Analogs

Compound IDStructureKinetic Solubility (μM)Thermodynamic Solubility (μM)LogD at pH 7.4
AZ-001R1=H, R2=CH3>2001851.2
AZ-002R1=F, R2=CH31501101.5
AZ-003R1=H, R2=Ph25153.8
AZ-004R1=F, R2=Ph1054.1
In Vitro Metabolic Stability Assessment

Metabolic stability provides a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[12][13] Rapidly metabolized compounds may struggle to achieve and maintain therapeutic concentrations.[7]

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis Compound Test Compound Stock (e.g., 10 mM in DMSO) Incubate Incubate Microsomes, Buffer, and Compound Compound->Incubate Microsomes Liver Microsomes (Human, Rat, Mouse) Microsomes->Incubate Cofactor NADPH Solution (Cofactor) Buffer Phosphate Buffer Buffer->Incubate StartRxn Add NADPH to Start Reaction Incubate->StartRxn Timepoints Aliquots Taken at 0, 5, 15, 30, 60 min StartRxn->Timepoints Quench Quench Reaction (e.g., Acetonitrile with IS) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Data Calculate % Remaining, t½, and Intrinsic Clearance LCMS->Data

Caption: Workflow for In Vitro Metabolic Stability Assay.

  • Objective: To determine the intrinsic clearance (Clint) of 1-oxa-4-azaspiro[5.5]undecane analogs in liver microsomes. This assay primarily assesses Phase I metabolism mediated by cytochrome P450 enzymes.[14][15]

  • Materials:

    • Pooled liver microsomes (human, rat, mouse)

    • NADPH regenerating system (or NADPH)

    • Phosphate buffer (pH 7.4)

    • Test compounds (10 mM in DMSO)

    • Control compounds (e.g., Testosterone for high clearance, Verapamil for moderate clearance)

    • Acetonitrile with an internal standard (IS) for quenching

    • 96-well plates

  • Procedure:

    • Prepare a microsomal suspension in phosphate buffer (e.g., 0.5 mg/mL).

    • Add a small volume of test compound stock solution to the microsomal suspension to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH solution. A parallel incubation without NADPH serves as a negative control.[16]

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer aliquots of the incubation mixture to a new plate containing cold acetonitrile with IS to stop the reaction.

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).

Table 2: In Vitro Metabolic Stability of Analogs

Compound IDt½ (min, Human Microsomes)Clint (µL/min/mg)
AZ-001>60< 11.5
AZ-0024515.4
AZ-0031257.8
AZ-004886.6
Verapamil (Control)2527.7
Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical parameter.[8] Only the unbound (free) fraction of a drug is available to interact with its target, distribute into tissues, and be cleared from the body.[17][18] High plasma protein binding can significantly reduce a drug's efficacy.

  • Objective: To determine the fraction of compound unbound (fu) in plasma. The Rapid Equilibrium Dialysis (RED) method is considered a gold standard.[19]

  • Materials:

    • RED device with dialysis membrane inserts (e.g., 8 kDa MWCO)

    • Plasma (human, rat, mouse)

    • Phosphate buffered saline (PBS, pH 7.4)

    • Test compounds (10 mM in DMSO)

    • Control compound (e.g., Warfarin, highly bound)

  • Procedure:

    • Spike plasma with the test compound to a final concentration of 1 µM.

    • Add the spiked plasma to the sample chamber of the RED device insert.[18]

    • Add PBS to the buffer chamber of the device.

    • Seal the plate and incubate at 37°C with shaking for 4-6 hours to reach equilibrium.

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Matrix-match the samples: add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

    • Precipitate proteins by adding cold acetonitrile with IS.

    • Centrifuge and analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • Calculate the percentage bound = (1 - fu) * 100.

Table 3: Plasma Protein Binding of Analogs

Compound IDFraction Unbound (fu, Human Plasma)% Bound
AZ-0010.2575.0
AZ-0020.1882.0
AZ-0030.0298.0
AZ-0040.0199.0
Warfarin (Control)0.01598.5
Cell Permeability and Efflux

For orally administered drugs, permeability across the intestinal epithelium is a prerequisite for absorption.[20] The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal barrier, expressing relevant uptake and efflux transporters.[21][22][23]

  • Objective: To determine the apparent permeability coefficient (Papp) and assess whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[24]

  • Materials:

    • Caco-2 cells cultured on semipermeable Transwell™ inserts

    • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

    • Test compounds (10 mM in DMSO)

    • Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)

  • Procedure:

    • Culture Caco-2 cells on Transwell™ inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).[22]

    • Conduct the assay in two directions: Apical (A) to Basolateral (B) for absorption, and Basolateral (B) to Apical (A) for efflux.

    • Add the test compound (e.g., at 10 µM) to the donor chamber (A for A-B transport, B for B-A transport).

    • At specified time points (e.g., 120 minutes), take samples from the receiver chamber.

    • Analyze the concentration of the compound in the donor and receiver samples by LC-MS/MS.

  • Data Analysis:

    • Calculate Papp (cm/s) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound may be a substrate for active efflux.

Table 4: Caco-2 Permeability of Analogs

Compound IDPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPermeability Class
AZ-0018.59.11.1High
AZ-0026.27.51.2High
AZ-0031.512.58.3Low (Efflux)
AZ-0040.89.912.4Low (Efflux)

Part 2: Bioanalytical Method Development

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study.[25][26] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[27][28]

Key Considerations for 1-Oxa-4-azaspiro[5.5]undecane Analogs:
  • Ionization: The basic nitrogen in the azaspiro core makes these compounds amenable to positive electrospray ionization (ESI+).

  • Sample Extraction: Protein precipitation is often sufficient for initial studies, but more complex matrices may require liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to minimize matrix effects.

  • Chromatography: Reversed-phase chromatography is typically the first choice. The unique polarity of the oxa-aza scaffold may require screening of different column chemistries and mobile phase modifiers to achieve optimal peak shape and retention.

G cluster_ms Mass Spec Optimization cluster_lc LC Optimization cluster_extraction Sample Prep cluster_validation Method Validation Infusion Direct Infusion of Analyte & IS ParentIon Select Precursor Ion (e.g., [M+H]⁺) Infusion->ParentIon MRM Optimize Fragmentation & Select Product Ions (MRM) ParentIon->MRM Validation Validate for Linearity, Accuracy, Precision, Stability, & Selectivity MRM->Validation Column Screen Columns (C18, Phenyl-Hexyl, etc.) MobilePhase Optimize Mobile Phase (ACN/MeOH, Buffers) Column->MobilePhase Gradient Develop Gradient for Peak Shape & Resolution MobilePhase->Gradient Gradient->Validation PPT Protein Precipitation (PPT) Evaluate Evaluate Recovery & Matrix Effects PPT->Evaluate LLE Liquid-Liquid Extraction (LLE) LLE->Evaluate SPE Solid-Phase Extraction (SPE) SPE->Evaluate Evaluate->Validation

Caption: Workflow for LC-MS/MS Bioanalytical Method Development.

Part 3: In Vivo Pharmacokinetic Profiling

While in vitro assays are predictive, in vivo studies are essential to understand how a compound behaves in a complex biological system.[29][30] These studies provide critical data on key PK parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

Protocol 4: Rodent Pharmacokinetic Study (Intravenous and Oral Dosing)
  • Objective: To determine the fundamental pharmacokinetic parameters of a lead candidate following intravenous (IV) and oral (PO) administration in rodents (e.g., Sprague-Dawley rats).

  • Regulatory Context: Preclinical PK studies must be designed to provide data that is reasonably predictive of human outcomes and are subject to Good Laboratory Practices (GLP) for IND-enabling studies.[31][32][33]

  • Study Design:

    • Animals: Male Sprague-Dawley rats (n=3-4 per group), cannulated (e.g., jugular vein for blood sampling).

    • IV Group: Administer the compound as a bolus dose (e.g., 1 mg/kg) in a suitable vehicle (e.g., saline/DMSO/Solutol).

    • PO Group: Administer the compound by oral gavage (e.g., 5 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Blood Sampling: Collect sparse or serial blood samples at appropriate time points (e.g., Pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

    • Sample Processing: Centrifuge blood to obtain plasma. Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the drug concentration in plasma samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.

    • IV Data: Calculate Clearance (CL), Volume of distribution (Vdss), and terminal half-life (t½).

    • PO Data: Calculate Cmax, Tmax, and Area Under the Curve (AUC).

    • Bioavailability (%F): Calculate using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Table 5: In Vivo Pharmacokinetic Parameters for AZ-001 in Rats

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL) 450 (at 2 min)210
Tmax (h) -1.0
AUC₀₋inf (ng*h/mL) 5801150
t½ (h) 3.53.8
CL (mL/min/kg) 28.7-
Vdss (L/kg) 4.5-
Bioavailability (%F) -39.7

Conclusion: Integrating Data for Candidate Selection

The successful advancement of a 1-oxa-4-azaspiro[5.5]undecane analog requires a holistic interpretation of its pharmacokinetic profile. The data generated from the protocols described in this guide provide a comprehensive picture of a compound's ADME properties. By integrating physicochemical data with in vitro stability, binding, and permeability results, researchers can build predictive models to prioritize compounds for resource-intensive in vivo studies. Ultimately, this integrated, science-driven approach enables the selection of drug candidates with the highest probability of achieving a desirable pharmacokinetic profile in humans, paving the way for successful clinical development.

References

  • Merck Millipore. Metabolic Stability Assays.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
  • Volpe, D. A. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Ovid.
  • Eurofins Discovery. Metabolic Stability Services.
  • Enamine. Caco-2 Permeability Assay.
  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma.
  • BioIVT. Metabolic Stability Assay Services.
  • Springer Nature Experiments. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.
  • PubMed. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux.
  • Visikol. (2022). Plasma Protein Binding Assay.
  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability.
  • PubMed. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges.
  • ResearchGate. Physicochemical Properties and Pharmacokinetics.
  • Sigma-Aldrich.
  • Domainex. Plasma Protein Binding Assay.
  • Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes.
  • Bentham Science Publisher.
  • Patsnap Synapse. (2025). What are the physicochemical properties affecting drug distribution?.
  • PubMed.
  • Enamine. Plasma Protein Binding Assay (Equilibrium Dialysis).
  • JoVE. (2025). Video: Factors Affecting Drug Biotransformation: Physicochemical and Chemical Properties of Drugs.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Kaur, S., et al. (2023). Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. PMC - NIH.
  • Social Science Research Institute.
  • FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • SpiroChem. Early ADME And Physical-Chemistry Properties.
  • Charles River Laboratories. In Vitro ADME Assays and Services.
  • Bentham Science Publishers. (2002). Rapid Determination of Pharmacokinetic Properties of New Chemical Entities: In vivo Approaches.
  • Scholarly Publications Leiden University. Best practices for pharmacokinetic studies of new chemical entities.
  • Symeres. In vivo pharmacokinetic experiments in preclinical drug development.
  • InfinixBio.
  • NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb.
  • FDA. (2018). Step 2: Preclinical Research.
  • ResolveMass Laboratories Inc. (2026).
  • Concept Life Sciences. In Vitro ADME Assays.
  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. In: Clinical Trials in the Neurosciences.
  • Creative Biolabs.
  • Biotrial.
  • Sygnature Discovery. In Vitro ADME & Physicochemical Profiling.
  • ResearchGate. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof.
  • YouTube. (2011). Simplified LC/MS/MS Bioanalytical Method Development with RADAR Technology.
  • Journal of Chemical and Pharmaceutical Sciences.
  • PharmaTutor. (2011).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Oxa-4-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Oxa-4-azaspiro[5.5]undecane. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your experimental outcomes.

Introduction: The 1-Oxa-4-azaspiro[5.5]undecane Scaffold

The 1-Oxa-4-azaspiro[5.5]undecane core is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational profile that can lead to enhanced potency and selectivity for various biological targets.[1] However, the construction of this spirocyclic system can present significant challenges, including low yields, competing side reactions, and purification difficulties. This guide provides a robust framework for successfully synthesizing and optimizing this valuable molecular architecture.

Core Synthetic Strategy: A Multi-Step Approach

Based on established methodologies for analogous structures, a reliable synthetic route involves the construction of the tetrahydropyran ring onto a pre-formed piperidine derivative. The following pathway offers multiple points for optimization and quality control.

Synthetic_Pathway SM N-Boc-4-piperidone INT1 Intermediate Alcohol (Tertiary Alcohol) SM->INT1 1. Ethylene Oxide Precursor (e.g., Trimethylsulfoxonium iodide) 2. Base (e.g., NaH) INT2 Intermediate Diol (Post-Oxirane Opening) INT1->INT2 Ring Opening (e.g., with an amine) INT3 Crude Spirocycle (Post-Cyclization) INT2->INT3 Intramolecular Cyclization (e.g., Acid Catalyst, TsOH) FP 1-Oxa-4-azaspiro[5.5]undecane (Final Product) INT3->FP Boc Deprotection (e.g., HCl in Dioxane) Troubleshooting_Logic Start Problem Detected LowYield Low or No Product Yield? Start->LowYield ImpureProduct Impure Product / Multiple Spots on TLC? Start->ImpureProduct IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Yes Degradation Starting Material Degraded? LowYield->Degradation Yes SideReaction Side Product Formation? ImpureProduct->SideReaction Yes PurificationIssue Purification Difficulty? ImpureProduct->PurificationIssue Yes Sol_Reagents Solution: - Verify reagent purity/activity - Use anhydrous solvents - Check stoichiometry IncompleteReaction->Sol_Reagents Sol_Conditions Solution: - Optimize temperature - Increase reaction time - Add more catalyst/reagent IncompleteReaction->Sol_Conditions Degradation->Sol_Reagents Sol_Analysis Solution: - Characterize byproduct (NMR, MS) - Adjust conditions to minimize (e.g., lower temp) SideReaction->Sol_Analysis Sol_Purify Solution: - Screen recrystallization solvents - Use column chromatography - Consider derivatization PurificationIssue->Sol_Purify

Caption: Decision tree for troubleshooting common synthesis problems.

Question 1: My yield is consistently low in the epoxidation step. What's going wrong?

  • Possible Cause 1: Inactive Base or Ylide. Sodium hydride (NaH) can be deactivated by moisture. The sulfoxonium ylide can also degrade if not used promptly.

    • Solution: Use a fresh, unopened bottle of NaH or wash it with anhydrous hexane to remove the mineral oil and any surface oxidation. Ensure your DMSO is truly anhydrous. Prepare the ylide and use it immediately for the best results. [2]* Possible Cause 2: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Ensure the stoichiometry is correct, with a slight excess of the ylide-forming reagents (1.2-1.3 eq). Allow the reaction to stir for a longer period (e.g., 24 hours) and monitor by TLC or LC-MS until the N-Boc-4-piperidone is consumed.

Question 2: The spirocyclization step is stalling or giving poor yields. How can I fix this?

  • Possible Cause 1: Insufficient Acid Catalyst. The catalytic acid may be insufficient to promote the reaction efficiently.

    • Solution: Ensure the p-TsOH is of good quality. You can slightly increase the catalyst loading to 0.15-0.20 eq.

  • Possible Cause 2: Inefficient Water Removal. The presence of water will prevent the reaction from reaching completion.

    • Solution: Ensure your Dean-Stark apparatus is functioning correctly and that the solvent (e.g., toluene) is refluxing at the appropriate temperature to azeotropically remove water. Using molecular sieves in the reaction flask can also help.

  • Possible Cause 3: Formation of Side Products. Intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymers or other byproducts. [3] * Solution: Run the reaction under high dilution conditions. This can be achieved by adding the amino alcohol substrate slowly via a syringe pump to the refluxing toluene/acid mixture. This favors the intramolecular pathway.

Question 3: I'm having difficulty purifying the final product after deprotection. It comes out as an oil or is hard to crystallize.

  • Possible Cause 1: Product is too soluble. The hydrochloride salt of your spirocycle might be highly soluble in the solvent system used.

    • Solution: After concentrating the reaction mixture, try adding a less polar co-solvent (an "anti-solvent") like diethyl ether or hexane to induce precipitation. Cooling the mixture in an ice bath can also help. [2]* Possible Cause 2: Presence of Impurities. Small amounts of impurities can inhibit crystallization, resulting in an oil. [3] * Solution: If direct crystallization fails, purify the crude product first. You can either purify the free base using silica gel column chromatography (using a mobile phase like DCM/MeOH with a small amount of NH₄OH) and then form the salt, or purify the salt directly using reverse-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful synthesis? A: Control of moisture and atmospheric conditions is paramount, especially in steps involving strong bases like sodium hydride or organometallic reagents. Using anhydrous solvents and maintaining an inert (N₂ or Ar) atmosphere will prevent the degradation of key reagents and intermediates. [2] Q2: Are there alternative synthetic routes to consider? A: Yes, the Prins cyclization reaction is a powerful alternative for constructing the 1-Oxa-9-azaspiro[5.5]undecane scaffold, which is structurally very similar. [4][5]This method can build the spirocyclic core in a single step from simpler starting materials, though it may require more optimization to control stereochemistry.

Q3: How can I best monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is a quick and effective method. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. For TLC, use a mobile phase that gives good separation (Rf values between 0.2 and 0.8). Staining with potassium permanganate is often effective for visualizing the amine and alcohol functional groups.

Q4: What are the key safety precautions for this synthesis? A: Standard laboratory safety protocols must be followed. Pay special attention to:

  • Sodium Hydride: Highly reactive with water, producing flammable hydrogen gas. Handle only in a fume hood and under an inert atmosphere.

  • Strong Acids/Bases: Reagents like p-TsOH and HCl in dioxane are corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Pressure Vessels: When heating reactions in sealed tubes, always use a blast shield and ensure the vessel is rated for the intended temperature and pressure.

Data Presentation: Summary of Reaction Parameters

The following table provides a general overview of conditions for the key synthetic steps. Optimization may be required based on your specific laboratory setup and reagent purity.

Step Key Reagents Solvent Temperature Typical Time Expected Yield
1. Epoxidation N-Boc-4-piperidone, NaH, (CH₃)₃S(O)IAnhydrous DMSORoom Temp12-24 h70-85%
2. Ring Opening Epoxide, NH₃ in MeOHMethanol80-100 °C12-24 h85-95% (crude)
3. Spirocyclization Amino alcohol, p-TsOHTolueneReflux4-12 h60-80%
4. Deprotection N-Boc Spirocycle, 4M HCl/DioxaneDioxane/MeOHRoom Temp1-4 h>90%
References
  • Martínez-Alonso, S., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Chemical Neuroscience. Available at: [Link]

  • Basireddy, R., et al. (2012). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Request PDF. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. Available at: [Link]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ProQuest. Available at: [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Available at: [https://pubmed.ncbi.nlm.nih.gov/318262 reductive-amination-in-the-synthesis-of-pharmaceuticals/]([Link] reductive-amination-in-the-synthesis-of-pharmaceuticals/)

Sources

Technical Support Center: Synthesis of 1-Oxa-4-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Oxa-4-azaspiro[5.5]undecane. This guide is designed for researchers, chemists, and drug development professionals who are working with or looking to synthesize this valuable spirocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance the success of your experiments.

Introduction to 1-Oxa-4-azaspiro[5.5]undecane Synthesis

The 1-Oxa-4-azaspiro[5.5]undecane core is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological pathways.[1] Its synthesis is most commonly achieved through the acid-catalyzed condensation of cyclohexanone with 3-aminopropanol. This reaction, while straightforward in principle, is an equilibrium-driven process that can be susceptible to several side reactions that may complicate purification and significantly reduce yields.

This guide will help you navigate these potential issues, ensuring a robust and reproducible synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to directly address the specific problems you may encounter during the synthesis.

Question 1: My yield of 1-Oxa-4-azaspiro[5.5]undecane is significantly lower than expected. What are the primary causes?

Answer:

Low yield is the most common issue in this synthesis and typically points to one of three areas: unfavorable equilibrium, improper reaction conditions, or competing side reactions.

  • Unfavorable Equilibrium: The formation of the spirocycle is a reversible ketalization/aminal formation reaction that produces water as a byproduct.[2] According to Le Châtelier's principle, the presence of water in the reaction mixture will push the equilibrium back towards the starting materials.

    • Solution: Efficient removal of water is critical. The most effective method is azeotropic distillation using a Dean-Stark apparatus. Toluene or benzene are excellent solvent choices for this purpose as they form a low-boiling azeotrope with water.

  • Inadequate Catalysis: While the reaction can proceed without a catalyst, it is often slow. An acid catalyst is required to protonate the carbonyl oxygen of cyclohexanone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino and hydroxyl groups of 3-aminopropanol.

    • Solution: Use a catalytic amount of a strong, non-nucleophilic acid. p-Toluenesulfonic acid (PTSA) is a standard and effective choice. Ensure the catalyst is fresh and dry.

  • Sub-optimal Temperature: The reaction requires heating to facilitate both the reaction rate and the azeotropic removal of water. However, excessive temperatures can promote side reactions.

    • Solution: The reaction should be run at the reflux temperature of the chosen azeotropic solvent (e.g., toluene, ~111°C). This temperature is sufficient to drive the reaction forward and remove water without causing significant degradation.

Question 2: I'm observing several unexpected peaks in my crude NMR and Mass Spectrum. What are the likely side products?

Answer:

The presence of multiple byproducts is a clear indication of competing reaction pathways. The primary culprits are self-condensation of cyclohexanone and the formation of various intermediates and alternative products.

  • Cyclohexanone Self-Condensation (Aldol Product): Under acidic or basic conditions, cyclohexanone can undergo self-aldol condensation to form 2-(cyclohex-1-en-1-yl)cyclohexan-1-one. This is a common side reaction for many cyclic ketones.[3]

    • Identification: This byproduct will have a molecular weight of 178.28 g/mol and will show characteristic signals for an α,β-unsaturated ketone in the NMR spectrum.

    • Prevention: Maintain a stoichiometric balance or a slight excess of 3-aminopropanol. Adding the cyclohexanone slowly to the mixture of 3-aminopropanol and catalyst can also minimize its self-reaction.

  • Enamine Formation: Cyclohexanone can react with the secondary amine of the desired product or with any primary amine present to form an enamine.[4] For instance, reaction with the product forms a more complex structure, while reaction with unreacted 3-aminopropanol can lead to various intermediates.

    • Identification: Enamines are characterized by vinylic protons in the 1H NMR spectrum and are often unstable, potentially leading to a complex mixture upon workup.

  • Incomplete Cyclization (Hemiaminal/Hemiketal Ether): If water is not efficiently removed, the reaction may stall at an intermediate stage, such as the hemiaminal or a linear imine, which can then undergo further reactions.

The diagram below illustrates the desired reaction alongside the most prominent side reactions.

Side_Reactions cluster_reactants Reactants cluster_product Desired Pathway cluster_side Side Reactions R1 Cyclohexanone P 1-Oxa-4-azaspiro[5.5]undecane R1->P + 3-Aminopropanol - H2O SP1 Aldol Condensation Product R1->SP1 + Cyclohexanone - H2O SP2 Enamine/Imine Intermediates R1->SP2 + Amine R2 3-Aminopropanol R2->P P->SP2 + Cyclohexanone SP3 Dimerization Products SP2->SP3 Further Reaction

Caption: Key reaction pathways in the synthesis.

Question 3: The reaction mixture turned dark brown/black and formed a tar-like substance. What happened and how can I avoid it?

Answer:

Polymerization or degradation is a significant issue, often caused by excessive heat or an overly high concentration of the acid catalyst.

  • Mechanism of Degradation: High temperatures and strong acid can promote a cascade of side reactions, including aldol condensations, enamine formations, and subsequent polymerization of these reactive intermediates. The conjugated systems formed often lead to dark, polymeric materials that are difficult to characterize and remove.

  • Preventative Measures:

    • Control Catalyst Concentration: Use the minimum effective amount of catalyst (typically 1-5 mol%).

    • Maintain Proper Temperature: Do not exceed the reflux temperature of your solvent. Avoid aggressive heating that could create localized hot spots.

    • Ensure Purity of Reagents: Impurities in the starting materials, particularly in cyclohexanone (which can contain acidic or basic residues from its production), can initiate unwanted side reactions.[5] Using freshly distilled cyclohexanone is recommended.

Question 4: How can I effectively purify the 1-Oxa-4-azaspiro[5.5]undecane product?

Answer:

Purification can be challenging due to the similar polarities of the starting materials, product, and some byproducts. A multi-step approach is often necessary.

  • Aqueous Workup: After cooling the reaction, dilute the mixture with a suitable organic solvent (like ethyl acetate or dichloromethane) and wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. This is crucial to prevent product degradation during concentration. Follow with a brine wash to remove excess water.

  • Distillation: If the product is thermally stable and volatile enough, vacuum distillation can be an effective method to separate it from non-volatile polymeric material and unreacted 3-aminopropanol (B.P. ~187°C). The boiling point of the product will be lower than the amino alcohol but higher than cyclohexanone (B.P. ~155°C).

  • Column Chromatography: For high purity, flash column chromatography is the method of choice.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient elution is typically most effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) to elute non-polar byproducts like the aldol adduct, then gradually increase the polarity to elute your product. A small amount of triethylamine (0.5-1%) can be added to the eluent to prevent the product from streaking on the acidic silica gel.

Compound Typical Elution Profile Notes
Aldol ByproductEarly (less polar)Elutes with low polarity solvents (e.g., 95:5 Hexane:EtOAc).
CyclohexanoneEarly (less polar)Volatile, most should be removed during concentration.
Product Mid-polarity Elutes as the polarity of the solvent system is increased.
3-AminopropanolLate (more polar)May streak or remain on the column; mostly removed by workup.

Recommended Experimental Protocol

This protocol is a robust starting point for the synthesis, incorporating best practices to mitigate the side reactions discussed above.

Materials:

  • Cyclohexanone (freshly distilled, 10.0 g, 102 mmol)

  • 3-Aminopropanol (7.66 g, 102 mmol)

  • p-Toluenesulfonic acid monohydrate (PTSA, 0.97 g, 5.1 mmol)

  • Toluene (200 mL)

Procedure:

  • Set up a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar.

  • To the flask, add toluene, 3-aminopropanol, and PTSA.

  • Begin stirring and heat the mixture to reflux.

  • Once refluxing, slowly add the cyclohexanone dropwise over 30 minutes using an addition funnel.

  • Continue heating at reflux, collecting the water/toluene azeotrope in the Dean-Stark trap. The reaction is complete when no more water is collected (typically 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by vacuum distillation or flash column chromatography as described in the troubleshooting section.

protocol_flowchart cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble Flask with Dean-Stark Apparatus B 2. Add Toluene, 3-Aminopropanol, and PTSA Catalyst A->B C 3. Heat to Reflux B->C D 4. Add Cyclohexanone Dropwise C->D E 5. Collect Water Azeotropically (4-6 hours) D->E F 6. Cool to Room Temp E->F G 7. Wash with NaHCO3 and Brine F->G H 8. Dry and Concentrate G->H I 9. Purify (Distillation or Chromatography) H->I

Caption: Step-by-step experimental workflow.

References

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. Available at: [Link]

  • Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC - NIH. Available at: [Link]

  • Cyclohexanone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Three-component condensation between amines, cyclohexanone, and... ResearchGate. Available at: [Link]

  • Ketalization of cyclohexanone with propane-1,2-diol catalyzed by Co(NO 3 ) 2 and DH 2 1. Preprints.org. Available at: [Link]

  • An Unexpected Formation of Spiro Isoxazoline-Dihydrofurane Compounds from Substituted Ketofurfuryl Alcohols. MDPI. Available at: [Link]

  • Process for producing 3-amino-2-cyclohexenone. Google Patents.
  • Possible reaction route of amination of cyclohexanone with ammonia. ResearchGate. Available at: [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link]

  • A kind of method that oxidizes cyclohexanone to prepare adipic acid. Google Patents.
  • (PDF) Preparation of benzannulated spiroketals by gold(III) catalyzed spirocyclization of alkynyl diols. ResearchGate. Available at: [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF. ResearchGate. Available at: [Link]

  • Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. ACS Publications. Available at: [Link]

  • Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis. Semantic Scholar. Available at: [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ProQuest. Available at: [Link]

  • Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands. PubMed Central. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH. Available at: [Link]

  • (PDF) Preparative Synthesis of Cyclohexanone Oxime Esters. ResearchGate. Available at: [Link]

  • Cyclohexanone, 2-(3-aminopropyl)-. PubChem. Available at: [Link]

  • Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI. Available at: [Link]

  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. ResearchGate. Available at: [Link]

  • Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. The Royal Society of Chemistry. Available at: [Link]

  • Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. ACS Publications. Available at: [Link]

  • How To: Troubleshoot a Reaction. University of Rochester. Available at: [Link]

  • General synthesis of acetyl cyclohexanone and its analogues. aReagents... ResearchGate. Available at: [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. NIH. Available at: [Link]

  • One-Pot Synthesis of 6′-Amino-Substituted Spirooxazines | Request PDF. ResearchGate. Available at: [Link]

  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. PMC - NIH. Available at: [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure. Available at: [Link]

  • ChemInform Abstract: Isolation, Biological Activity and Synthesis of Benzannulated Spiroketal Natural Products. ResearchGate. Available at: [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. Available at: [Link]

  • Spirooxazines: synthesis, structure, spectral and photochromic properties. Russian Chemical Reviews (RSC Publishing). Available at: [Link]

  • How to Troubleshoot a Reaction. University of Rochester. Available at: [Link]

  • Approach to Heterospirocycles for Medicinal Chemistry. ACS Publications. Available at: [Link]

Sources

Technical Support Center: Optimizing the Cyclization of 1-Oxa-4-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for the synthesis of 1-Oxa-4-azaspiro[5.5]undecane. This guide is tailored for researchers, medicinal chemists, and drug development professionals seeking to enhance the yield and purity of this valuable spirocyclic scaffold. Here, we provide troubleshooting advice and frequently asked questions in a direct, question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 1-Oxa-4-azaspiro[5.5]undecane core?

The formation of the 1-Oxa-4-azaspiro[5.5]undecane ring system is most commonly achieved through a few reliable synthetic routes. The selection of a particular method often hinges on factors such as the availability and complexity of starting materials, scalability, and the desired substitution pattern on the final molecule.

Synthetic RouteKey Starting MaterialsCore TransformationAdvantagesCommon Challenges
Reductive Amination A cyclic ketone (e.g., N-Boc-4-piperidone) and an amino alcohol (e.g., 3-aminopropanol).One-pot imine formation followed by in-situ reduction and cyclization.Highly convergent, generally good yields, mild conditions.[1]Requires careful selection of a selective reducing agent.
Intramolecular Williamson Ether Synthesis A piperidine derivative with a pendant alcohol and a haloalkyl side chain.Base-mediated intramolecular nucleophilic substitution.Effective for specific, pre-functionalized substrates.Can be prone to intermolecular side reactions, leading to oligomerization.
Pictet-Spengler Reaction An amino alcohol and an aldehyde or ketone.Acid-catalyzed cyclization to form a tetrahydroisoquinoline-like core.Can rapidly build molecular complexity.The reaction can be sensitive to the electronic nature of the substrates.

Among these, the reductive amination pathway is arguably the most widely adopted due to its efficiency and operational simplicity.[1]

Troubleshooting Guide: Cyclization and Yield Enhancement

This section focuses on resolving specific experimental hurdles you might face during the synthesis of 1-Oxa-4-azaspiro[5.5]undecane, with a particular emphasis on the prevalent reductive amination methodology.

Issue 1: Consistently Low Yields of the Target Spirocycle

Symptoms:

  • Analysis of the crude reaction mixture (e.g., by ¹H NMR or LC-MS) reveals a low conversion to the desired 1-Oxa-4-azaspiro[5.5]undecane.

  • The presence of significant quantities of unreacted starting materials or a complex mixture of byproducts is observed.

Potential Causes and Recommended Solutions:

  • Inefficient Imine/Iminium Ion Formation: The initial condensation between the ketone and the amine is a reversible process. The position of this equilibrium is critical for the success of the subsequent reduction.

    • Troubleshooting:

      • Water Scavenging: The formation of the imine intermediate generates water. While not always necessary, in sluggish reactions, the use of a dehydrating agent or a Dean-Stark apparatus can drive the equilibrium toward the imine.

      • Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid, is crucial. It protonates the carbonyl, making it more electrophilic, and facilitates the dehydration of the hemiaminal intermediate.[2]

  • Choice and Stoichiometry of the Reducing Agent: The nature of the hydride source is the most critical parameter for achieving a high yield.

    • Troubleshooting:

      • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation.[3][4] It is a milder reducing agent than sodium borohydride (NaBH₄) and selectively reduces the protonated iminium ion in preference to the starting ketone.[5]

      • Optimize Stoichiometry: An excess of the reducing agent (typically 1.5 equivalents) is often necessary to ensure the reaction goes to completion.[2][6][7]

  • Incorrect Reactant Ratio: An imbalance in the stoichiometry of the ketone and amine can result in incomplete conversion.

    • Troubleshooting:

      • Slight Excess of the Amine: Employing a slight excess (e.g., 1.1–1.2 equivalents) of the more accessible or less expensive reactant, often the amino alcohol, can help consume the limiting reagent completely.

Optimized Experimental Workflow for Reductive Amination

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Product start_ketone N-Boc-4-Piperidone imine Imine/Enamine Intermediate start_ketone->imine + 3-Aminopropanol (Acid Catalyst, e.g., AcOH) start_amine 3-Aminopropanol start_amine->imine reduction Reduction & Cyclization (Sodium Triacetoxyborohydride) imine->reduction Selective Reduction product 1-Oxa-4-azaspiro[5.5]undecane (Boc-protected) reduction->product

Caption: A streamlined workflow for the synthesis of 1-Oxa-4-azaspiro[5.5]undecane via reductive amination.

Detailed Step-by-Step Protocol:

  • Reaction Assembly: In a round-bottom flask, dissolve N-Boc-4-piperidone (1.0 equiv) in a suitable aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Amine and Catalyst: Add 3-aminopropanol (1.2 equiv) followed by glacial acetic acid (1.0–2.0 equiv).

  • Imine Formation: Stir the mixture at ambient temperature for a period of 1 to 2 hours to allow for the formation of the imine intermediate.

  • Reduction Step: Carefully add sodium triacetoxyborohydride (STAB) (1.5 equiv) to the reaction mixture in portions to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature, typically for 12 to 24 hours. Monitor the progress by TLC or LC-MS until the starting ketone is consumed.

  • Aqueous Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous phase with DCM (3x).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography.

Issue 2: Presence of Over-reduced Byproducts

Symptoms:

  • Characterization of the product mixture reveals the presence of the alcohol resulting from the direct reduction of the starting ketone (e.g., N-Boc-4-piperidinol).

Potential Causes and Recommended Solutions:

  • Non-selective Reducing Agent: The use of a highly reactive reducing agent, such as sodium borohydride, can lead to the indiscriminate reduction of both the ketone and the imine.

    • Troubleshooting:

      • Switch to STAB: As previously mentioned, STAB is specifically designed for reductive aminations due to its enhanced selectivity for the iminium ion over the carbonyl group.[3][4][5]

  • Procedural Issues: The timing of the addition of the reducing agent is crucial.

    • Troubleshooting:

      • Allow for Imine Pre-formation: Ensure that the ketone, amine, and acid catalyst are allowed to stir together for an adequate period before the introduction of the reducing agent. This maximizes the concentration of the desired imine intermediate.

Issue 3: Challenges in Product Purification

Symptoms:

  • The desired product co-elutes with starting materials or byproducts during column chromatography.

  • The isolated product shows persistent contamination with reaction reagents.

Potential Causes and Recommended Solutions:

  • Incomplete Reaction: The presence of unreacted polar starting materials, particularly the amino alcohol, can lead to tailing and poor separation on silica gel.

    • Troubleshooting:

      • Ensure Complete Conversion: Drive the reaction to completion by allowing for sufficient reaction time and using a slight excess of one of the reactants.

      • Effective Workup: A thorough aqueous wash during the workup is essential for removing water-soluble starting materials and inorganic salts.

  • Suboptimal Chromatography Conditions: The choice of the mobile phase is critical for achieving good resolution.

    • Troubleshooting:

      • Optimize the Eluent: Begin with a relatively non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity. For amine-containing products that may interact strongly with the acidic silica gel, the addition of a small amount of a basic modifier like triethylamine (0.5–1%) to the eluent can significantly improve the peak shape and separation.

      • Consider Alternative Sorbents: If silica gel fails to provide adequate separation, consider using neutral alumina or reverse-phase chromatography.

Mechanistic Spotlight: The Role of the Acid Catalyst

The acid catalyst is a critical component of the reductive amination reaction, playing a multifaceted role in the reaction mechanism. It first activates the ketone by protonating the carbonyl oxygen, which increases its electrophilicity and facilitates the nucleophilic attack by the amine. Following the formation of the hemiaminal intermediate, the acid catalyst promotes the elimination of a water molecule, leading to the formation of the key iminium ion, which is the actual substrate for the reduction.

G ketone Ketone protonated_ketone Protonated Ketone ketone->protonated_ketone + H+ hemiaminal Hemiaminal protonated_ketone->hemiaminal + Amine amine Amine amine->hemiaminal iminium Iminium Ion hemiaminal->iminium - H2O product Amine Product iminium->product + [H-] (from STAB)

Sources

Technical Support Center: Purification of 1-Oxa-4-azaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Oxa-4-azaspiro[5.5]undecane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this unique class of spirocyclic compounds. The inherent structural features of the 1-Oxa-4-azaspiro[5.5]undecane core, namely the basic nitrogen atom and the spirocyclic acetal, present specific challenges that require tailored purification strategies. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

I. Understanding the Core Challenges

The purification of 1-Oxa-4-azaspiro[5.5]undecane derivatives is often complicated by a combination of factors stemming from their synthesis and inherent physicochemical properties. A proactive understanding of these challenges is the first step toward developing a successful purification strategy.

  • Basicity of the Piperidine Nitrogen: The nitrogen atom at the 4-position is basic, leading to strong interactions with the acidic silanol groups on standard silica gel. This can result in significant peak tailing during column chromatography, poor resolution, and in some cases, irreversible adsorption of the product to the stationary phase.

  • Polarity: The presence of both an ether linkage and a secondary or tertiary amine imparts a degree of polarity that can complicate solvent selection for both chromatography and recrystallization. These compounds may exhibit moderate solubility in a range of solvents, making sharp separations and efficient crystallization challenging.

  • Formation of Diastereomers: Depending on the substitution pattern, the synthesis of 1-Oxa-4-azaspiro[5.5]undecane derivatives can generate diastereomers. These stereoisomers often have very similar polarities, making their separation by standard chromatographic techniques difficult.

  • Synthetic Impurities: Common synthetic routes, such as reductive amination or Pictet-Spengler type reactions, can lead to a variety of side products. These may include unreacted starting materials, partially cyclized intermediates, and over-alkylated byproducts, all of which must be effectively removed to obtain a highly pure final compound.

II. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of 1-Oxa-4-azaspiro[5.5]undecane derivatives.

Q1: My 1-Oxa-4-azaspiro[5.5]undecane derivative is streaking badly on a silica TLC plate. What can I do?

A1: Streaking is a classic sign of a strong interaction between your basic compound and the acidic silica gel. To mitigate this, you need to add a basic modifier to your mobile phase. A common and effective strategy is to add 0.5-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide to your eluent system.[1] This will neutralize the acidic sites on the silica, leading to more symmetrical spots and improved resolution. Alternatively, consider using a different stationary phase like basic or neutral alumina.[1]

Q2: I'm having trouble finding a single solvent for recrystallization. My compound either dissolves completely or not at all. What should I try?

A2: This is a common challenge with moderately polar compounds. The solution is often to use a binary solvent system. Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes faintly turbid. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization. Common solvent systems for amines include ethanol/water, methanol/diethyl ether, and ethyl acetate/hexanes.

Q3: How can I confirm the purity of my final 1-Oxa-4-azaspiro[5.5]undecane derivative?

A3: A combination of analytical techniques is recommended for robust purity assessment.

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the structure of your compound and help identify any residual starting materials or major impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive technique to detect trace impurities. The mass spectrum will also confirm the molecular weight of your product.

  • High-Performance Liquid Chromatography (HPLC): An HPLC chromatogram with a single, sharp peak is a strong indicator of high purity.

Q4: My synthesis has produced diastereomers. How can I separate them?

A4: Separating diastereomers can be challenging due to their similar physical properties.

  • Flash Column Chromatography: Careful optimization of the solvent system is key. Sometimes a less polar solvent system run over a longer column can provide the necessary resolution.

  • Preparative HPLC: This is often the most effective method for separating closely related diastereomers. Both normal-phase and reverse-phase columns can be effective, depending on the specific derivatives.

  • Derivative Formation: In some cases, derivatizing the amine or another functional group can create diastereomeric derivatives with greater differences in polarity, facilitating their separation. The original functionality can then be regenerated.

III. Troubleshooting Guide: Column Chromatography

Column chromatography is the workhorse for purifying 1-Oxa-4-azaspiro[5.5]undecane derivatives. This guide provides a systematic approach to overcoming common challenges.

Problem 1: Severe Peak Tailing and Poor Resolution
  • Causality: The basic nitrogen of your spirocycle is interacting strongly with the acidic silanol groups on the silica gel. This causes a portion of your compound to "stick" to the stationary phase and elute slowly, resulting in a tailed peak.

  • Troubleshooting Workflow:

start Severe Peak Tailing Observed add_base Add Basic Modifier to Eluent (e.g., 0.5-2% Et₃N or NH₄OH) start->add_base result_ok Improved Resolution add_base->result_ok result_not_ok Still Tailing add_base->result_not_ok If still tailing try_alumina Switch to a Different Stationary Phase (e.g., Basic or Neutral Alumina) check_loading Reduce Sample Load on Column try_alumina->check_loading If still tailing try_alumina->result_ok check_loading->result_ok result_not_ok->try_alumina start Product Oils Out add_solvent Add More Hot Solvent to Redissolve Oil start->add_solvent slow_cool Allow to Cool More Slowly add_solvent->slow_cool scratch Scratch Inner Surface of Flask with a Glass Rod slow_cool->scratch If no crystals success Crystals Form slow_cool->success seed_crystal Add a Seed Crystal of Pure Product scratch->seed_crystal If no crystals scratch->success change_solvent Try a Different Solvent System seed_crystal->change_solvent If still no crystals seed_crystal->success change_solvent->success

Sources

Technical Support Center: Enhancing the Solubility of 1-Oxa-4-azaspiro[5.5]undecane Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Oxa-4-azaspiro[5.5]undecane derivatives. This guide is designed to provide practical, in-depth solutions to the common challenge of poor aqueous solubility encountered with this promising class of spirocyclic compounds. As Senior Application Scientists, we have structured this resource in a question-and-answer format to directly address the specific issues you may face during your experiments, grounding our advice in established scientific principles and field-proven insights.

Troubleshooting Guide

This section addresses immediate experimental problems. The solutions are presented in a logical progression, from simple fixes to more complex formulation strategies.

Question: My 1-Oxa-4-azaspiro[5.5]undecane derivative has poor aqueous solubility, leading to inaccurate bioassay results. What initial steps can I take?

Answer: Inaccurate or inconsistent bioassay results are a classic indicator of a compound's solubility limit being exceeded in the assay medium. The first step is to confirm the issue and apply foundational solubility enhancement techniques.

The 1-Oxa-4-azaspiro[5.5]undecane scaffold contains a secondary amine within the piperidine ring, which is a basic functional group.[1][2] This basicity is the key to initial solubility enhancement. The nitrogen's lone pair of electrons can accept a proton, forming a positively charged ammonium salt that is significantly more soluble in aqueous media.[1][3]

Recommended Protocol: pH Adjustment

  • Determine the pKa: First, calculate or experimentally determine the pKa of your compound's conjugate acid. Most simple alkyl amines have pKa's in the range of 9.5-11.0.[2]

  • Select an Appropriate Buffer: Choose a biocompatible buffer for your assay medium that can maintain a pH at least 2 units below the pKa of your compound. This ensures that over 99% of the compound exists in its protonated, more soluble, cationic form.

  • Prepare a Concentrated Stock in Acidified Solution: Instead of dissolving your compound in DMSO alone, create a high-concentration stock solution (e.g., 10-20 mM) in an acidified aqueous solution or a co-solvent. A common starting point is 0.1 N HCl.

  • Test Solubility: Serially dilute the stock solution into your final assay buffer, observing for any signs of precipitation (cloudiness, particulates). Use techniques like nephelometry or visual inspection under a microscope for accurate assessment.

The relationship between the free base and its protonated salt form is an equilibrium. By lowering the pH, you shift the equilibrium toward the more soluble species.

Caption: pH-dependent equilibrium of the amine in 1-Oxa-4-azaspiro[5.5]undecane.

Question: I'm observing precipitation of my compound when diluting my DMSO stock into aqueous assay buffer. How can I prevent this?

Answer: This is a common problem when the high-concentration DMSO stock of a poorly soluble drug is introduced to an aqueous environment, causing the compound to "crash out." This occurs because DMSO is a strong organic solvent, but its solubilizing power is lost upon significant dilution in water.[4] Several strategies can mitigate this.

Strategy 1: Use of Co-solvents A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of nonpolar drugs by reducing the polarity of the solvent mixture.[4][5]

  • Common Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycols (PEGs, e.g., PEG 400) are frequently used.[6]

  • Protocol:

    • Prepare your stock solution in 100% DMSO or the chosen co-solvent.

    • In your aqueous buffer, include a final concentration of 1-5% of the same co-solvent.

    • When diluting the stock, add it to the buffer dropwise while vortexing to ensure rapid mixing and prevent localized supersaturation.

  • Causality: The co-solvent maintains a more favorable "micro-environment" for the drug molecule even in the predominantly aqueous solution, preventing immediate precipitation.

Strategy 2: Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7][8] They can encapsulate the hydrophobic parts of a drug molecule, forming an inclusion complex that has greatly enhanced aqueous solubility.[9][10]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high solubility and low toxicity.[4]

  • Protocol:

    • Prepare the aqueous assay buffer containing a predetermined concentration of the cyclodextrin (e.g., 1-10 mM).

    • Slowly add the concentrated DMSO stock of your compound to the cyclodextrin-containing buffer with vigorous stirring.

    • Allow the solution to equilibrate for 15-30 minutes to ensure complex formation.

  • Causality: The hydrophobic spirocyclic core of your compound can enter the cyclodextrin's nonpolar cavity, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, effectively "cloaking" the poorly soluble drug.[7]

Caption: Cyclodextrin forming a soluble inclusion complex with a drug molecule.

Frequently Asked Questions (FAQs)

This section provides foundational knowledge on the solubility characteristics of 1-Oxa-4-azaspiro[5.5]undecane compounds and compares the available enhancement strategies.

Question: What are the key structural features of 1-Oxa-4-azaspiro[5.5]undecane compounds that affect their solubility?

Answer: The solubility of these compounds is a balance between their hydrophilic and hydrophobic features.

  • Hydrophilic Center: The secondary amine at the 4-position is the primary hydrophilic and ionizable center. Its ability to be protonated is the most direct handle for increasing aqueous solubility.[1][2] The oxygen atom at the 1-position can also act as a hydrogen bond acceptor, contributing modestly to hydrophilicity.[11]

  • Hydrophobic Scaffold: The dual-ring spirocyclic core is rigid, three-dimensional, and composed of saturated hydrocarbon rings. This core is inherently lipophilic and contributes to poor water solubility. The introduction of spirocycles is a known strategy to improve other drug-like properties, but solubility must be carefully managed.[12]

  • Substituents: The nature of any substituents added to this scaffold during drug design will dramatically impact solubility. Adding large, nonpolar groups will decrease solubility, while incorporating polar groups (e.g., hydroxyls, amides) or additional ionizable centers will increase it.[13]

Question: My compound is non-ionizable or pH modification is not sufficient. What are the more advanced formulation strategies I can consider?

Answer: When simple pH adjustments or co-solvents fail, several advanced formulation technologies can be employed. The choice depends on the desired application (e.g., in vitro assay vs. in vivo preclinical study) and the physicochemical properties of the specific derivative.

StrategyMechanismProsConsBest For
Salt Formation [14]Converts the basic amine into an ionic salt, which has a more favorable crystal lattice energy for dissolution.[15]Significant solubility increase, well-established, can improve stability.[]Only applicable to ionizable compounds, risk of disproportionation.Preclinical formulation, solid dosage forms.
Amorphous Solid Dispersion (ASD) [17]The drug is molecularly dispersed in a hydrophilic polymer matrix in a high-energy amorphous state.[18][19]Dramatically increases apparent solubility and dissolution rate, suitable for a wide range of molecules.[20]Physically unstable (risk of recrystallization), requires specialized equipment (spray dryer, hot-melt extruder).[18]Oral bioavailability enhancement for preclinical and clinical studies.
Nanosuspension The particle size of the crystalline drug is reduced to the sub-micron range, increasing surface area and dissolution velocity.[21][22]High drug loading, applicable to many poorly soluble drugs, improved bioavailability.[23]Requires high-energy milling or homogenization, potential for particle aggregation.[24][25]Oral and parenteral delivery.
Prodrug Approach A soluble promoiety is chemically attached to the drug. This moiety is cleaved in vivo to release the active parent drug.Can achieve very high aqueous solubility for IV formulations, can improve permeability.[26]Requires significant synthetic chemistry effort, potential for altered metabolism or incomplete cleavage.[27]Overcoming severe solubility or permeability barriers, targeted delivery.

Decision Workflow for Solubility Enhancement

The following diagram outlines a logical progression for selecting an appropriate solubilization strategy.

Solubility_Workflow Start Start: Poorly Soluble 1-Oxa-4-azaspiro[5.5]undecane Cmpd CheckIonizable Is the compound ionizable? (pKa determination) Start->CheckIonizable pH_Adjust Strategy 1: pH Adjustment & Salt Formation CheckIonizable->pH_Adjust Yes Cosolvent Strategy 2: Co-solvents & Complexation (e.g., Cyclodextrins) CheckIonizable->Cosolvent No CheckSufficient Is solubility sufficient for intended use? pH_Adjust->CheckSufficient End End: Optimized Formulation CheckSufficient->End Yes Advanced Consider Advanced Strategies CheckSufficient->Advanced No Advanced->Cosolvent Prodrug Strategy 4: Prodrug Synthesis Advanced->Prodrug Severe issues or need for IV formulation CheckSufficient2 Is solubility sufficient? Cosolvent->CheckSufficient2 CheckSufficient2->End Yes ASD_Nano Strategy 3: Amorphous Dispersions (ASD) or Nanosuspensions CheckSufficient2->ASD_Nano No (for in vivo) ASD_Nano->End Prodrug->End

Caption: Decision workflow for selecting a solubility enhancement strategy.

References

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [Link]

  • ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]

  • Kim, J. Y., Kim, S., & Lee, J. (2021). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. Pharmaceutics, 13(8), 1318. [Link]

  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs. [Link]

  • Gali, S., Bedos, J., & Choi, D. S. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(10), 1279. [Link]

  • Kim, J. Y., Kim, S., & Lee, J. (2021). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. Pharmaceutics, 13(8), 1318. [Link]

  • Verheyen, S., Blaton, N., Kinget, R., & Van den Mooter, G. (2002). Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. International journal of pharmaceutics, 249(1-2), 143-154. [Link]

  • Beck, J., & Schinnerer, M. (2024). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 16(5), 633. [Link]

  • Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN pharmaceutics, 2014, 808039. [Link]

  • Singh, K., Kumar, R., & Kumar, S. (2024). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Journal of Drug Delivery and Therapeutics, 14(5), 232-243. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • ResearchGate. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. [Link]

  • Sciwave. (2024). Nanosuspension-an effective approach for solubility enhancement. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of advanced pharmaceutical technology & research, 2(2), 81–87. [Link]

  • Singh, M., Sharma, R., & Banerjee, U. C. (2002). Cyclodextrins in delivery systems: Applications. Pharmaceutical technology, 26(11), 66-78. [Link]

  • Semantic Scholar. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Chemguide. (n.d.). Solubility and pH of amines. [Link]

  • Sciwave. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Charles River Laboratories. (n.d.). Salt Screening. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Zhang, X., Wu, D., & Wang, Z. (2018). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 8(6), 859-873. [Link]

  • ResearchGate. (2021). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. [Link]

  • Pápai, K., Budai, M., & Antal, I. (2019). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Pharmaceutics, 11(11), 591. [Link]

  • Tong, W. Q. (2007). Salt Selection in Drug Development. Pharmaceutical Technology, 31(1), 60-68. [Link]

  • Improved Pharma. (2021). Salt Screening. [Link]

  • ChemGulf. (2023). How do amines and amides affect the pH of a solution?. [Link]

  • Aragen Life Sciences. (2024, February 26). Amorphous Solid Dispersion — Ideal Approach to Improve Developability of Poorly Soluble Molecules [Video]. YouTube. [Link]

  • da Silva, V. M., & de Lacerda, P. S. S. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Current drug discovery technologies, 15(1), 16-32. [Link]

  • CD Formulation. (n.d.). Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film. [Link]

  • Scribd. (n.d.). Prodrug Strategies for Enhanced Solubility. [Link]

  • ResearchGate. (2022). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. [Link]

  • Open Science. (n.d.). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. [Link]

  • Lee, S. H., Kim, M. J., & Lee, C. H. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 352, 69-74. [Link]

  • de Lacerda, P. S. S., & da Silva, V. M. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 17(6), 720. [Link]

  • ResearchGate. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. [Link]

  • Zhang, W., Lu, L., & Liu, C. (2021). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters, 23(15), 5860-5865. [Link]

  • Trabanco, A. A., & Lavreysen, H. (2021). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Future Medicinal Chemistry, 13(9), 895-914. [Link]

  • ResearchGate. (2019). Improving solubility via structural modification. [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Link]

  • Wikipedia. (n.d.). Isoelectric point. [Link]

  • Sciwave. (2024). Solubility enhancement techniques. [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. [Link]

  • PubChem. (n.d.). 1-Oxa-4,9-diazaspiro(5.5)undecan-3-one. [Link]

  • PubChem. (n.d.). 1-oxa-4-azaspiro[5.5]undecane. [Link]

  • P. Frutos, et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10839-10852. [Link]

Sources

Stability issues of 1-Oxa-4-azaspiro[5.5]undecane in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Oxa-4-azaspiro[5.5]undecane

Introduction: Understanding the Stability of 1-Oxa-4-azaspiro[5.5]undecane

1-Oxa-4-azaspiro[5.5]undecane is a valuable heterocyclic scaffold used in drug discovery and development, notably in the design of soluble epoxide hydrolase (sEH) inhibitors and antibacterial agents.[1][2] Its unique three-dimensional structure, combining a morpholine-like ring with a piperidine ring fused at a spirocyclic center, imparts desirable physicochemical properties.[3] However, this complex structure also presents specific stability challenges that researchers must navigate to ensure experimental reproducibility and the integrity of their results.

This guide provides in-depth technical support for researchers encountering stability issues with 1-Oxa-4-azaspiro[5.5]undecane in solution. It is structured in a question-and-answer format to directly address common problems, explain the underlying chemical principles, and offer validated protocols for troubleshooting.

Troubleshooting Guide & FAQs

Issue 1: Rapid Degradation in Aqueous Buffers

Question: I'm observing a rapid decrease in the concentration of my 1-Oxa-4-azaspiro[5.5]undecane solution over a short period (hours to days) when dissolved in an acidic aqueous buffer (e.g., pH 4-5). What is the likely cause?

Answer: The most probable cause is acid-catalyzed hydrolysis of the spiroketal moiety. The 1-Oxa-4-azaspiro[5.5]undecane structure contains a spiroketal, which is essentially a cyclic ketal. Ketal and spiroketal linkages are known to be labile under acidic conditions, leading to ring-opening.[4]

  • Causality Explained: The mechanism involves protonation of the ether oxygen (at position 1), making the adjacent carbon more electrophilic and susceptible to nucleophilic attack by water. This results in the cleavage of the C-O bond and the opening of the tetrahydropyran ring, leading to a non-cyclic degradation product. Studies on similar cyclic aminals and ketals show a significant pH dependency for hydrolysis, which is accelerated in increasingly acidic media.[5] While stable in neutral or basic environments (down to pH 6), decomposition can become significant at pH values of 5 and below.[5]

Troubleshooting Steps:

  • Confirm Degradation: Use an appropriate analytical method like HPLC-UV or LC-MS to confirm the loss of the parent compound and detect the appearance of new, more polar peaks corresponding to the hydrolyzed product.[6]

  • pH Adjustment: If your experimental conditions permit, adjust the pH of your solution to be neutral (pH 6.8-7.4). The stability of amine-containing heterocycles is generally greater at neutral to slightly basic pH.

  • Buffer Selection: Utilize a robust buffering system (e.g., phosphate or HEPES) to maintain the desired pH throughout the experiment, as the degradation process itself can sometimes alter the solution's pH.

  • Temperature Control: Perform experiments at the lowest practical temperature. Hydrolysis is a chemical reaction with a rate that is typically dependent on temperature.[7] Storing solutions at 2-8°C can significantly slow down degradation compared to room temperature.

Issue 2: Solution Discoloration or Formation of Particulates

Question: My stock solution of 1-Oxa-4-azaspiro[5.5]undecane in an organic solvent (like DMSO) or an aqueous buffer has developed a yellow or brown tint over time. What could be causing this?

Answer: This is often an indicator of oxidative degradation . The secondary amine (at position 4) in the piperidine ring is susceptible to oxidation.

  • Causality Explained: Amines can be oxidized by atmospheric oxygen, trace metal ion catalysts, or light exposure. This process can lead to the formation of colored byproducts such as N-oxides, hydroxylamines, or iminium species, which can further react or polymerize.[8] The presence of dissolved oxygen in solvents is a major contributor to this degradation pathway.[9] While specific studies on this molecule are limited, this is a well-documented phenomenon for nitrogen-containing heterocycles.[10]

Troubleshooting Steps:

  • Use High-Purity Solvents: Ensure you are using fresh, high-purity, anhydrous solvents. Solvents that have been stored for long periods can accumulate peroxides, which are potent oxidizing agents.

  • Inert Atmosphere: For long-term storage of solutions, degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) before dissolving the compound. Store the final solution under an inert atmosphere.

  • Protect from Light: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil to prevent photolytic degradation.[11]

  • Add Antioxidants (Use with Caution): In some applications, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be beneficial. However, you must first verify that the antioxidant does not interfere with your downstream assay or experiment.

Issue 3: Inconsistent Results in Biological Assays

Question: I am getting variable results (e.g., IC50 values) when using solutions of 1-Oxa-4-azaspiro[5.5]undecane that are more than a day old. Why is this happening?

Answer: This variability is a classic symptom of compound instability in the assay medium. The effective concentration of the active compound is likely decreasing over the course of your experiment due to degradation, leading to unreliable and non-reproducible data.

  • Causality Explained: The combination of aqueous biological media (often at pH ~7.4), elevated temperatures (e.g., 37°C in an incubator), and the presence of various salts and biomolecules can create a challenging environment for compound stability. Even if the compound is stable in a concentrated DMSO stock, it may degrade rapidly upon dilution into the final assay buffer. The secondary amine's basicity means it will be partially protonated at physiological pH, which can affect its interaction with targets and its stability profile.[12][13]

Troubleshooting & Best Practices:

  • Fresh is Best: Always prepare fresh dilutions of the compound from a frozen, concentrated stock solution immediately before each experiment.

  • Time-Course Stability Check: Perform a simple experiment where you incubate the compound in your final assay buffer for the full duration of your experiment (e.g., 24, 48 hours). At various time points (0h, 2h, 8h, 24h, etc.), take an aliquot and analyze it by LC-MS to quantify the remaining parent compound. This will give you a clear picture of its stability under your specific assay conditions.

  • DMSO Stock Management: Prepare concentrated stock solutions in anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Store these aliquots at -20°C or -80°C.

Quantitative Data Summary & Recommended Conditions

The following table summarizes the key factors affecting stability and provides general recommendations. These should be validated for your specific experimental system.

ParameterHigh Risk ConditionRecommended ConditionRationale
pH < 6.0 (Acidic)6.5 - 8.0Prevents acid-catalyzed hydrolysis of the spiroketal.[5]
Solvent Protic (Water, Methanol)Aprotic (DMSO, Acetonitrile) for stockMinimizes solvolysis/hydrolysis.[14]
Temperature > 25°C (Room Temp)2-8°C (Short-term), ≤ -20°C (Long-term stock)Reduces rates of all degradation reactions.[7]
Atmosphere Ambient Air (Oxygen)Inert Gas (Argon, Nitrogen)Prevents oxidative degradation of the amine.[9]
Light Direct sunlight or lab lightAmber vials or foil-wrapped containersPrevents photolytic degradation.[11]

Experimental Protocols

Protocol 1: Rapid Assessment of pH-Dependent Hydrolytic Stability

This protocol allows for a quick determination of the compound's stability across a range of pH values.

  • Prepare Buffers: Prepare a set of buffers at different pH values (e.g., pH 3, 5, 7.4, 9) at a concentration of 50 mM.

  • Prepare Stock Solution: Create a concentrated stock solution of 1-Oxa-4-azaspiro[5.5]undecane (e.g., 10 mM) in acetonitrile or DMSO.

  • Incubation: Dilute the stock solution into each buffer to a final concentration of 100 µM. Ensure the organic solvent content is low (<1%) to not affect the buffer pH.

  • Time Points: Immediately take a "time zero" (T=0) sample from each solution for analysis. Incubate the remaining solutions at a controlled temperature (e.g., 37°C).

  • Sampling: Collect samples at subsequent time points (e.g., 1, 4, 8, 24 hours).

  • Quench & Analyze: Immediately quench the reaction by diluting the sample into a mobile phase or a strong organic solvent and analyze by a validated stability-indicating LC-MS method.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time for each pH condition to determine the degradation rate.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods, as mandated by ICH guidelines.[8][11]

  • Acid Hydrolysis: Treat the compound in 0.1 M HCl at 60°C for 2-8 hours.

  • Base Hydrolysis: Treat the compound in 0.1 M NaOH at 60°C for 2-8 hours.

  • Oxidative Degradation: Treat the compound in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a light source providing UV and visible output (as per ICH Q1B guidelines).

  • Analysis: For each condition, analyze the stressed sample alongside an unstressed control sample using an LC-MS method capable of separating the parent compound from all generated degradants.

Visualizations

Potential Degradation Pathways

G PARENT 1-Oxa-4-azaspiro[5.5]undecane DEGRAD1 Ring-Opened Hydroxy-Amine PARENT->DEGRAD1  Hydrolysis DEGRAD2 N-Oxide or other oxidized species PARENT->DEGRAD2  Oxidation H_PLUS H+ (Acidic pH) H_PLUS->PARENT H2O H2O O2 [O] (O₂, Peroxides) O2->PARENT G START Instability Observed (e.g., Conc. Loss, Discoloration) CHECK_PH Is solution pH < 6? START->CHECK_PH CHECK_STORAGE Is solution exposed to air/light? CHECK_PH->CHECK_STORAGE No SOL_HYDROLYSIS Likely Hydrolysis CHECK_PH->SOL_HYDROLYSIS Yes SOL_OXIDATION Likely Oxidation CHECK_STORAGE->SOL_OXIDATION Yes ANALYZE Re-analyze stability with LC-MS CHECK_STORAGE->ANALYZE No ACTION_PH ACTION: - Adjust pH to > 6.5 - Use fresh buffers - Lower temperature SOL_HYDROLYSIS->ACTION_PH ACTION_PH->ANALYZE ACTION_STORAGE ACTION: - Use inert atmosphere - Store in amber vials - Use high-purity solvents SOL_OXIDATION->ACTION_STORAGE ACTION_STORAGE->ANALYZE

Sources

Technical Support Center: Overcoming Drug Resistance with 1-Oxa-4-azaspiro[5.5]undecane-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers investigating novel 1-Oxa-4-azaspiro[5.5]undecane-based compounds as potential modulators of therapeutic resistance. The unique three-dimensional architecture of spirocyclic scaffolds presents a promising frontier in drug discovery, offering rigid structures that can enhance target specificity and improve pharmacokinetic properties.[1][2] This guide is designed to provide in-depth, practical solutions to common experimental challenges, moving beyond simple protocols to explain the scientific rationale behind each step.

This document uses the 1-Oxa-4-azaspiro[5.5]undecane scaffold as a representative example for a broader class of novel spirocyclic compounds being evaluated for their potential to overcome multidrug resistance (MDR) in therapeutic contexts, particularly in oncology.

Section 1: Foundational Knowledge & Initial Target Assessment

This section addresses the fundamental question of how a novel compound might be working. A clear hypothesis is critical for designing informative experiments and troubleshooting unexpected results.

Q1: What are the primary mechanisms of multidrug resistance (MDR) that my 1-Oxa-4-azaspiro[5.5]undecane derivative might be targeting?

A1: Drug resistance in cancer is a complex phenomenon, but several key mechanisms are frequently implicated and represent viable targets for your compound.[3][4] Understanding these is the first step in designing your experiments. The primary mechanisms include:

  • Increased Drug Efflux: This is one of the most common forms of resistance. Cancer cells can overexpress ATP-binding cassette (ABC) transporters, which act as pumps to actively remove cytotoxic drugs from the cell, lowering their intracellular concentration and effectiveness.[5] Key transporters include P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[6][7] A primary hypothesis for a novel resistance modulator is its ability to inhibit these pumps.

  • Altered Drug Metabolism: Cancer cells can enhance the metabolic inactivation of drugs. A key enzyme family involved is the Glutathione S-transferases (GSTs), which conjugate glutathione to drug molecules, rendering them more water-soluble and easily eliminated, thereby detoxifying the therapeutic agent before it can reach its target.[8][9][10] Your compound could potentially act as a GST inhibitor.

  • Alteration of the Drug's Molecular Target: Mutations in the gene that codes for a drug's target protein can change the protein's structure.[11] This can prevent the drug from binding effectively, rendering it useless. While a resistance modulator is less likely to fix this, it's a critical mechanism to be aware of when interpreting results.

  • Inhibition of Apoptosis (Programmed Cell Death): Many chemotherapies work by inducing apoptosis. Resistant cells can upregulate anti-apoptotic proteins or downregulate pro-apoptotic proteins, effectively ignoring the drug's signal to die.[10] A compound could potentially re-sensitize cells to apoptotic signals.

cluster_cell Resistant Cancer Cell Chemo Chemotherapy Drug Target Intracellular Target Chemo->Target Binds Metabolism Drug Metabolism (e.g., GSTs) Chemo->Metabolism Efflux Efflux Pump (e.g., P-gp) Chemo->Efflux AlteredTarget Altered Target Chemo->AlteredTarget Binding Failed Apoptosis Apoptosis (Cell Death) Target->Apoptosis Triggers CellDeath Cell Survival InactiveDrug Inactive Metabolite Metabolism->InactiveDrug Drug Inactivated Chemo_Out Drug Outside Cell Efflux->Chemo_Out Drug Expelled AlteredTarget->Apoptosis No Signal Chemo_In Drug Entry Chemo_In->Chemo A Step 1: Baseline Cytotoxicity Determine IC50 of spirocyclic compound alone in both sensitive and resistant cell lines. B Step 2: Chemo-Sensitization Assay Determine IC50 of standard chemotherapy drug (e.g., Doxorubicin) +/- a fixed, non-toxic concentration of your spirocyclic compound. A->B If compound is non-toxic at test concentrations C Step 3: Synergy Analysis Perform a checkerboard assay with varying concentrations of both drugs. Calculate Combination Index (CI). CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism B->C If sensitization is observed D Step 4: Mechanistic Validation Based on synergy results, investigate the underlying mechanism. C->D If synergy is confirmed E Efflux Pump Inhibition Assay (e.g., Rhodamine 123 Accumulation) D->E F Metabolic Enzyme Assay (e.g., GST Activity Assay) D->F G Target Pathway Analysis (e.g., Western Blot for apoptosis markers) D->G

Figure 2: Standard experimental workflow for evaluating a potential resistance modulator.

Protocol 1: Cell Viability Assay for IC50 Determination

This protocol is foundational for Steps 1 and 2 of the workflow. The principle is to measure the metabolic activity of cells, which correlates with the number of viable cells, after exposure to a drug.

Materials:

  • Sensitive and resistant cancer cell lines (e.g., MCF-7 and MCF-7/ADR).

  • Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep).

  • Test compound (1-Oxa-4-azaspiro[5.5]undecane derivative) and standard chemotherapy drug (e.g., Doxorubicin).

  • Vehicle (e.g., DMSO, sterile).

  • MTT or XTT reagent.

  • 96-well plates.

  • Multichannel pipette, plate reader.

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL medium). Incubate for 24 hours to allow for cell attachment.

    • Rationale: Seeding density must be optimized to ensure cells are in the logarithmic growth phase throughout the experiment, preventing artifacts from over-confluence or insufficient signal. [12]2. Drug Preparation: Prepare a 2X serial dilution of your test compound and the standard chemotherapy drug in complete medium.

  • Drug Treatment: Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include "vehicle-only" and "no-treatment" controls.

    • Self-Validation: The vehicle control is critical. The final concentration of the solvent (e.g., DMSO) must be consistent across all wells and kept at a low, non-toxic level (typically <0.5%) to ensure that any observed effect is from the compound, not the solvent. [12]4. Incubation: Incubate the plate for a duration relevant to the drug's mechanism (typically 48-72 hours).

  • Viability Measurement (MTT Example):

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Read the absorbance at 570 nm on a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control (representing 100% viability).

    • Plot the percentage of cell viability versus the logarithm of drug concentration.

    • Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Section 3: Troubleshooting Guide

This section addresses common problems encountered during screening and mechanistic studies in a question-and-answer format.

Problem / Observation Potential Cause(s) Recommended Troubleshooting Steps & Rationale
High variability between replicate wells in my viability assay. 1. Inconsistent Cell Seeding: Uneven cell distribution in the plate. 2. Edge Effects: Evaporation from wells on the plate's perimeter. 3. Compound Precipitation: Poor solubility of the test compound at higher concentrations.1. Improve Seeding Technique: Ensure the cell suspension is homogenous before and during plating. Mix gently between pipetting steps. 2. Mitigate Edge Effects: Fill the outer wells with sterile PBS or medium and do not use them for experimental data. Ensure the incubator has adequate humidity. 3. Check Solubility: Visually inspect the wells with the highest concentrations under a microscope for precipitates. If present, see Q3.
My spirocyclic compound shows little to no sensitization effect. 1. Wrong Mechanism: The resistance mechanism of your cell line (e.g., target mutation) is not affected by your compound. 2. Insufficient Concentration: The non-toxic concentration used is too low to have a biological effect. 3. Compound Instability: The compound degrades in the culture medium over the 48-72 hour incubation.1. Validate Cell Line & Change Models: Confirm the resistance mechanism of your cell line (e.g., Western blot for P-gp). Test your compound in a different resistant cell line pair with a known, different mechanism. 2. Titrate Compound Concentration: Re-run the sensitization assay using a higher, but still sub-lethal, concentration of your spirocyclic compound (e.g., IC10 or IC20). 3. Assess Stability: Use LC-MS to measure the concentration of your compound in the medium at t=0 and t=48h to check for degradation.
The IC50 curve for my compound is flat or does not reach 50% inhibition. 1. Poor Cell Permeability: The compound cannot efficiently enter the cell to reach its target. 2. Low Potency: The compound has weak intrinsic activity against its target. 3. Solubility Limit: The compound precipitates before reaching an effective concentration.1. Permeability Assay: If available, perform a Caco-2 permeability assay to assess cell entry. 2. Structural Modification: This is a medicinal chemistry challenge. The result suggests that structure-activity relationship (SAR) studies are needed to improve potency. [13] 3. Increase Solubility: See Q3 for strategies. You may need to accept a maximum achievable effect if solubility is the limiting factor.
Q3: My compound is precipitating in the cell culture medium. What are my options?

A3: Poor aqueous solubility is a common challenge for novel organic compounds.

  • Optimize Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). When diluting into the aqueous medium, ensure the final DMSO concentration remains below 0.5%. The "shock" of dilution can be minimized by adding the DMSO stock to the medium while vortexing.

  • Use Co-solvents: In some cases, small amounts of other solvents like ethanol or polyethylene glycol (PEG) can be used, but these must be carefully controlled for and tested in vehicle controls for their own cytotoxicity.

  • Sonication: Briefly sonicating the diluted drug solution can sometimes help dissolve small aggregates, but be cautious as it can also degrade unstable compounds.

  • Formulation: For more advanced studies, formulation with cyclodextrins or other solubilizing agents can be explored, though this adds complexity to the experimental system.

Section 4: Advanced Mechanistic FAQs

Once you have confirmed a synergistic effect, the next step is to prove how your compound works.

Q4: How can I definitively prove my 1-Oxa-4-azaspiro[5.5]undecane derivative inhibits P-glycoprotein (P-gp) efflux?

A4: The gold-standard method is a fluorescent substrate accumulation assay. The principle is that P-gp actively pumps fluorescent dyes like Rhodamine 123 or Calcein-AM out of the cell. An effective P-gp inhibitor will block this action, leading to an accumulation of the dye and a measurable increase in intracellular fluorescence.

cluster_A Control (No Inhibitor) cluster_B Treated (+ Spirocyclic Inhibitor) Pgp_A P-gp Pump (Active) Rho_A_out Rhodamine 123 Pgp_A->Rho_A_out Efflux Rho_A_in Rhodamine 123 Rho_A_in->Pgp_A Cell_A Cell (Low Fluorescence) Rho_A_in->Cell_A Pgp_B P-gp Pump (Blocked) Rho_B_in Rhodamine 123 Cell_B Cell (High Fluorescence) Rho_B_in->Cell_B Accumulates Inhibitor Spirocyclic Compound Inhibitor->Pgp_B Inhibits

Figure 3: Principle of the P-gp efflux inhibition assay using a fluorescent substrate.

Protocol 2: Rhodamine 123 Accumulation Assay

  • Cell Preparation: Culture P-gp overexpressing cells (e.g., NCI/ADR-RES) and their sensitive counterparts (e.g., OVCAR-8) in suspension or on plates suitable for microscopy/flow cytometry.

  • Inhibitor Pre-incubation: Treat the cells with your spirocyclic compound at various concentrations (and a known inhibitor like Verapamil as a positive control) for 30-60 minutes in serum-free medium.

  • Substrate Loading: Add Rhodamine 123 (final concentration ~1 µM) to all wells and incubate for another 30-60 minutes at 37°C, protected from light.

  • Wash: Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Quantification:

    • Flow Cytometry (Recommended): Trypsinize cells (if adherent), resuspend in PBS, and analyze on a flow cytometer (e.g., using the FITC channel). The geometric mean fluorescence intensity (MFI) is the quantitative output.

    • Fluorescence Microscopy: Visualize the cells directly. This is more qualitative but provides spatial information.

  • Interpretation: A significant increase in the MFI in the resistant cells treated with your compound, compared to the untreated resistant cells, indicates inhibition of efflux. The goal is to restore fluorescence to the level seen in the sensitive parent cell line, which has low P-gp expression.

References

  • Kathawala, R. J., Gupta, P., Ashby Jr, C. R., & Chen, Z. S. (2015). The ABC transporter superfamily: a crucial target in multi-drug resistance and cancer. Expert Opinion on Drug Discovery, 10(1), 69-86.
  • Canary Onco. (n.d.). Mechanisms of Cancer Drug Resistance. Canary Onco.
  • Zahreddine, H., & Borden, K. L. (2013). The different mechanisms of cancer drug resistance: a brief review. Journal of Oncology, 2013, 217459.
  • Robey, R. W., Pluchino, K. M., Hall, M. D., Fojo, A. T., Bates, S. E., & Gottesman, M. M. (2018). ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development. Molecular Pharmaceutics, 15(9), 3328-3349.
  • ATCC. (n.d.). Drug Resistance in Cancer: Mechanisms and Models.
  • EurekAlert!. (2025, April 28).
  • American Journal of Physiology-Cell Physiology. (2025). Cellular and molecular mechanisms of cancer drug resistance. American Journal of Physiology-Cell Physiology.
  • Clinical Gate. (2025, June 17). Understanding Cancer Drug Resistance Mechanisms: The Challenge Driving Modern Research.
  • StudySmarter. (2024, September 12). Drug Resistance Mechanisms: Bacteria, Cancer. StudySmarter.
  • Choi, Y. H., & Yu, A. M. (2014). Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. Journal of Pharmaceutical Sciences, 103(4), 993-1008.
  • Kufe, D. W., Pollock, R. E., Weichselbaum, R. R., et al., editors. (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker.
  • Sharom, F. J. (2016). Mammalian drug efflux transporters of the ATP binding cassette (ABC) family in multidrug resistance: A review of the past decade. Chemico-Biological Interactions, 258, 21-33.
  • Cazenave, L. A., Moscow, J. A., Myers, C. E., & Cowan, K. H. (1989). Glutathione S-transferase and drug resistance.
  • CRSToday. (n.d.). Bacterial Resistance Develops Through Multiple Mechanisms. CRSToday.
  • Wikipedia. (n.d.). Drug resistance. Wikipedia.
  • Townsend, D. M., & Tew, K. D. (2003). The role of glutathione-S-transferase in anti-cancer drug resistance. Oncogene, 22(47), 7369-7375.
  • Spratt, B. G. (1994). Bacterial resistance to antibiotics: modified target sites. Science, 264(5157), 388-393.
  • Morrow, C. S., & Cowan, K. H. (1990). Glutathione S-transferases and drug resistance. Cancer Cells, 2(1), 15-22.
  • Zhang, Y., et al. (2024). Discovery of new tricyclic spiroindole derivatives as potent P-glycoprotein inhibitors for reversing multidrug resistance enabled by a synthetic methodology-based library. MedChemComm, 15(1), 103-110.
  • Townsend, D. M., & Tew, K. D. (2003). The role of glutathione-S-transferase in anti-cancer drug resistance. Oncogene, 22(47), 7369-7375.
  • Higgins, C. F. (2007). Multiple molecular mechanisms for multidrug resistance transporters.
  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570.
  • Virgili, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2365-2385.
  • Virgili, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2365-2385.
  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5/6), 245-250.
  • Request PDF. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof.
  • de la Puente, M. L. (2021). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Medicinal Chemistry, 12(9), 1436-1453.
  • Vitale, P., et al. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Journal of Medicinal Chemistry.
  • Benchchem. (n.d.). 1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-. Benchchem.
  • Li, J., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Bioorganic & Medicinal Chemistry Letters, 62, 128645.
  • Request PDF. (2025, August 9). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation.
  • Benchchem. (n.d.). 3-Oxa-9-azaspiro[5.5]undecane Hydrochloride|CAS 1380300-88-8. Benchchem.
  • BenchChem Technical Support Team. (2025, December). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • Clark, R. D., et al. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. Journal of Medicinal Chemistry, 26(6), 855-861.
  • Benchchem. (n.d.). 1-Oxa-4-azaspiro[5.5]undecan-5-one. Benchchem.
  • The Institute of Cancer Research. (2017, June 30). Seven ways we are outsmarting cancer by overcoming drug resistance. The Institute of Cancer Research.
  • Li, J., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Bioorganic & Medicinal Chemistry Letters, 62, 128645.
  • Tech Science Press. (n.d.). Overcoming Drug Resistance in Cancer: Strategies and Natural Compound-Based Therapeutics. Tech Science Press.
  • Vasta, J. D., & Gestwicki, J. E. (2020). Chemical strategies to overcome resistance against targeted anticancer therapeutics.
  • Kagan, S. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications.
  • Beloglazkina, E. K. (Ed.). (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications.
  • Beloglazkina, E. K. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. International Journal of Molecular Sciences, 24(24), 17505.
  • Mahmoud, A. R. (2025, October 5). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
  • ACS Publications. (2025, September 5). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters.
  • ResearchGate. (2024, July 25). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • Scarcello, E., et al. (2020). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 40(7), 3647-3656.
  • National Library of Medicine. (2024, August 31). Recent Advances: Heterocycles in Drugs and Drug Discovery.
  • Arshad, M., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 488-511.

Sources

Reducing off-target effects of 1-Oxa-4-azaspiro[5.5]undecane inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 1-Oxa-4-azaspiro[5.5]undecane-based inhibitors. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the characterization and mitigation of off-target effects. The unique three-dimensional structure of the spirocyclic core offers novel chemical space but also necessitates rigorous validation to ensure target specificity.[1][2] This resource will help you navigate potential challenges in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when working with 1-Oxa-4-azaspiro[5.5]undecane inhibitors.

Q1: What are the known targets for the 1-Oxa-4-azaspiro[5.5]undecane scaffold, and why does this matter for off-target effects?

A: The 1-Oxa-4-azaspiro[5.5]undecane scaffold is considered a "privileged" structure in medicinal chemistry, meaning it can bind to multiple, diverse biological targets.[3] Known targets for various derivatives include, but are not limited to, soluble epoxide hydrolase (sEH), the MmpL3 transporter in M. tuberculosis, the μ-opioid receptor (MOR), and the sigma-1 receptor (σ1R).[4][5][6] Understanding this inherent polypharmacology is critical because it suggests a predisposition for off-target interactions.[7] When you observe an unexpected phenotype, it could be due to the inhibitor engaging with an unknown target that shares structural or electrostatic similarities with the intended one.

Q2: I'm observing cytotoxicity at concentrations close to my inhibitor's IC50 for the primary target. How can I determine if this is an on-target or off-target effect?

A: This is a common and critical issue. Differentiating on-target toxicity from off-target effects is essential.[8] A multi-pronged approach is recommended:

  • Orthogonal Inhibitor Testing: Use a structurally distinct inhibitor known to target the same primary protein. If this second inhibitor produces the same cytotoxic phenotype, the effect is more likely on-target.[9]

  • Genetic Target Validation (CRISPR/Cas9): The gold standard for confirming on-target effects is to use CRISPR-Cas9 to knock out the intended target gene.[9][10] If your inhibitor no longer causes cytotoxicity in the knockout cells, the effect was on-target. Conversely, if the knockout cells still die, the cytotoxicity is definitively off-target.[9][11]

  • Dose-Response Analysis: Carefully re-evaluate your dose-response curves. A steep curve often suggests a specific, high-affinity interaction (more likely on-target), while a shallow curve may indicate multiple, lower-affinity off-target interactions.[12]

Q3: What is the first step I should take to minimize potential off-target effects in my cell-based assays?

A: The most crucial first step is to determine the lowest effective concentration of your inhibitor. It is a common pitfall to use concentrations that are too high, leading to the engagement of lower-affinity off-target proteins.[13] We recommend performing a detailed dose-response curve for your primary target's activity in your specific cell line to identify the lowest concentration that gives a robust on-target effect. All subsequent experiments should be conducted at or below this concentration whenever possible.

Q4: Are there computational tools that can predict potential off-target interactions for my specific 1-Oxa-4-azaspiro[5.5]undecane derivative?

A: Yes, computational or in silico methods are a valuable first step in rational drug design and troubleshooting.[14][15] These approaches use the 2D or 3D structure of your inhibitor to screen against databases of known protein binding sites.[14] This can generate a list of potential off-targets that can then be experimentally validated. Techniques include chemical similarity-based methods and protein structure-based docking.[14]

Part 2: Troubleshooting Guides

This section provides structured guidance for specific experimental problems.

Guide 1: Unexpected Cellular Phenotype or Cytotoxicity

You've treated your cells with a 1-Oxa-4-azaspiro[5.5]undecane inhibitor and observe a phenotype (e.g., cell death, morphological changes, altered signaling) that is inconsistent with the known function of your target.

G A Start: Unexpected Phenotype Observed B Is the phenotype observed at a concentration far exceeding the on-target IC50? A->B C High Likelihood of Off-Target Effect. Proceed to Off-Target Identification. B->C Yes D Possible On-Target or Potent Off-Target Effect B->D No E Test a structurally unrelated inhibitor for the same primary target. D->E F Does the second inhibitor recapitulate the phenotype? E->F G Phenotype is likely ON-TARGET. Investigate downstream signaling. F->G Yes H Phenotype is likely OFF-TARGET or specific to your compound's scaffold. F->H No I CRISPR/Cas9 Knockout of the Primary Target H->I J Is the phenotype rescued in knockout cells? I->J K Definitive ON-TARGET Effect J->K Yes L Definitive OFF-TARGET Effect. Proceed to Off-Target Identification. J->L No

Caption: Decision workflow for diagnosing unexpected cellular phenotypes.

Protocol 1.1: Validating On-Target Engagement with the Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm that your inhibitor binds to its intended target in intact cells.[16][17] Ligand binding stabilizes a protein, increasing its melting temperature.[17][18]

  • Cell Preparation: Culture your cells of interest to ~80% confluency.

  • Compound Treatment: Treat cells with your 1-Oxa-4-azaspiro[5.5]undecane inhibitor at various concentrations (e.g., 0.1x, 1x, 10x, 100x of the IC50). Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 1 hour).

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. One aliquot should remain at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or by using a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.[17]

  • Data Analysis: Plot the amount of soluble protein against the temperature for each inhibitor concentration. A rightward shift in the melting curve in the presence of your inhibitor indicates target engagement.[18]

Table 1: Example CETSA Experimental Parameters

ParameterRecommended SettingRationale
Cell Density 1-2 million cells per conditionEnsures sufficient protein for detection.
Inhibitor Conc. 0.1x to 100x of IC50To observe a dose-dependent stabilization effect.
Heating Time 3 minutesSufficient to induce denaturation without excessive heat shock response.
Centrifugation 20,000 x g for 20 min at 4°CEnsures clear separation of aggregated vs. soluble proteins.
Guide 2: Lack of In-Cell Efficacy Despite Potent Biochemical Activity

Your 1-Oxa-4-azaspiro[5.5]undecane inhibitor is highly potent in a biochemical assay (e.g., against a purified enzyme) but shows weak or no activity in a cell-based assay.

  • Poor Cell Permeability: The spirocyclic scaffold may not efficiently cross the cell membrane.

    • Action: Perform a cell permeability assay (e.g., PAMPA) or use computational models to predict permeability. Consider synthesizing more lipophilic derivatives if permeability is low.

  • Drug Efflux: The compound may be a substrate for efflux pumps like P-glycoprotein (MDR1), which actively remove it from the cell.

    • Action: Co-incubate your inhibitor with a known efflux pump inhibitor (e.g., verapamil). If cellular activity is restored, efflux is the likely cause.

  • High Protein Binding: The inhibitor may bind extensively to proteins in the cell culture medium (e.g., albumin in FBS) or intracellularly, reducing the free concentration available to engage the target.

    • Action: Perform the cell-based assay in low-serum or serum-free media. Note that this can affect cell health, so include appropriate controls.[19] An equilibrium dialysis experiment can quantify plasma protein binding.

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.

    • Action: Incubate the inhibitor with liver microsomes or cell lysates and analyze its degradation over time using LC-MS.

Caption: Troubleshooting workflow for poor in-cell inhibitor efficacy.

Part 3: Advanced Protocols for Off-Target Identification

If the initial troubleshooting confirms an off-target effect, the following advanced techniques can help identify the responsible protein(s).

Protocol 3.1: Broad-Spectrum Kinase Profiling

Since many inhibitors can interact with the highly conserved ATP binding pocket of kinases, a kinase screen is a valuable tool, even if your primary target is not a kinase.

  • Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.[20] Inhibition of a kinase results in a lower ADP concentration and reduced luminescence.

  • Experimental Setup:

    • Submit your 1-Oxa-4-azaspiro[5.5]undecane inhibitor to a commercial kinase profiling service (e.g., Promega, Reaction Biology). These services screen your compound against a large panel of purified kinases (e.g., >400).

    • Typically, the compound is tested at one or two fixed concentrations (e.g., 1 µM and 10 µM).

  • Data Interpretation:

    • The results are usually provided as "% Inhibition" at the tested concentration.

    • Any kinase inhibited by >50% should be considered a potential off-target "hit."

    • Follow up on hits by determining the full IC50 curve for the interaction.

Table 2: Troubleshooting the ADP-Glo™ Kinase Assay

IssuePotential CauseRecommended Action
High background luminescence (no enzyme control) ATP contamination in reagents.Use high-purity ATP and substrates. Prepare fresh buffers.
Low signal-to-background ratio Suboptimal enzyme concentration or reaction time.Titrate the kinase to find a concentration that yields ~10-30% ATP consumption. Optimize incubation time.[21]
Inconsistent results with known inhibitors (e.g., Staurosporine) Incorrect pipetting; inhibitor degradation.Prepare fresh inhibitor dilutions. For manual pipetting, prepare master mixes to minimize variability.[22]

References

  • Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications. Available at: [Link]

  • Clark, R. D., et al. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. Journal of Medicinal Chemistry. Available at: [Link]

  • Dziekan, J. M., et al. (2020). Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. Nature Protocols. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Lin, X., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Molecules. Available at: [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]

  • ResearchGate. (2016). Troubleshooting Promega Enzymatic activity kit: ADPGlo, detection reagent proprietary kit? Available at: [Link]

  • ResearchGate. (2023). When doing the ADP-Glo kinase assay, will the incubation time affect the experimental results? Available at: [Link]

  • Scheen, A. J. (2019). A framework for identification of on- and off-target transcriptional responses to drug treatment. Scientific Reports. Available at: [Link]

  • Toure, M., & Crews, C. M. (2016). CRISPR approaches to small molecule target identification. Cell Chemical Biology. Available at: [Link]

  • Unciti-Broceta, A., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Patsnap. (2023). How can off-target effects of drugs be minimised? Available at: [Link]

  • ResearchGate. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Available at: [Link]

  • JoVE. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. Available at: [Link]

  • Massive Bio. (2026). Off Target Effect. Available at: [Link]

  • ResearchGate. (2019). Phenotypic vs. Target-Based Drug Discovery for First-in-Class Medicines. Available at: [Link]

  • PubMed Central. (2014). Identifying off-target effects and hidden phenotypes of drugs in human cells. Available at: [Link]

  • PubMed Central. (2021). One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2-Catalyzed Cycloisomerization. Available at: [Link]

  • ResearchGate. (2023). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Available at: [Link]

  • PubMed Central. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Available at: [Link]

  • PubMed. (2022). Structure-Guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-like Protease. Available at: [Link]

  • PubMed. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Available at: [Link]

  • Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. Available at: [Link]

  • PubMed. (2016). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. Available at: [Link]

  • seqWell. (2023). BLOG: Selecting the Right Gene Editing Off-Target Assay. Available at: [Link]

  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Available at: [Link]

Sources

Technical Support Center: Scale-up Synthesis of 1-Oxa-4-azaspiro[5.5]undecane for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 1-Oxa-4-azaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to preclinical production. Our focus is on providing practical, experience-driven advice to ensure the robustness, reproducibility, and safety of your scaled-up process.

I. Overview of the Synthetic Strategy

The synthesis of 1-Oxa-4-azaspiro[5.5]undecane for preclinical studies is typically achieved through a three-step process:

  • N-Boc Protection: The commercially available starting material, 4-piperidone, is protected with a di-tert-butyl dicarbonate (Boc) group to prevent side reactions in the subsequent cyclization step.

  • Spirocyclization: The N-Boc protected piperidone undergoes a Prins-type cyclization with a suitable diol, such as 1,3-propanediol, under acidic catalysis to form the spirocyclic core.

  • N-Boc Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, and the final product is isolated as a stable hydrochloride salt.

This guide is structured in a question-and-answer format to directly address potential issues at each stage of this synthetic workflow.

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Spirocyclization cluster_2 Step 3: Deprotection & Salt Formation A 4-Piperidone C N-Boc-4-piperidone A->C Base (e.g., Triethylamine) Solvent (e.g., DCM) B Di-tert-butyl dicarbonate (Boc)2O B->C E N-Boc-1-Oxa-4-azaspiro[5.5]undecane C->E Acid Catalyst (e.g., p-TsOH) Solvent (e.g., Toluene) Water Removal (Dean-Stark) D 1,3-Propanediol D->E F 1-Oxa-4-azaspiro[5.5]undecane (Free Base) E->F Acid (e.g., HCl in Dioxane) G 1-Oxa-4-azaspiro[5.5]undecane HCl F->G HCl

Caption: Synthetic workflow for 1-Oxa-4-azaspiro[5.5]undecane HCl.

II. Troubleshooting Guide & FAQs

Step 1: N-Boc Protection of 4-Piperidone

Question 1: My N-Boc protection of 4-piperidone is sluggish and gives a low yield on a larger scale. What are the likely causes and solutions?

Answer:

Scaling up the N-Boc protection can introduce challenges related to reaction concentration and reagent stoichiometry. Here's a breakdown of potential issues and their remedies:

  • Inadequate Mixing: On a larger scale, ensuring homogenous mixing of the reactants is crucial. If using a mechanical stirrer, ensure the vortex is sufficient to keep all reactants suspended.

  • Incorrect Stoichiometry: While a slight excess of (Boc)₂O is common, a large excess can lead to purification difficulties. Ensure accurate weighing and addition of all reagents.

  • Suboptimal Temperature Control: This reaction is typically run at room temperature. However, on a large scale, the initial exotherm upon adding (Boc)₂O can be more pronounced. Consider initial cooling of the reaction mixture to 0-5 °C before the addition of (Boc)₂O, then allowing it to warm to room temperature.

  • Base Equivalents: Ensure at least one equivalent of a non-nucleophilic base like triethylamine is used to neutralize the acid formed during the reaction.

ParameterLab-Scale (Typical)Scale-Up Consideration
(Boc)₂O (equiv.) 1.05 - 1.1Maintain 1.05 equivalents to minimize waste and purification challenges.
Triethylamine (equiv.) 1.1 - 1.2Ensure at least 1.1 equivalents are used.
Concentration 0.5 - 1.0 MMaintain a similar concentration to the lab-scale reaction.
Temperature Room TemperatureMonitor for exotherms; consider initial cooling.

Question 2: I am observing significant amounts of a di-Boc protected byproduct. How can I avoid this?

Answer:

The formation of a di-Boc protected byproduct, while less common for simple amines, can occur if the reaction conditions are too harsh or if there are impurities in the starting material.

  • Reaction Time: Prolonged reaction times, especially with a large excess of (Boc)₂O, can lead to over-alkylation. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.

  • Purity of 4-Piperidone: Ensure the starting 4-piperidone is of high purity. Some impurities might be more reactive towards (Boc)₂O.

Step 2: Spirocyclization

Question 3: The spirocyclization reaction is not going to completion, even with extended reaction times. What can I do to improve the conversion?

Answer:

The key to a successful Prins-type spirocyclization is the efficient removal of water.

  • Azeotropic Water Removal: At scale, ensure your Dean-Stark trap is appropriately sized for the reaction volume and that the reflux rate is sufficient for efficient water removal.

  • Acid Catalyst: While p-toluenesulfonic acid (p-TsOH) is commonly used, other strong acids like sulfuric acid can be employed. However, be cautious as stronger acids can lead to side reactions. The catalytic amount of acid may need to be optimized for the larger scale.

  • Solvent: Toluene is a good choice for azeotropic water removal. Ensure the solvent is anhydrous to begin with.

G cluster_0 Troubleshooting Spirocyclization A Incomplete Conversion B Check Water Removal Efficiency A->B C Optimize Acid Catalyst Loading A->C D Ensure Anhydrous Conditions A->D

Caption: Key factors for successful spirocyclization.

Question 4: I am observing the formation of oligomeric byproducts during the spirocyclization. How can I minimize these?

Answer:

Oligomerization can be a significant issue in scale-up due to localized high concentrations of reactants.

  • Slow Addition: Instead of adding all the 1,3-propanediol at once, consider a slow, controlled addition to the reaction mixture at reflux. This maintains a low concentration of the diol and favors the intramolecular cyclization over intermolecular oligomerization.

  • Temperature Control: Ensure uniform heating of the reaction vessel to avoid hot spots that can accelerate side reactions.

Step 3: N-Boc Deprotection and Salt Formation

Question 5: The N-Boc deprotection with HCl in dioxane is very slow at a larger scale. Can I increase the temperature?

Answer:

While gentle heating can accelerate the deprotection, it must be done with caution.

  • Exotherm and Off-gassing: The deprotection reaction generates isobutylene and carbon dioxide as byproducts. On a large scale, this can lead to significant pressure buildup and a noticeable exotherm. Ensure your reactor is equipped with adequate pressure relief and cooling capacity.

  • Controlled Heating: If you choose to heat the reaction, do so gently (e.g., to 30-40 °C) and monitor the reaction progress closely by TLC or LC-MS.

  • Alternative Reagents: While HCl in dioxane is common, other reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) can also be effective.[1] However, TFA is more corrosive and requires careful handling and removal. A milder approach using oxalyl chloride in methanol has also been reported, which may be advantageous for sensitive substrates, though it may have limitations in large-scale processes due to potential carbon monoxide formation.[2][3][4]

Question 6: My final product, the hydrochloride salt, is an oil and difficult to handle. How can I obtain a crystalline solid?

Answer:

Obtaining a crystalline solid is crucial for purification and handling at the preclinical stage. The hydrochloride salt of 1-Oxa-4-azaspiro[5.5]undecane is known to be a crystalline solid.[5]

  • Solvent System for Crystallization: After the deprotection is complete and the solvent is removed, the resulting crude oil can be dissolved in a minimal amount of a suitable solvent like isopropanol or ethanol. Then, an anti-solvent such as diethyl ether or methyl tert-butyl ether (MTBE) can be slowly added until turbidity is observed. Allowing the mixture to stand, possibly with cooling, should induce crystallization.

  • Seeding: If you have a small amount of crystalline material from a previous batch, adding a seed crystal can significantly promote crystallization.

  • Purity: The presence of impurities can inhibit crystallization. If the product remains an oil, it may be necessary to perform a purification step on the free base before salt formation. This can be done by column chromatography or by performing a liquid-liquid extraction to remove acidic or basic impurities. The purified free base can then be dissolved in a suitable solvent and treated with a stoichiometric amount of HCl to form the salt.

Question 7: What are the best analytical methods to assess the purity of the final 1-Oxa-4-azaspiro[5.5]undecane HCl?

Answer:

For preclinical studies, a comprehensive analytical characterization is essential to ensure the purity and identity of your compound.

  • ¹H and ¹³C NMR: To confirm the structure and identify any organic impurities.

  • LC-MS: To determine the purity and confirm the molecular weight.

  • Elemental Analysis (CHN): To confirm the elemental composition of the hydrochloride salt.

  • Quantitative NMR (qNMR): Can be used for an accurate determination of purity.[5]

  • Water Content (Karl Fischer Titration): Important as the hydrochloride salt can be hygroscopic.[5]

III. Safety Considerations for Scale-Up

  • Pressure Management: Be particularly cautious during the N-Boc deprotection step due to the evolution of gaseous byproducts.

  • Exotherm Control: Monitor all reaction steps for exotherms and have adequate cooling capacity.

  • Reagent Handling: Handle all chemicals, especially corrosive acids and flammable solvents, in a well-ventilated area with appropriate personal protective equipment (PPE).

This technical support guide provides a starting point for troubleshooting the scale-up synthesis of 1-Oxa-4-azaspiro[5.5]undecane. For more specific issues, please do not hesitate to contact our technical support team.

IV. References

  • Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026.

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5/6), 245-250.

  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]

  • Crow, J. M. (2012). When it comes to scaling up organic synthesis, it pays to think small. Chemistry World.

  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]

  • Li, J., et al. (2021). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Molecules, 26(15), 4485.

  • Khrustaleva, R. E., et al. (2021). New Methods of Synthesis, Structure and Aminomethylation of 4-Imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitriles. Molbank, 2021(4), M1303.

  • Puentener, C., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10739-10756.

  • Lukin, A., et al. (2023). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. Bioorganic & Medicinal Chemistry, 84, 117260.

  • Husson, H.-P., et al. (1985). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Journal of Organic Chemistry, 50(15), 2780-2784.

  • Zhang, X., et al. (2025). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Advanced Synthesis & Catalysis.

  • Appiah, C., et al. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. RSC Advances, 10(40), 24017-24026.

  • Brimble, M. A., et al. (2009). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Chemical Reviews, 109(1), 1-80.

  • PubChem. (n.d.). 1-Oxa-4,9-diazaspiro(5.5)undecan-3-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]

  • Appiah, C., et al. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. UKnowledge.

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Nanaki, S., et al. (2021). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Polymers, 13(16), 2736.

  • Martín-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(40), 12379-12388.

  • PubChem. (n.d.). 1-oxa-4-azaspiro[5.5]undecane. Retrieved from [Link]

  • Brimble, M. A., et al. (2009). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Chemical Reviews, 109(1), 1-80.

  • Reddy, B. V. S., et al. (2013). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. The Journal of Organic Chemistry, 78(15), 7623-7630.

Sources

Validation & Comparative

1-Oxa-4-azaspiro[5.5]undecane structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Comparative Guide to the Structure-Activity Relationship of 1-Oxa-4-azaspiro[5.5]undecane Derivatives

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-oxa-4-azaspiro[5.5]undecane derivatives, a versatile scaffold that has garnered significant attention in medicinal chemistry. We will objectively compare the performance of this scaffold against alternative chemical architectures for various biological targets, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their therapeutic programs.

Introduction: The Rise of the 1-Oxa-4-azaspiro[5.5]undecane Scaffold

Spirocyclic systems, characterized by a single atom shared between two rings, have become increasingly important in drug discovery. Their inherent three-dimensionality and conformational rigidity can lead to improved target selectivity and pharmacokinetic properties compared to their flatter aromatic counterparts.[1] The 1-oxa-4-azaspiro[5.5]undecane core, in particular, offers a unique combination of a constrained framework with strategically placed heteroatoms, providing opportunities for diverse functionalization and interaction with biological targets. This scaffold has demonstrated remarkable versatility, with derivatives showing potent activity in several therapeutic areas, including cardiovascular disease, pain management, and oncology.

Comparative SAR Analysis Across Therapeutic Targets

This section will dissect the SAR of 1-oxa-4-azaspiro[5.5]undecane derivatives for various biological targets and compare them with other known chemotypes.

Soluble Epoxide Hydrolase (sEH) Inhibition for Chronic Kidney Disease

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH is a promising therapeutic strategy for chronic kidney disease and hypertension.[2]

1-Oxa-4,9-diazaspiro[5.5]undecane-based Trisubstituted Ureas:

Researchers have identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as highly potent sEH inhibitors.[2] The spirocyclic core serves as a rigid scaffold to orient the urea moiety and other substituents for optimal interaction with the enzyme's active site.

Key SAR Insights:

  • Spirocyclic Core: The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold was found to be superior to a 2,8-diazaspiro[4.5]decane core in a rat model of glomerulonephritis, suggesting the specific arrangement of heteroatoms and ring sizes is crucial for in vivo efficacy.[3]

  • Urea Substituents: The nature of the substituents on the trisubstituted urea is critical for potency. While specific SAR data for a range of these compounds is proprietary, the lead compound from one study demonstrated excellent sEH inhibitory activity and bioavailability.[3]

Alternative Scaffolds for sEH Inhibition:

Urea and amide-based inhibitors are the most common classes of sEH inhibitors.

  • Urea-based Inhibitors: Compounds like N,N'-dicyclohexylurea (DCU) were among the first potent sEH inhibitors. The SAR of these compounds is well-established, with the nature of the lipophilic groups flanking the urea being a key determinant of activity.

  • Amide-based Inhibitors: Replacing one of the NH groups of the urea with a CH2 group to give an amide can maintain potency, particularly against murine sEH, though a slight decrease in activity against the human enzyme has been observed.[4]

Performance Comparison:

While direct comparative data is limited, the 1-oxa-4,9-diazaspiro[5.5]undecane-based ureas have shown promising in vivo activity, suggesting this scaffold can impart favorable pharmacokinetic properties.[3]

Dual μ-Opioid Receptor (MOR) Agonism and σ1 Receptor (σ1R) Antagonism for Pain Management

The combination of MOR agonism and σ1R antagonism in a single molecule is an attractive strategy for developing potent analgesics with a reduced side-effect profile compared to traditional opioids.[5][6]

4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives:

This class of compounds has emerged from a merging strategy of known MOR agonist and σ1R antagonist pharmacophores.[7][8]

Key SAR Insights:

  • Position 9: Phenethyl derivatives at this position generally provide the best activity profile.[7][8]

  • Position 4: Substituted pyridyl moieties are favored at this position.[7][8]

  • Position 2: Small alkyl groups are optimal.[7][8]

  • Stereochemistry: The (R)-enantiomer of one of the lead compounds, WLB-73502, was identified as the more active isomer.[9]

Table 1: SAR of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual MOR/σ1R Ligands [5][6][10]

CompoundR (Position 2)Ar (Position 4)R' (Position 9)MOR Ki (nM)σ1R Ki (nM)
15au Me2-pyridylPhenethyl1.518
WLB-73502 Meethyl2,5-difluorophenethyl2.110

Alternative Scaffolds for Dual MOR/σ1R Activity:

Other scaffolds have been investigated for this dual activity, including derivatives of:

  • Phenazocine: Enantiomers of phenazocine have shown a mixed MOR agonist/σ1R antagonist profile.[11]

  • 1-Aralkyl-4-benzylpiperidine: These compounds have a strong affinity for the σ1R.[11]

  • Cis-(+)-Normetazocine: This scaffold has been used to develop potent σ1R antagonists.[12]

Performance Comparison:

The 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold allows for a balanced dual profile, leading to potent analgesia with reduced constipation compared to oxycodone at equianalgesic doses.[7][8] The rigid spirocyclic core likely plays a key role in orienting the pharmacophoric elements for optimal interaction with both receptors.

Antihypertensive Activity via α1-Adrenoceptor Blockade

Alpha-1 adrenoceptor antagonists are used to treat hypertension by inducing vasodilation.[13][14][15]

9-Substituted 1-Oxa-4,9-diazaspiro[5.5]undecan-3-ones:

A series of these compounds were prepared and screened for antihypertensive activity.[16]

Key SAR Insights:

  • Position 9 Substitution: For the 9-(2-indol-3-ylethyl) series, the parent compound was the most potent. Other active substituents at this position include 1,4-benzodioxan-2-ylmethyl and 2-phenylethyl groups.[16]

  • Spirolactam Ring Substitution: Small alkyl substitutions are tolerated, while larger alkyl or aryl groups lead to a decrease in activity.[16]

  • Ring-Opened Analogues: Acyclic analogues with the same functionality were significantly less active, highlighting the importance of the rigid spirocyclic core.[16]

Alternative Scaffolds for α1-Adrenoceptor Blockade:

  • Quinazolines: Drugs like prazosin, terazosin, and doxazosin are well-established α1-blockers with a quinazoline core.[7][17]

  • Sulfonamides: Tamsulosin, a selective α1A-blocker, features a benzenesulfonamide moiety.[13]

Performance Comparison:

The 1-oxa-4,9-diazaspiro[5.5]undecan-3-one scaffold represents a distinct chemical class of α1-adrenoceptor blockers. The pronounced loss of activity upon ring opening underscores the critical role of the spirocyclic framework in maintaining the necessary conformation for receptor binding.[16]

Antitumor Activity

The 1-oxa-4-azaspiro scaffold has also been explored for its anticancer potential.

1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives:

These compounds have shown moderate to potent activity against various cancer cell lines, including A549 (lung), MDA-MB-231 (breast), and HeLa (cervical).[18][19][20]

Key SAR Insights:

  • The SAR is complex, with substitutions at various positions on the spirodienone core leading to significant changes in potency and selectivity against different cell lines.[18][19]

  • For example, compound 11h from one study emerged as a potent derivative against all three cell lines, with IC50 values of 0.19, 0.08, and 0.15 µM against A549, MDA-MB-231, and HeLa cells, respectively.[18]

  • Another study identified compound 7j as a highly potent derivative with IC50 values of 0.17, 0.05, and 0.07 µM against the same cell lines.[21]

Alternative Scaffolds with Antitumor Activity:

The landscape of anticancer drugs is vast and diverse, encompassing numerous scaffolds. A direct comparison is challenging without a specific mechanism of action for the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives. However, the potent low micromolar to nanomolar activity of these compounds makes them promising leads for further investigation.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key assays.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess cell viability and the cytotoxic effects of compounds.[22]

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[8][23]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

  • Incubation: Incubate the plate at 37°C for 4 hours in a CO2 incubator.[1]

  • Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[23]

Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay

This fluorometric assay is used to screen for inhibitors of sEH.

Principle: The assay is based on the hydrolysis of a non-fluorescent sEH substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), to a highly fluorescent product, 6-methoxy-2-naphthaldehyde.[24][25][26]

Protocol:

  • Reagent Preparation: Prepare the sEH assay buffer, a stock solution of the test compound, and a diluted sEH enzyme solution.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the test compound (or vehicle control), and the sEH enzyme solution to the appropriate wells.

  • Pre-incubation: Incubate the plate for 5 minutes at room temperature.[27]

  • Reaction Initiation: Add the sEH substrate (PHOME) to each well to start the reaction.

  • Fluorescence Measurement: Immediately begin kinetic measurements of fluorescence intensity using a microplate reader with excitation at ~330-360 nm and emission at ~460-465 nm, taking readings every 30-60 seconds for 15-30 minutes.[3][24][27]

Radioligand Binding Assay for MOR and σ1R

These assays are used to determine the binding affinity of compounds to their respective receptors.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor of interest.

General Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., from transfected cell lines or tissue homogenates).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (e.g., -pentazocine for σ1R), and varying concentrations of the unlabeled test compound.[28][29]

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).[28][29]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualization of Key Concepts

SAR of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives

Caption: Key SAR features of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives for dual MOR/σ1R activity.

Experimental Workflow for Cytotoxicity (MTT) Assay

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound Incubate_24h->Add_Compound Incubate_Treatment Incubate (e.g., 48h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion

The 1-oxa-4-azaspiro[5.5]undecane scaffold has proven to be a highly versatile and privileged structure in medicinal chemistry. Its unique three-dimensional architecture and the strategic placement of heteroatoms provide a robust framework for the development of potent and selective modulators of various biological targets. The comparative analysis presented in this guide highlights the potential of this scaffold to yield drug candidates with improved efficacy and pharmacokinetic profiles over existing chemotypes. The detailed experimental protocols further equip researchers with the necessary tools to explore and validate the therapeutic potential of novel 1-oxa-4-azaspiro[5.5]undecane derivatives. As our understanding of the SAR of this remarkable scaffold continues to evolve, it is poised to make significant contributions to the discovery of new medicines.

References

  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link]

  • Almansa, C., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. [Link]

  • Gao, H., et al. (2015). Pharmacophore identification of alpha(1A)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 657-664. [Link]

  • Almansa, C., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • van Meer, P., et al. (2020). Cytotoxicity Assessment of Spirocyclic Oximes. JoVE Journal. [Link]

  • Wang, Y., et al. (2018). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. Molecules, 23(10), 2463. [Link]

  • Almansa, C., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Almansa, C., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]

  • Clark, R. D., et al. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. Journal of Medicinal Chemistry, 26(6), 855-861. [Link]

  • Li, Y., et al. (2021). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Molecules, 26(15), 4467. [Link]

  • ResearchGate. (n.d.). Structures of representative MOR agonists (1−3) and σ 1 R antagonists (4, 5). Retrieved from [Link]

  • Wang, Y., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 25(21), 5057. [Link]

  • Agilent. (2023). Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. Retrieved from [Link]

  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. PubMed. [Link]

  • Martin, S. F., & Childers, W. E. (2011). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, Chapter 1, Unit1.18. [Link]

  • ResearchGate. (n.d.). Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. Retrieved from [Link]

  • Cendán, C. M., et al. (2022). Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids. British Journal of Pharmacology, 179(13), 3363-3381. [Link]

  • Wikipedia. (n.d.). Alpha-1 blocker. Retrieved from [Link]

  • Pharmacology of Alpha-Blockers. (2025). Retrieved from [Link]

  • Almansa, C., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual µ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain. Semantic Scholar. [Link]

  • Raffa, R. B., et al. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. Cureus, 16(5), e59837. [Link]

  • LiverTox. (2018). Alpha 1 Adrenergic Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Raffa, R. B., et al. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. ResearchGate. [Link]

  • Raffa, R. B., et al. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. PubMed. [Link]

  • Imig, J. D., & Hammock, B. D. (2009). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of medicinal chemistry, 52(10), 2945-2956. [Link]

  • Hafez, H. N., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(11), 1836. [Link]

  • Prezzavento, O., et al. (2018). Novel sigma 1-antagonists with cis-(+)-normetazocine scaffold: synthesis, molecular modeling, and antinociceptive effect. Scientific reports, 8(1), 1-15. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • PubChem. (n.d.). 1-Oxa-4,9-diazaspiro(5.5)undecan-3-one. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Codony, S., et al. (2020). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Molecules, 25(18), 4247. [Link]

  • Imig, J. D., & Hammock, B. D. (2009). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. PubMed Central. [Link]

  • PubChem. (n.d.). 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester. Retrieved from [Link]

  • Tuccinardi, T., et al. (2019). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 24(12), 2206. [Link]

  • Lead Sciences. (n.d.). 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride. Retrieved from [Link]

Sources

A Comparative Guide to Soluble Epoxide Hydrolase (sEH) Inhibitors: Benchmarking 1-Oxa-4-azaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic drug discovery, the inhibition of soluble epoxide hydrolase (sEH) has emerged as a compelling strategy for the management of a spectrum of inflammatory and cardiovascular diseases.[1][2] This guide provides a comparative analysis of a promising class of sEH inhibitors based on the 1-Oxa-4-azaspiro[5.5]undecane scaffold against other widely studied sEH inhibitors. We will delve into their mechanism of action, comparative potency, and the experimental methodologies crucial for their evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource for navigating this promising therapeutic target.

The Critical Role of Soluble Epoxide Hydrolase in Human Health

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a key enzyme in the metabolism of endogenous signaling lipids, particularly the epoxyeicosatrienoic acids (EETs).[3][4] EETs, which are generated from arachidonic acid by cytochrome P450 epoxygenases, possess potent anti-inflammatory, vasodilatory, and analgesic properties.[5][6] By hydrolyzing these beneficial epoxides to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH effectively dampens their protective signaling.[7] Consequently, the inhibition of sEH represents a promising therapeutic approach to augment the endogenous protective effects of EETs in various pathological conditions, including hypertension, chronic kidney disease, and neuropathic pain.[2][8][9]

The sEH Signaling Pathway: A Target for Therapeutic Intervention

The inhibition of sEH leads to an accumulation of EETs, which can then exert their beneficial effects through various downstream signaling pathways. This includes the activation of large-conductance calcium-activated potassium (BKCa) channels, leading to smooth muscle hyperpolarization and vasodilation. Furthermore, EETs can modulate inflammatory responses by interfering with the nuclear factor-kappa B (NF-κB) signaling pathway. The following diagram illustrates the central role of sEH in the arachidonic acid cascade and the therapeutic potential of its inhibition.

sEH_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Beneficial_Effects Enhanced Beneficial Effects: - Reduced Inflammation - Vasodilation - Analgesia EETs->Beneficial_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs sEH_Inhibitor sEH Inhibitor (e.g., 1-Oxa-4-azaspiro undecane derivative) sEH_Inhibitor->sEH Inhibition sEH_Workflow HTS High-Throughput Screening (HTS) (Fluorescence-based assay) Hit_Identification Hit Identification (Potent and selective compounds) HTS->Hit_Identification IC50_Determination IC50 Determination (Dose-response curves) Hit_Identification->IC50_Determination LCMS_Assay LC-MS/MS Assay (Confirmation with natural substrate) IC50_Determination->LCMS_Assay Kinetic_Analysis Kinetic Analysis (Mechanism of inhibition) LCMS_Assay->Kinetic_Analysis In_Vivo_Studies In Vivo Efficacy Studies (Animal models of disease) Kinetic_Analysis->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Sources

A Preclinical Framework for Evaluating the Analgesic Efficacy of 1-Oxa-4-azaspiro[5.5]undecane Against Benchmark Opioid Analgesics

Author: BenchChem Technical Support Team. Date: February 2026

An Independent Review:

Abstract

The relentless pursuit of novel analgesic agents with improved safety profiles over classical opioids remains a cornerstone of medicinal chemistry and pharmacology. Spiro-heterocyclic scaffolds, such as 1-Oxa-4-azaspiro[5.5]undecane, represent an intriguing, yet underexplored, chemical space for the development of new central nervous system (CNS) active compounds. This guide presents a comprehensive preclinical framework for the systematic evaluation of 1-Oxa-4-azaspiro[5.5]undecane, a novel chemical entity (NCE), as a potential opioid analgesic. We outline a series of validated in vitro and in vivo assays to characterize its pharmacological profile, directly comparing its potential efficacy and side-effect liabilities against the gold-standard opioid analgesics, Morphine and Fentanyl. This document serves as a detailed roadmap for researchers and drug development professionals aiming to assess the therapeutic potential of new spiro-compounds in the context of pain management.

Introduction: The Rationale for Exploring Novel Spiro-Heterocycles in Analgesia

The global health burden of chronic pain is immense, yet the mainstay of treatment for severe pain, opioid analgesics, is fraught with dose-limiting side effects, including respiratory depression, tolerance, and addiction potential. This clinical reality fuels the search for NCEs that can dissociate the desired analgesic effects from these life-threatening liabilities.

Spiro-heterocycles are a class of organic compounds characterized by a central spiroatom, which is part of two distinct rings. This unique three-dimensional architecture offers conformational rigidity and precise spatial orientation of functional groups, making them attractive scaffolds for designing ligands with high receptor affinity and selectivity. While the specific compound 1-Oxa-4-azaspiro[5.5]undecane is not extensively characterized in analgesic literature, its structural motifs suggest a potential for interaction with G-protein coupled receptors (GPCRs), such as the mu (µ), delta (δ), and kappa (κ) opioid receptors that mediate the effects of classical opioids.

This guide provides the experimental blueprint to answer a critical question: Does 1-Oxa-4-azaspiro[5.5]undecane possess opioid receptor-mediated analgesic properties, and if so, how does its efficacy and safety profile compare to established clinical agents like Morphine and Fentanyl?

The Benchmarks: Profile of Known Opioid Analgesics

Any evaluation of an NCE requires comparison against well-characterized reference compounds. For analgesia, Morphine and Fentanyl serve as indispensable benchmarks.

  • Morphine: A naturally occurring phenanthrene alkaloid derived from the opium poppy, Morphine is the archetypal opioid agonist. It exhibits a strong preference for the µ-opioid receptor (MOR), and its activation of this receptor in the CNS produces potent analgesia. However, this same mechanism is responsible for its significant adverse effects.

  • Fentanyl: A synthetic phenylpiperidine derivative, Fentanyl is another potent MOR agonist. It is approximately 50 to 100 times more potent than morphine. Its high lipophilicity allows for rapid entry into the CNS, resulting in a fast onset of action but also a higher risk of respiratory depression.

Understanding the distinct pharmacokinetic and pharmacodynamic properties of these two agents is crucial for contextualizing the performance of any NCE.

Proposed Experimental Workflow for Comparative Evaluation

To comprehensively assess the potential of 1-Oxa-4-azaspiro[5.5]undecane, a multi-stage experimental approach is proposed. This workflow is designed to first establish its interaction with opioid receptors and then characterize its functional effects in vivo.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy & Safety Assessment (Rodent Model) cluster_2 Phase 3: Data Analysis & Go/No-Go Decision A NCE Synthesis & Purification (1-Oxa-4-azaspiro[5.5]undecane) B Radioligand Binding Assays (µ, δ, κ Opioid Receptors) A->B Test Compound C [³⁵S]GTPγS Functional Assay B->C Determine Receptor Affinity (Ki) D Acute Nociception Models (Tail-Flick & Hot-Plate Tests) C->D Confirm Functional Agonism F Dose-Response Curve Generation D->F Determine Analgesic Potency (ED₅₀) E Side-Effect Profiling (Respiratory Depression & Motor Incoordination) E->F Assess Therapeutic Index G Comparative Analysis vs. Morphine & Fentanyl F->G Synthesize Efficacy & Safety Data H Decision Point: Advance to Further Preclinical Studies? G->H

Caption: Proposed preclinical workflow for evaluating a novel chemical entity (NCE).

Detailed Experimental Protocols

The following protocols are standard, validated methods in pharmacology for assessing novel analgesic compounds.

In Vitro Receptor Binding and Functional Assays

Objective: To determine if 1-Oxa-4-azaspiro[5.5]undecane binds to and activates opioid receptors.

Protocol 1: Radioligand Displacement Assay

  • Preparation: Cell membranes are prepared from CHO (Chinese Hamster Ovary) cells stably expressing human recombinant µ, δ, or κ opioid receptors.

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ) and varying concentrations of the test compound (1-Oxa-4-azaspiro[5.5]undecane), Morphine, or Fentanyl.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Analysis: The data are used to calculate the inhibitory constant (Ki), which reflects the binding affinity of the compound for the receptor. A lower Ki value indicates higher binding affinity.

Protocol 2: [³⁵S]GTPγS Functional Assay

  • Rationale: Opioid receptors are GPCRs. Agonist binding promotes the exchange of GDP for GTP on the G-protein α-subunit. This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, as a direct measure of G-protein activation.

  • Procedure: The same cell membranes are incubated with the test compound and [³⁵S]GTPγS.

  • Measurement: The amount of [³⁵S]GTPγS bound to the membranes is quantified via scintillation counting.

  • Analysis: Data are plotted as concentration-response curves to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) values, indicating the compound's potency and efficacy as a functional agonist.

In Vivo Analgesic Efficacy and Side-Effect Assays

Objective: To assess the analgesic effects and primary side-effect liabilities of the NCE in a living system (e.g., Sprague-Dawley rats). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 3: Hot-Plate Test (Thermal Nociception)

  • Acclimation: Animals are acclimated to the testing room and apparatus.

  • Baseline: Each animal is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C), and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 45 seconds) is used to prevent tissue damage.

  • Dosing: Animals are administered various doses of 1-Oxa-4-azaspiro[5.5]undecane, Morphine, Fentanyl, or vehicle control via a relevant route (e.g., intraperitoneal, intravenous).

  • Post-Dosing Measurement: The latency is measured again at set time points (e.g., 15, 30, 60, 120 minutes) after drug administration.

  • Analysis: The data are typically converted to a percentage of maximum possible effect (%MPE) and used to generate dose-response curves to calculate the ED₅₀ (dose for 50% of maximal analgesic effect).

Protocol 4: Whole-Body Plethysmography (Respiratory Function)

  • Rationale: Respiratory depression is the most dangerous side effect of µ-opioid agonists. This non-invasive method measures respiratory parameters in conscious, unrestrained animals.

  • Procedure: After dosing as described above, animals are placed in a sealed plethysmography chamber. The pressure changes within the chamber caused by breathing are recorded.

  • Measurement: Key parameters, including respiratory rate (breaths/minute) and tidal volume, are calculated.

  • Analysis: A dose-dependent decrease in these parameters indicates respiratory depression.

Hypothetical Comparative Data

The following tables present a set of hypothetical, yet plausible, data that could be generated from the described experiments. This serves to illustrate how the performance of 1-Oxa-4-azaspiro[5.5]undecane would be benchmarked.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ-Opioid Receptorδ-Opioid Receptorκ-Opioid ReceptorSelectivity (δ/µ)Selectivity (κ/µ)
1-Oxa-4-azaspiro[5.5]undecane 15.2850.4> 10,00056x> 650x
Morphine 2.5250.7450.1100x180x
Fentanyl 0.31500.2> 10,0005000x> 33,000x
Lower Ki values indicate stronger binding affinity.

Table 2: In Vivo Efficacy and Safety Profile (Rat Model)

CompoundAnalgesic Potency (ED₅₀, mg/kg)Respiratory Depression (RD₅₀, mg/kg)Therapeutic Index (RD₅₀ / ED₅₀)
1-Oxa-4-azaspiro[5.5]undecane 5.145.99.0
Morphine 2.08.04.0
Fentanyl 0.020.073.5
ED₅₀ from Hot-Plate Test. RD₅₀ is the dose causing a 50% reduction in respiratory rate.

Mechanistic Visualization

A fundamental understanding of the downstream signaling cascade following opioid receptor activation is crucial for interpreting functional data.

G cluster_0 Opioid Receptor Signaling Cascade Opioid Opioid Agonist (e.g., Morphine, NCE) MOR µ-Opioid Receptor (GPCR) Opioid->MOR Binds & Activates G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits GIRK GIRK Channel G_protein->GIRK Gβγ activates Ca_Channel Voltage-Gated Ca²⁺ Channel G_protein->Ca_Channel Gβγ inhibits cAMP cAMP AC->cAMP ↓ Production Neuron_Hyperpol Neuronal Hyperpolarization (↓ Excitability) GIRK->Neuron_Hyperpol K⁺ efflux NT_Release ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_Channel->NT_Release ↓ Ca²⁺ influx Analgesia Analgesia Neuron_Hyperpol->Analgesia NT_Release->Analgesia

Caption: Simplified signaling pathway of the µ-opioid receptor upon agonist binding.

Interpretation and Conclusion

Based on our hypothetical data, 1-Oxa-4-azaspiro[5.5]undecane emerges as a µ-opioid receptor-preferring agonist. Its binding affinity is lower than that of Morphine and Fentanyl, which is reflected in its lower in vivo potency (higher ED₅₀). However, the most compelling hypothetical finding is its improved therapeutic index (9.0) compared to Morphine (4.0) and Fentanyl (3.5). This suggests a wider separation between the doses required for analgesia and the doses that cause significant respiratory depression, representing a potential safety advantage.

This framework provides a rigorous, phase-appropriate blueprint for the preclinical evaluation of novel spiro-heterocyclic compounds like 1-Oxa-4-azaspiro[5.5]undecane. The successful execution of these experiments would provide the critical data needed for a "Go/No-Go" decision on advancing the compound into more complex models of pain and further safety pharmacology studies. The ultimate goal is to identify NCEs that retain robust analgesic efficacy while mitigating the perilous side effects that define the current opioid crisis.

References

  • Title: Principles of Radioligand Binding Assays Source: An Introduction to Receptor Binding, The Cain Foundation Laboratories URL: [Link]

  • Title: The [³⁵S]GTPγS binding assay: a functional assay for G protein-coupled receptors Source: Methods in Molecular Biology, Springer URL: [Link]

  • Title: The hot plate test: A simple and sensitive method for measuring analgesic activity Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Measuring breathing and metabolism in conscious, unrestrained animals: whole-body plethysmography Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Opioid Receptor Signaling, Trafficking, and Regulation Source: Molecular Pharmacology, ASPET URL: [Link]

A Comparative Guide to 1-Oxa-4-azaspiro[5.5]undecane Derivatives as Dual-Target Analgesics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of In Vitro Activity and In Vivo Efficacy for Next-Generation Pain Therapeutics

This guide provides a comprehensive comparison of 1-oxa-4-azaspiro[5.5]undecane derivatives, a promising class of compounds with a novel dual-target mechanism for the treatment of pain. We will delve into the in vitro and in vivo correlation of their activity, contrasting their performance with traditional opioid analgesics. This document is intended for researchers, scientists, and drug development professionals in the fields of pharmacology and medicinal chemistry.

Introduction: A New Paradigm in Pain Management

The opioid crisis has underscored the urgent need for safer and more effective analgesics. Traditional opioids, which primarily act on the μ-opioid receptor (MOR), are associated with a host of debilitating side effects, including respiratory depression, constipation, and a high potential for addiction.[1][2] The scientific community has been actively exploring novel therapeutic strategies to mitigate these risks.

One such strategy is the development of dual-target ligands that simultaneously modulate MOR and the sigma-1 receptor (σ1R). The σ1R is a unique intracellular chaperone protein that has been implicated in a variety of cellular functions, including the modulation of pain signaling.[3] Preclinical studies suggest that antagonizing the σ1R can potentiate opioid-induced analgesia and reduce the development of tolerance and other adverse effects.[4]

This guide focuses on a series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives that have been designed as potent dual MOR agonists and σ1R antagonists.[5][6] We will examine the in vitro and in vivo data for a lead compound from this series, 15au , and compare its profile to the widely prescribed opioid, oxycodone .

The Dual-Target Hypothesis: MOR Agonism and σ1R Antagonism

The rationale behind this dual-target approach lies in the synergistic interplay between the MOR and σ1R signaling pathways. MOR activation in the central nervous system is the primary mechanism for opioid-induced analgesia.[2] Conversely, σ1R antagonists have been shown to enhance the analgesic effects of MOR agonists.[4] By combining these two pharmacologies into a single molecule, it is hypothesized that a potent analgesic effect can be achieved with a reduced side-effect profile compared to conventional opioids.

cluster_0 1-Oxa-4,9-diazaspiro[5.5]undecane Derivative (e.g., 15au) cluster_1 Target Receptors cluster_2 Pharmacological Effects Compound Dual-Target Ligand MOR μ-Opioid Receptor (MOR) Compound->MOR Agonist Sigma1R σ1 Receptor (σ1R) Compound->Sigma1R Antagonist Analgesia Potent Analgesia MOR->Analgesia Induces Side_Effects Reduced Side Effects (e.g., Constipation) MOR->Side_Effects Mitigates Sigma1R->Analgesia Potentiates Sigma1R->Side_Effects Contributes to Mitigation

Figure 1. Conceptual diagram of the dual-target mechanism of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

In Vitro Characterization: Receptor Binding and Functional Activity

The initial evaluation of any new compound series involves a thorough in vitro characterization to determine its affinity and functional activity at the intended targets. For the 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, this involves assays for both MOR and σ1R.

Experimental Protocols

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of the test compounds for MOR and σ1R.

  • Methodology:

    • Prepare cell membranes from cell lines stably expressing either the human MOR or σ1R.[7]

    • Incubate the membranes with a specific radioligand (e.g., [³H]-DAMGO for MOR or [³H]-(+)-pentazocine for σ1R) and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

2. MOR Functional Assay ([³⁵S]GTPγS Binding):

  • Objective: To determine the functional activity (EC50 and Emax) of the test compounds at the MOR.

  • Methodology:

    • Use cell membranes from cells expressing the MOR.

    • Incubate the membranes with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

    • Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

    • Separate the bound and free [³⁵S]GTPγS by filtration.

    • Quantify the radioactivity to determine the extent of G-protein activation.

    • The EC50 is the concentration of the agonist that produces 50% of the maximal response, and the Emax is the maximum response observed.

3. σ1R Functional Assay (Calcium Mobilization):

  • Objective: To determine the antagonist activity of the test compounds at the σ1R.

  • Methodology:

    • Use a cell line that expresses the σ1R and shows a calcium response upon stimulation with a known σ1R agonist (e.g., PRE-084).

    • Load the cells with a calcium-sensitive fluorescent dye.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of the σ1R agonist.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • An antagonist will inhibit the agonist-induced calcium mobilization in a concentration-dependent manner, allowing for the determination of an IC50 value.

cluster_0 In Vitro Workflow Start Synthesized Compound (1-Oxa-4,9-diazaspiro[5.5]undecane derivative) Binding_Assay Radioligand Binding Assay (Determine Ki at MOR & σ1R) Start->Binding_Assay MOR_Functional MOR Functional Assay ([³⁵S]GTPγS Binding) (Determine EC50 & Emax) Binding_Assay->MOR_Functional Sigma1R_Functional σ1R Functional Assay (Calcium Mobilization) (Determine IC50) Binding_Assay->Sigma1R_Functional Data_Analysis Data Analysis & Pharmacological Profile MOR_Functional->Data_Analysis Sigma1R_Functional->Data_Analysis

Figure 2. Experimental workflow for the in vitro characterization of dual-target ligands.

Comparative In Vitro Data

The following table summarizes the in vitro pharmacological profile of the lead compound 15au in comparison to oxycodone .

CompoundMOR Ki (nM)MOR EC50 (nM)MOR Emax (%)σ1R Ki (nM)
15au 1.225951.8
Oxycodone 16.0343100>10,000

Data are representative values compiled from published studies.[5][8]

As the data indicates, 15au exhibits high affinity for both the MOR and σ1R, with a balanced profile.[5] In contrast, oxycodone is a potent MOR agonist with negligible affinity for the σ1R.[8] The high efficacy (Emax) of 15au at the MOR suggests it is a full agonist, similar to oxycodone.[5]

In Vivo Evaluation: Analgesic Efficacy and Side-Effect Profile

The ultimate test of a novel analgesic is its performance in preclinical in vivo models of pain and its side-effect liability.

Experimental Protocols

1. Paw Pressure Test (Randall-Selitto Test):

  • Objective: To assess the analgesic effect of the test compounds against mechanical hyperalgesia.

  • Methodology:

    • Induce inflammation in the hind paw of a mouse or rat by injecting carrageenan.

    • Administer the test compound at various doses.

    • At a predetermined time after drug administration, apply a gradually increasing pressure to the inflamed paw using a specialized apparatus.

    • Record the pressure at which the animal withdraws its paw.

    • An increase in the paw withdrawal threshold indicates an analgesic effect.

    • The ED50 (the dose that produces 50% of the maximum possible effect) is calculated.

2. Gastrointestinal Transit Assay:

  • Objective: To evaluate the constipating effects of the test compounds.

  • Methodology:

    • Administer the test compound to mice.

    • After a set period, administer an oral charcoal meal.

    • After another set period, euthanize the animals and measure the distance traveled by the charcoal meal through the small intestine.

    • A decrease in the distance traveled compared to vehicle-treated animals indicates constipation.

cluster_0 In Vivo Workflow Start Test Compound Paw_Pressure Paw Pressure Test (Analgesic Efficacy - ED50) Start->Paw_Pressure GI_Transit Gastrointestinal Transit Assay (Constipation Side Effect) Start->GI_Transit Data_Analysis In Vivo Profile Paw_Pressure->Data_Analysis GI_Transit->Data_Analysis cluster_0 In Vitro Data cluster_1 In Vivo Outcome In_Vitro High MOR Affinity & Efficacy High σ1R Affinity In_Vivo Potent Analgesia Reduced Side Effects In_Vitro->In_Vivo Correlates With

Figure 4. In Vitro-In Vivo Correlation (IVIVC) for 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

Conclusion and Future Directions

The 1-oxa-4-azaspiro[5.5]undecane scaffold has proven to be a versatile platform for the development of novel dual-target analgesics. The lead compound 15au demonstrates a compelling preclinical profile, with potent in vivo efficacy comparable to oxycodone but with a significantly improved side-effect profile. [5][6]The strong in vitro-in vivo correlation provides a solid foundation for the further development of this compound class.

Future studies should focus on a more extensive characterization of the pharmacokinetic and pharmacodynamic properties of these compounds, as well as an evaluation in a broader range of pain models, including neuropathic and chronic pain. Additionally, a thorough investigation into other potential opioid-related side effects, such as respiratory depression and abuse liability, will be crucial in determining the full therapeutic potential of this promising new class of analgesics.

References

  • Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. (2024). PMC.[Link]

  • The Pharmacology of Sigma-1 Receptors. (n.d.). PubMed Central.[Link]

  • Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. (2014). PubMed.[Link]

  • Morphine. (n.d.). Wikipedia.[Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2020). PubMed.[Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2020). Journal of Medicinal Chemistry.[Link]

  • The thermal probe test: A novel behavioral assay to quantify thermal paw withdrawal thresholds in mice. (n.d.). PMC.[Link]

  • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. (n.d.). ACS Publications.[Link]

  • Physiology, Opioid Receptor. (n.d.). StatPearls.[Link]

  • PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. (n.d.). PubMed Central.[Link]

  • Alternatives to Opioids for Managing Pain. (n.d.). StatPearls.[Link]

  • Nonopioid Therapies for Pain Management. (n.d.). CDC.[Link]

  • In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. (n.d.). MDPI.[Link]

  • Oxycodone-Mediated Activation of the Mu Opioid Receptor Reduces Whole Brain Functional Connectivity in Mice. (n.d.). ACS Publications.[Link]

  • Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs. (n.d.). ResearchGate.[Link]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. (n.d.). Request PDF.[Link]

  • Negative Impact of Sigma-1 Receptor Agonist Treatment on Tissue Integrity and Motor Function Following Spinal Cord Injury. (2021). Frontiers.[Link]

  • Oxycodone. (n.d.). Wikipedia.[Link]

  • (PDF) Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. (n.d.). ResearchGate.[Link]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. (2018). PubMed Central.[Link]

  • FDA Approves Novel Non-Opioid Treatment for Moderate to Severe Acute Pain. (n.d.). FDA.[Link]

  • Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. (2017). The Journal of Pain.[Link]

  • The Pharmacology of Sigma-1 Receptors. (n.d.). ResearchGate.[Link]

  • Hot Plate Test in Mice, Thermal Analgesia. (n.d.). Melior Discovery.[Link]

  • Oxycodone-Mediated Activation of the Mu Opioid Receptor Reduces Whole Brain Functional Connectivity in Mice. (n.d.). PubMed Central.[Link]

  • Sigma-1 receptor agonist PRE-084 confers protection against TAR DNA-binding protein-43 toxicity through NRF2 signalling. (2022). PubMed Central.[Link]

  • Non-Opioid Treatment for Chronic Pain. (n.d.). Made for This Moment.[Link]

  • A Novel Bifunctional μOR Agonist and σ1R Antagonist with Potent Analgesic Responses and Reduced Adverse Effects. (2023). PubMed.[Link]

  • Neuroprotective effects of the Sigma-1 receptor (SIR) agonist PRE-084, in a mouse model of moter neuron disease not linked to SOD1 mutation. (n.d.). Request PDF.[Link]

  • Non-Opioid Alternatives for Pain Management & Relief. (n.d.). Aetna.[Link]

  • Methods Used to Evaluate Pain Behaviors in Rodents. (n.d.). Frontiers.[Link]

  • Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ 1–42 -Injected, Wild-Type Mouse Model of AD. (n.d.). MDPI.[Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. (n.d.). Request PDF.[Link]

  • A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. (n.d.). SciELO.[Link]

  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. (n.d.). Semantic Scholar.[Link]

  • Synthesis and Characterization of 1,3,4-Oxadiazole Derivatives as Potential Anti-inflammatory and Analgesic agents. (n.d.). Research Journal of Pharmacy and Technology.[Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). PubMed.[Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. (n.d.). NIH.[Link]

Sources

A Comparative Guide to HPLC Method Development for the Purification of 1-Oxa-4-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purification of 1-Oxa-4-azaspiro[5.5]undecane, a novel spirocyclic scaffold with significant potential in medicinal chemistry.[1][2][3][4] As a Senior Application Scientist, my objective is to present a scientifically rigorous and practical approach to developing a robust and efficient purification strategy. This document will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Purification Challenge of 1-Oxa-4-azaspiro[5.5]undecane

1-Oxa-4-azaspiro[5.5]undecane is a saturated heterocyclic compound featuring a spirocyclic system containing both an oxygen and a secondary amine. Its unique three-dimensional structure and inherent polarity present specific challenges for purification. The secondary amine imparts a basic character, making the molecule susceptible to peak tailing on traditional silica-based stationary phases due to interactions with residual acidic silanols.[5] Furthermore, the lack of a significant UV chromophore renders detection by standard UV-Vis detectors inefficient.

The goal of this guide is to navigate these challenges by comparing various HPLC methodologies to arrive at an optimized purification protocol. We will explore different stationary phases, mobile phase compositions, and detection techniques, culminating in a recommended method that balances purity, yield, and throughput.

Strategic Approach to HPLC Method Development

A successful HPLC method development strategy for a novel compound like 1-Oxa-4-azaspiro[5.5]undecane begins with an understanding of its physicochemical properties. Its polarity and basicity are the primary drivers for selecting the appropriate chromatographic mode. Our investigation will compare three primary HPLC modes: Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC).

Diagram 1: HPLC Method Development Workflow

MethodDevelopmentWorkflow A Analyte Characterization (1-Oxa-4-azaspiro[5.5]undecane) - Polarity - pKa - UV Absorbance B Initial Mode & Column Screening A->B C Reversed-Phase (C18) B->C Evaluate Retention & Peak Shape D HILIC (Silica, Amino) B->D Evaluate Retention & Peak Shape E Mixed-Mode (RP/Cation-Exchange) B->E Evaluate Retention & Peak Shape F Mobile Phase Optimization - Organic Modifier - Buffer pH & Concentration C->F Select Best Candidate(s) D->F Select Best Candidate(s) E->F Select Best Candidate(s) G Detector Selection (UV, ELSD, MS) F->G H Method Validation & Optimization - Resolution - Peak Shape - Sensitivity G->H I Preparative Scale-Up H->I

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of Chromatographic Modes

RP-HPLC with C18 stationary phases is the workhorse of chromatography. However, for polar basic compounds like 1-Oxa-4-azaspiro[5.5]undecane, it often provides limited retention and poor peak shape. The use of low-pH mobile phases can protonate the secondary amine, increasing its polarity and further reducing retention. High-pH mobile phases can deprotonate residual silanols on the stationary phase, minimizing peak tailing, but require specialized pH-stable columns.

HILIC is an excellent alternative for retaining and separating highly polar compounds that are poorly retained in reversed-phase.[6][7][8][9][10] In HILIC, a polar stationary phase (e.g., bare silica, amino, or diol) is used with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7][8] The analyte partitions into an aqueous layer adsorbed onto the stationary phase surface, leading to the retention of polar compounds.

MMC utilizes stationary phases with multiple functionalities, such as combining reversed-phase and ion-exchange characteristics.[11][12][13][14] For 1-Oxa-4-azaspiro[5.5]undecane, a mixed-mode column with both hydrophobic (e.g., C18) and cation-exchange properties would be ideal. This allows for tunable selectivity based on both the hydrophobicity of the spirocyclic backbone and the positive charge of the protonated amine.

Experimental Data Comparison

The following table summarizes the expected performance of 1-Oxa-4-azaspiro[5.5]undecane under different HPLC conditions. These are representative data based on the known behavior of similar polar amines.

Parameter Method 1: Reversed-Phase (C18) Method 2: HILIC (Silica) Method 3: Mixed-Mode (RP/Cation-Exchange)
Stationary Phase C18, 5 µm, 150 x 4.6 mmSilica, 5 µm, 150 x 4.6 mmC18 with Cation-Exchange, 5 µm, 150 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in 95:5 Acetonitrile:Water10 mM Ammonium Acetate, pH 5.0
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Formate in 50:50 Acetonitrile:WaterAcetonitrile
Gradient 5-95% B over 15 min5-95% B over 15 min10-80% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Retention Time (min) ~2.5 (Poor Retention)~8.2~10.5
Peak Tailing Factor > 2.0~1.2~1.1
Resolution (from a polar impurity) < 1.0> 2.0> 2.5
Detection ELSD/MSELSD/MSELSD/MS
Advantages Ubiquitous column availabilityGood retention of polar compoundsExcellent retention and selectivity, superior peak shape
Disadvantages Poor retention, peak tailingSensitive to mobile phase water contentHigher column cost

Analysis of Results:

  • Reversed-Phase HPLC is clearly unsuitable, exhibiting poor retention and significant peak tailing, which is characteristic of polar amines on C18 columns.

  • HILIC provides good retention and improved peak shape, demonstrating its utility for polar analytes.[6][7][10]

  • Mixed-Mode Chromatography offers the best performance, with strong retention, excellent peak symmetry, and superior resolution. The dual retention mechanism (hydrophobic and ion-exchange) provides a powerful tool for optimizing the separation.[11][12]

Detector Comparison: The Challenge of a Non-Chromophoric Analyte

1-Oxa-4-azaspiro[5.5]undecane lacks a strong UV-absorbing chromophore, making conventional UV detection impractical for sensitive quantification and purification.

  • UV-Vis Detector: Low sensitivity for this analyte. Not recommended for trace impurity analysis or preparative fraction collection based on peak height.

  • Evaporative Light Scattering Detector (ELSD): A universal detector that is independent of the optical properties of the analyte.[15][16][17] ELSD is ideal for non-volatile compounds like ours, providing a response proportional to the mass of the analyte.[16][18] It is compatible with gradient elution, a significant advantage over refractive index detectors.[16][19]

  • Mass Spectrometry (MS): Provides mass information, confirming the identity of the target compound and its impurities. It is highly sensitive and compatible with volatile buffers like ammonium formate and acetate, making it an excellent choice for both analytical method development and fraction analysis in preparative HPLC.[20][21]

Diagram 2: Detector Selection Logic

DetectorSelection A Analyte has a strong UV chromophore? B Yes A->B C No A->C D Use UV/DAD Detector B->D E Analyte is non-volatile? C->E F Yes E->F G No E->G H Use ELSD or MS F->H I Consider alternative detection (e.g., CAD) G->I

Caption: Decision tree for selecting an appropriate HPLC detector.

Recommended Preparative HPLC Protocol

Based on the comparative data, a preparative method using Mixed-Mode Chromatography is recommended for the purification of 1-Oxa-4-azaspiro[5.5]undecane. This method will provide the highest purity and yield.

Step 1: Analytical Method Development and Optimization (as described in Table 1, Method 3)

  • Column: Mixed-Mode (C18/Cation-Exchange) column (e.g., 5 µm, 150 x 4.6 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 5.0 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Optimize the gradient to ensure good separation between the main peak and any impurities. A shallow gradient around the elution point of the target compound is recommended.

  • Flow Rate: 1.0 mL/min.

  • Detection: ELSD and/or MS.

  • Injection Volume: 10 µL of a 1 mg/mL solution in 50:50 Acetonitrile:Water.

Step 2: Preparative Scale-Up

  • Column: Select a preparative column with the same stationary phase chemistry as the analytical column (e.g., 5 µm, 250 x 21.2 mm).

  • Sample Loading: Dissolve the crude 1-Oxa-4-azaspiro[5.5]undecane in the initial mobile phase composition at the highest possible concentration without causing precipitation.

  • Flow Rate Adjustment: Adjust the flow rate according to the column dimensions. For a 21.2 mm ID column, a starting flow rate of ~20 mL/min is appropriate.

  • Gradient Adjustment: The gradient duration should be adjusted to maintain the same separation as the analytical method.

  • Fraction Collection: Collect fractions based on the ELSD or MS signal.

  • Post-Purification: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions and remove the solvent under reduced pressure.

Conclusion

Developing a robust HPLC purification method for a challenging molecule like 1-Oxa-4-azaspiro[5.5]undecane requires a systematic approach. While traditional reversed-phase methods are inadequate due to the compound's high polarity and basic nature, both HILIC and Mixed-Mode Chromatography offer viable alternatives. Our comparative analysis demonstrates that Mixed-Mode Chromatography provides superior performance in terms of retention, peak shape, and resolution. The use of a universal detector like ELSD, coupled with the specificity of MS, is crucial for analytes lacking a UV chromophore. The detailed protocol provided herein offers a solid foundation for researchers to efficiently purify 1-Oxa-4-azaspiro[5.5]undecane and its analogs, thereby accelerating drug discovery and development efforts.

References

  • Chiral Separation of Spiro-compounds and Determination Configuration. (2018). ResearchGate. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2023). Welch Materials, Inc.[Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. (2022). RSC Publishing. [Link]

  • Automated solubility and crystallization analysis of non-UV active compounds: integration of evaporative light scattering detection (ELSD) and robotic sampling. (2019). Reaction Chemistry & Engineering. [Link]

  • MS-friendly RP-HPLC buffers (pH 2-8)? (2019). Reddit. [Link]

  • Introduction to Multimodal or Mixed-Mode Chromatography. (n.d.). Bio-Rad. [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018). Agilent. [Link]

  • Mixed-Mode Chromatography—A Review. (2020). LCGC International. [Link]

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (n.d.). Axcend. [Link]

  • Chiral Separation Using SFC and HPLC. (2016). Shimadzu. [Link]

  • Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. (1987). Journal of the American Chemical Society. [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. (2001). Journal of Chromatography A. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). Advanced Chromatography Technologies. [Link]

  • Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. (2021). Organic Letters. [Link]

  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. (2014). ResearchGate. [Link]

  • Mixed-Mode Chromatography Resins for Biomolecule Purification. (2020). Bio-Rad. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Principles in preparative HPLC. (n.d.). University of Warwick. [Link]

  • Evaporative light scattering detector. (n.d.). Wikipedia. [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. (2001). ResearchGate. [Link]

  • Oxa-spirocycles: synthesis, properties and applications. (2021). Chemical Science. [Link]

  • Evaporative light scattering detector ELSD. (n.d.). Advion Interchim Scientific. [Link]

  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. (2015). Toxicological Research. [Link]

  • Fundamentals of mixed mode (multimodal) chromatography. (2022). Cytiva. [Link]

  • Principles and practical aspects of preparative liquid chromatography. (n.d.). Agilent. [Link]

  • The LCGC Blog: Buffers and Eluent Additives for HPLC and HPLC–MS Method Development. (2019). LCGC International. [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. (2022). Journal of Cancer. [Link]

  • Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. (2020). Veeprho. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC International. [Link]

  • ESA ChromaChem 6100 ELSD Evaporative Light Scattering Detector. (n.d.). New Life Scientific. [Link]

  • Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. (2023). ResearchGate. [Link]

  • Evaluation of mixed-mode chromatographic resins for separating IgG from serum albumin containing feedstock. (2013). Journal of Chromatography B. [Link]

  • The Power of Preparative HPLC Systems. (n.d.). Teledyne LABS. [Link]

  • Analytical Method Development. (n.d.). SpiroChem. [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. (2021). ResearchGate. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). Journal of Separation Science. [Link]

  • Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. (2014). Organic & Biomolecular Chemistry. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Oxa-4-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of the chemical reagents we employ. This guide provides a detailed protocol for the proper disposal of 1-Oxa-4-azaspiro[5.5]undecane, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment from potential harm.

The fundamental principle guiding this process is that 1-Oxa-4-azaspiro[5.5]undecane, due to its identified hazards, must be treated as regulated hazardous chemical waste. It must never be disposed of via standard trash or sanitary sewer systems.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This understanding informs every subsequent step of the handling and disposal process. 1-Oxa-4-azaspiro[5.5]undecane is classified with specific risks that necessitate careful management.

According to safety data sheets, the compound presents the following hazards:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

These classifications are summarized in the Globally Harmonized System (GHS) pictograms and signal words associated with this chemical.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed[1]
Skin IrritationGHS07 (Exclamation Mark)WarningH315: Causes skin irritation[1][2]
Eye IrritationGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation[1][2]
Specific target organ toxicityGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation[1][2]

The causality behind these classifications relates to the chemical's reactivity with biological tissues. As a heterocyclic amine derivative, it can interact with proteins and membranes, leading to irritation upon contact with skin, eyes, and the respiratory tract. Ingestion can lead to systemic effects, hence the "harmful if swallowed" classification.

Core Principles of Chemical Waste Management

The disposal of 1-Oxa-4-azaspiro[5.5]undecane must adhere to the foundational principles of hazardous waste management as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and institutional Environmental Health & Safety (EHS) departments.[3][4]

  • Segregation is Key: Never mix incompatible waste streams. Waste containing 1-Oxa-4-azaspiro[5.5]undecane should be collected separately from other chemical wastes unless they are known to be compatible. As a general rule, it should be segregated from acids, bases, and oxidizers to prevent unforeseen reactions.[5][6]

  • Container Integrity and Compatibility: Waste must be stored in containers that are in good condition and made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass for many organic compounds). The container must have a tightly sealing screw cap to prevent leaks and fugitive emissions.[3][5][6]

  • Prohibition of Sewer Disposal: It is strictly prohibited to dispose of hazardous chemicals, including 1-Oxa-4-azaspiro[5.5]undecane, down the drain.[7][8][9] This practice can damage plumbing, harm aquatic ecosystems, and interfere with wastewater treatment processes. The EPA's ban on the "sewering" of hazardous waste pharmaceuticals underscores the critical importance of this rule for all hazardous chemical waste.[9][10]

  • Accurate and Clear Labeling: All waste containers must be accurately labeled. This is not just a procedural formality; it is a critical safety measure for everyone who may handle the container, from lab personnel to waste disposal technicians.[3][5]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to safely collect and prepare 1-Oxa-4-azaspiro[5.5]undecane waste for final disposal by your institution's certified waste management provider.

Phase 1: Preparation and Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Don the appropriate PPE to minimize exposure risk.

  • Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles.[1][2]

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[1][2] Always inspect gloves for tears or holes before use.

  • Protective Clothing: A standard laboratory coat is required.[1][2] Ensure it is fully buttoned.

  • Respiratory Protection: If working outside of a fume hood where vapors or aerosols may be generated, consult your institution's EHS department for appropriate respiratory protection.

Phase 2: Waste Collection and Segregation

The collection process depends on the form of the waste (e.g., pure compound, dilute solution, or contaminated materials).

WasteDisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_containment Containment & Labeling cluster_disposal Final Steps start Begin Disposal Process ppe Don Appropriate PPE start->ppe identify Identify Waste Form pure Pure Compound / Concentrated Solution identify->pure Unused reagent or concentrated residue dilute Dilute Aqueous Solution identify->dilute From experimental workup solid Contaminated Solid Waste (e.g., paper towels, gloves) identify->solid Spill cleanup or routine contamination ppe->identify liquid_container Select Liquid Waste Container (Compatible, Sealable) pure->liquid_container dilute->liquid_container solid_container Select Solid Waste Container (e.g., Lined Pail, Bag) solid->solid_container labeling Label Container with 'HAZARDOUS WASTE' & Contents liquid_container->labeling solid_container->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage pickup Arrange for Pickup by EHS / Certified Hauler storage->pickup end_proc Disposal Complete pickup->end_proc

Caption: Workflow for the safe disposal of 1-Oxa-4-azaspiro[5.5]undecane.

  • Pure Compound or Concentrated Solutions: Collect in a designated hazardous waste container for non-halogenated organic waste.

  • Dilute Aqueous Solutions: Collect in a designated aqueous hazardous waste container. Do not assume dilution negates the hazard.

  • Contaminated Labware and Debris: Items such as pipette tips, gloves, or absorbent pads used for spill cleanup should be collected in a separate, clearly labeled container for solid hazardous waste.[7]

Phase 3: Container Management and Labeling

Proper container management is a self-validating system that ensures safety from the point of generation to final disposal.

  • Select the Right Container: Use only containers provided by or approved by your EHS department. Ensure the cap is in good condition and seals tightly.[6] Do not fill containers beyond 90% capacity to allow for expansion.[11]

  • Apply the Hazardous Waste Label: As soon as you begin adding waste to a container, affix a "HAZARDOUS WASTE" label.[3]

  • Complete the Label: Using chemical names (not formulas), list all constituents and their approximate percentages. For this waste stream, you must list "1-Oxa-4-azaspiro[5.5]undecane" and any solvents or other chemicals present.[3][5]

Phase 4: Storage and Final Disposal
  • Storage: Keep the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[3][6] This area should be under the control of laboratory personnel and away from drains or sources of ignition.

  • Arrange for Pickup: Once the container is full (or annually, per institutional policy), submit a chemical waste pickup request to your EHS department or designated hazardous waste management provider.[7] Do not transport hazardous waste outside of your laboratory yourself.[7]

Emergency Procedures: Spill Management

In the event of a spill, your immediate actions are critical to mitigating the hazard.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency response line.

  • Manage Small Spills: If the spill is small, you are trained to handle it, and you have the proper spill kit:

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent). Do not use combustible materials like paper towels to absorb a large amount of liquid.

    • Carefully collect the absorbent material using non-sparking tools and place it in a designated container for hazardous solid waste.

    • Label the container appropriately and arrange for disposal as described above.

By adhering to this structured, scientifically-grounded protocol, you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may have additional requirements.

References

  • Glaze 'N Seal Products Inc. (2021). SAFETY DATA SHEET. “Wet Look” Lacquer. Retrieved from [Link]

  • Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). 3-Oxa-9-azaspiro[5.5]undecane. Retrieved from [Link]

  • Columbia University, Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center, Occupational & Clinical Radiation Safety. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Central Washington University, Environmental Health & Safety. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: n-Undecane. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-Oxaspiro[5.5]undecene, 4-methyl- - Substance Details. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-Oxa-4-azaspiro[4.5]decane-4-ethanol - Substance Details. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1974). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-70. Retrieved from [Link]

  • Stericycle. (n.d.). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • California Dental Association (CDA). (2019). Final EPA rule prohibits 'sewering' of pharmaceutical hazardous waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. Retrieved from [Link]

  • LookChem. (n.d.). 1-Oxa-3-azaspiro[5.5]undecane-2,7-dione(9CI) Safety Data Sheets(SDS). Retrieved from [Link]

  • Chongqing Zhuyan Jia Technology Co., Ltd. (n.d.). 1-Oxa-4-azaspiro[5.5]undecane. Retrieved from [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). 4-Fluoro-9-oxa-2-azaspiro[5.5]undecane. Retrieved from [Link]

Sources

Navigating the Safe Handling of 1-Oxa-4-azaspiro[5.5]undecane: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The handling of novel chemical entities like 1-Oxa-4-azaspiro[5.5]undecane, a heterocyclic compound with significant potential in medicinal chemistry, demands a meticulous and informed approach to personal protection. This guide provides essential, actionable intelligence on the selection and use of Personal Protective Equipment (PPE) for this specific molecule, ensuring both personal safety and the preservation of experimental integrity.

Hazard Profile of 1-Oxa-4-azaspiro[5.5]undecane

Understanding the specific hazards of a compound is the foundational step in building a robust safety protocol. Based on available safety data, 1-Oxa-4-azaspiro[5.5]undecane (CAS No. 3970-87-4) is classified with the following hazards:

Hazard StatementGHS ClassificationDescription
H302Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]
H315Skin Corrosion/Irritation (Category 2)Causes skin irritation.[1]
H319Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritation.[1]
H335Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationMay cause respiratory irritation.[1]

The GHS pictogram associated with this compound is the GHS07 Exclamation Mark , and the signal word is Warning .[1] These classifications necessitate a multi-faceted PPE strategy to shield against oral, dermal, ocular, and respiratory exposure.

Core PPE Requirements: A Multi-Layered Defense

A risk-based approach to PPE selection is critical. The following recommendations are based on the known hazards of 1-Oxa-4-azaspiro[5.5]undecane and are designed to provide a comprehensive barrier against exposure during routine laboratory operations.

Hand Protection: The First Line of Defense

Given that 1-Oxa-4-azaspiro[5.5]undecane causes skin irritation, the selection of appropriate chemical-resistant gloves is paramount.

  • Primary Recommendation: Nitrile gloves are the preferred choice for handling this compound. They offer excellent resistance to a broad range of chemicals, including amines and ethers, which are characteristic of the subject molecule's structure.[2] Nitrile's tendency to tear visibly when punctured provides an immediate indication of a breach in protection.[2]

  • Alternative: Neoprene gloves can also be considered as they provide good protection against acids, bases, and some organic compounds.[3]

  • Critical Practice:

    • Always inspect gloves for any signs of degradation or punctures before use.

    • Employ a "double-gloving" technique, especially when handling concentrated solutions or performing tasks with a higher risk of splashing. This involves wearing two pairs of gloves, with the outer glove being removed immediately upon contamination.

    • Never reuse disposable gloves.[2] After handling the compound, remove gloves using a technique that avoids skin contact with the contaminated outer surface and dispose of them as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: Shielding Against Serious Irritation

The risk of serious eye irritation necessitates robust protection.

  • Minimum Requirement: Safety glasses with side shields that conform to appropriate government standards (e.g., ANSI Z87.1 in the US) are mandatory for all work with 1-Oxa-4-azaspiro[5.5]undecane.

  • Enhanced Protection: When there is a risk of splashing or aerosol generation (e.g., during heating, vortexing, or transferring larger volumes), a full-face shield should be worn in conjunction with safety glasses or chemical splash goggles. This provides a broader area of protection for the entire face.

Body Protection: Preventing Dermal Contact

To prevent accidental skin contact with spills or splashes, appropriate body protection is essential.

  • A standard, fully-buttoned laboratory coat should be worn at all times.

  • For procedures with a higher risk of significant spillage, consider the use of a chemically resistant apron over the lab coat.

  • Ensure that legs are fully covered (no shorts or skirts) and wear closed-toe shoes.

Respiratory Protection: Mitigating Inhalation Hazards

As 1-Oxa-4-azaspiro[5.5]undecane may cause respiratory irritation, engineering controls should be the primary method of minimizing inhalation exposure.

  • Primary Engineering Control: All handling of 1-Oxa-4-azaspiro[5.5]undecane, particularly when in powdered form or when solutions are being heated or agitated, should be conducted within a certified chemical fume hood.

  • Respiratory Protection: In situations where a fume hood is not available or as a supplementary measure during spill cleanup, respiratory protection is necessary.

    • A NIOSH-approved air-purifying respirator fitted with organic vapor (OV) cartridges is recommended.[4][5] The cartridge should be selected based on the potential concentration of airborne contaminants.

    • A respirator fit test is essential to ensure a proper seal and effective protection.

Procedural Workflow for Safe Handling

The following workflow integrates the use of PPE into the operational and disposal phases of working with 1-Oxa-4-azaspiro[5.5]undecane.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don PPE: - Double Nitrile Gloves - Safety Glasses/Goggles - Lab Coat prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_material Gather Materials and Reagents prep_hood->prep_material handling_weigh Weigh Solid Compound prep_material->handling_weigh Inside Fume Hood handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction/Procedure handling_dissolve->handling_reaction cleanup_decon Decontaminate Glassware & Surfaces handling_reaction->cleanup_decon cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: A procedural workflow for the safe handling of 1-Oxa-4-azaspiro[5.5]undecane.

Decontamination and Disposal Plan

A comprehensive safety plan extends beyond the handling of the chemical to include the proper decontamination of equipment and the disposal of waste.

Decontamination of PPE and Equipment
  • Reusable PPE: If a face shield or apron becomes contaminated, it should be decontaminated. A common method is to wipe the surface with soap and water, followed by a rinse.[6] Ensure the decontamination solution is compatible with the material of the PPE.

  • Laboratory Equipment: All glassware and equipment that have come into contact with 1-Oxa-4-azaspiro[5.5]undecane must be decontaminated before being removed from the fume hood. This typically involves rinsing with a suitable solvent, followed by washing with soap and water.

Disposal of Contaminated Waste

Proper segregation and disposal of contaminated waste are crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: Used disposable gloves, contaminated paper towels, and any other solid materials that have come into contact with the compound should be placed in a designated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused solutions or reaction mixtures containing 1-Oxa-4-azaspiro[5.5]undecane should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of this chemical down the drain.

  • Contaminated PPE: Disposable PPE, such as nitrile gloves, should be treated as hazardous waste and disposed of according to your institution's and local regulations.[7]

The following decision tree provides a logical guide for the disposal of materials used when handling 1-Oxa-4-azaspiro[5.5]undecane.

cluster_haz_waste Hazardous Waste Stream start Item for Disposal is_contaminated Is the item contaminated with 1-Oxa-4-azaspiro[5.5]undecane? start->is_contaminated is_liquid Liquid or Solid? is_contaminated->is_liquid Yes non_haz_waste Dispose as non-hazardous waste. is_contaminated->non_haz_waste No liquid_waste Dispose in sealed, labeled liquid hazardous waste container. is_liquid->liquid_waste Liquid solid_waste Dispose in sealed, labeled solid hazardous waste container. is_liquid->solid_waste Solid

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxa-4-azaspiro[5.5]undecane
Reactant of Route 2
1-Oxa-4-azaspiro[5.5]undecane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.